molecular formula C12H15ClNO4PS2 B1677705 Phosalone CAS No. 2310-17-0

Phosalone

Cat. No.: B1677705
CAS No.: 2310-17-0
M. Wt: 367.8 g/mol
InChI Key: IOUNQDKNJZEDEP-UHFFFAOYSA-N
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Description

Phosalone (CAS 2310-17-0) is a non-systemic organophosphorus compound used primarily as an insecticide and acaricide in agricultural research . It functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE) . By binding to and phosphorylating AChE, this compound disrupts nerve signal transmission in pests, leading to paralysis and death . This mechanism of action makes it a valuable tool in neurotoxicology and pest management studies. Its main applications in research include use as a reference standard in analytical chemistry for monitoring pesticide residues in food and environmental samples , and as an agent for investigating the toxicological effects of organophosphate compounds . Specific research has utilized this compound to study its dose-dependent negative effects on male reproductive parameters, including reductions in sperm motility, viability, and count, as well as alterations in sex hormone levels . It is effective against a broad spectrum of pests, including Coleoptera, Homoptera, and Lepidoptera, on crops such as fruit, vegetables, and nuts . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one
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InChI

InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3
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InChI Key

IOUNQDKNJZEDEP-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O
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Molecular Formula

C12H15ClNO4PS2
Record name PHOSALONE
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DSSTOX Substance ID

DTXSID1024259
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Molecular Weight

367.8 g/mol
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Physical Description

Colorless or white solid; [ICSC] Odor like garlic; [HSDB] White crystals; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Flash Point

100 °C c.c.
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Solubility

Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons, In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C), In water, 3.05mg/L at 25 °C, 0.00305 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0003 (very poor)
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Density

1.338 g/mL at 20 °C, 1.4 g/cm³
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Vapor Pressure

0.00000005 [mmHg], Vapor pressure at 25 °C: negligible
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Impurities

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
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Color/Form

Crystals, White, Colorless

CAS No.

2310-17-0
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Melting Point

47.5-48 °C, 46 °C
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Foundational & Exploratory

Phosalone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalone is an organophosphate insecticide and acaricide characterized by its distinct chemical structure and biological activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its biological effects. The information is presented to support research and development activities in toxicology, pharmacology, and pesticide science.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as S-[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate (B1214789).[1][2] It is a colorless crystalline solid with a characteristic garlic-like odor.[1][3]

Chemical Structure

The molecular structure of this compound consists of a benzoxazolone ring system linked to a phosphorodithioate moiety.

this compound Chemical Structure

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, transport, and formulation development.

PropertyValueReference
IUPAC Name S-[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate[1][2]
CAS Number 2310-17-0[1][4]
Chemical Formula C₁₂H₁₅ClNO₄PS₂[1][4]
Molecular Weight 367.81 g/mol [4]
Appearance Colorless crystalline solid[1]
Odor Garlic-like[3]
Melting Point 47.5 to 48 °C[1]
Density 1.39 g/cm³[1]
Water Solubility 3.05 mg/L[1]
Solubility in Organic Solvents Soluble in many organic solvents[1]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1]

Signaling Pathway of Acetylcholinesterase and its Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve impulse at cholinergic synapses. This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, which can cause paralysis and ultimately death in insects and other target organisms.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate Receptor Postsynaptic Receptor ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes AChE->Choline_Acetate Produces Nerve_Impulse Nerve Impulse Termination AChE->Nerve_Impulse Leads to Phosphorylated_AChE Phosphorylated AChE (Inactive) This compound This compound This compound->AChE Irreversibly Inhibits ACh_Accumulation ACh Accumulation Phosphorylated_AChE->ACh_Accumulation Leads to Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Causes

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Bioactivation and Detoxification

This compound itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic bioactivation in the target organism, primarily through the action of cytochrome P450 enzymes. This process converts the phosphorodithioate (P=S) group to a phosphate (B84403) (P=O) group, forming the more potent oxygen analog, this compound-oxon. This oxon is a much stronger inhibitor of AChE.

Subsequently, detoxification pathways, including hydrolysis by esterases and conjugation reactions, metabolize both this compound and its oxon into less toxic, water-soluble compounds that can be excreted from the body.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE activity is commonly quantified using the Ellman's method, a colorimetric assay.

Principle of the Ellman's Assay

This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro acetylcholinesterase inhibition assay.

AChE_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis AChE_sol Prepare AChE Solution Mix Mix AChE, DTNB, and This compound/Buffer AChE_sol->Mix DTNB_sol Prepare DTNB Solution DTNB_sol->Mix Substrate_sol Prepare Acetylthiocholine (Substrate) Solution Inhibitor_sol Prepare this compound (Inhibitor) Dilutions Inhibitor_sol->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add Acetylthiocholine to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Detailed Methodology

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol (96-well plate format):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • DTNB solution

      • This compound solution (for test wells) or buffer/solvent (for control wells)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological mode of action of the organophosphate insecticide this compound. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, a process that is enhanced by metabolic bioactivation. The provided experimental protocol for the in vitro acetylcholinesterase inhibition assay offers a standardized method for quantifying the inhibitory potency of this compound and other potential inhibitors. This information serves as a valuable resource for researchers and professionals engaged in the study and development of pesticides and neuroactive compounds.

References

Phosalone CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organophosphate compound phosalone, covering its chemical identity, physicochemical properties, synthesis, mechanism of action, toxicology, environmental fate, and analytical methodologies.

Chemical Identity

  • Common Name: this compound

  • CAS Number: 2310-17-0[1][2]

  • Preferred IUPAC Name: S-[(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate[1]

  • Other IUPAC Names: 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one[2]

  • Chemical Class: Organophosphate insecticide[3]

  • Molecular Formula: C₁₂H₁₅ClNO₄PS₂[1][2]

  • Synonyms: Zolone, Benzophosphate, Rubitox, Azofene[2][4]

Physicochemical Properties

This compound is a white crystalline solid with a characteristic garlic-like odor.[1] It is a non-systemic insecticide and acaricide. The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 367.80 g/mol
Melting Point 47.5 to 48 °C[1]
Density 1.39 g/cm³[1]
Water Solubility 3.05 mg/L[1]
Solubility in Organic Solvents Soluble in many organic solvents.[1]
Vapor Pressure 4.57 x 10⁻⁷ mm Hg at 25°C
Log P (Octanol-Water Partition Coefficient) 4.01 at 20°C[5]

Synthesis of this compound

This compound is synthesized through a multi-step chemical process. The general synthetic route involves the condensation of sodium or ammonium (B1175870) diethyldithiophosphates with 6-chloro-3-chloromethylbenzoxazolone.[3]

Logical Diagram of this compound Synthesis

G cluster_reactants Reactants cluster_product Product Sodium diethyldithiophosphate Sodium diethyldithiophosphate This compound This compound Sodium diethyldithiophosphate->this compound Condensation 6-chloro-3-chloromethylbenzoxazolone 6-chloro-3-chloromethylbenzoxazolone 6-chloro-3-chloromethylbenzoxazolone->this compound

Caption: General synthesis pathway of this compound.

Mechanism of Action

Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[6][7] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[6] this compound irreversibly binds to and phosphorylates the serine hydroxyl group in the active site of AChE.[7] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[6][8] This hyperstimulation disrupts neurotransmission, leading to paralysis and death in insects.[7]

Signaling Pathway of Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Receptors Postsynaptic Receptors Acetylcholine (ACh)->Postsynaptic Receptors Binding ACh Accumulation ACh Accumulation Acetylcholine (ACh)->ACh Accumulation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inactivated AChE Inactivated AChE AChE->Inactivated AChE Nerve Impulse Propagation Nerve Impulse Propagation Postsynaptic Receptors->Nerve Impulse Propagation Hyperstimulation Hyperstimulation Postsynaptic Receptors->Hyperstimulation This compound This compound This compound->AChE Inhibition Inactivated AChE->ACh Accumulation Leads to ACh Accumulation->Postsynaptic Receptors Paralysis & Death Paralysis & Death Hyperstimulation->Paralysis & Death

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Induction of Cellular Senescence

Recent studies have suggested that organophosphates like this compound can induce cellular senescence. This process is thought to be mediated through the activation of the p53 tumor suppressor protein and its downstream effector, p21.[9][10] Stress signals can activate the p53 pathway, leading to cell cycle arrest and senescence.[9]

p53-Mediated Cellular Senescence Pathway

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation p21 Expression p21 Expression p53 Activation->p21 Expression Induces Cell Cycle Arrest Cell Cycle Arrest p21 Expression->Cell Cycle Arrest Causes Cellular Senescence Cellular Senescence Cell Cycle Arrest->Cellular Senescence Leads to

Caption: this compound-induced cellular stress can lead to senescence via the p53/p21 pathway.

Toxicology

This compound is classified as a moderately toxic compound. The acute toxicity values are presented below.

Toxicity MetricValueSpeciesReference(s)
Oral LD₅₀ 85 mg/kgRat[1]
Dermal LD₅₀ 390 mg/kgRat[1]

Exposure to this compound can cause symptoms characteristic of organophosphate poisoning, including miosis, hypersalivation, sweating, and in severe cases, respiratory failure.[1]

Metabolic Fate

This compound is metabolized in both animals and plants. The primary metabolic pathway involves oxidation to its more toxic oxygen analog, this compound-oxon, followed by hydrolysis.[11]

Metabolic Pathway of this compound

G This compound This compound This compound Oxon This compound Oxon This compound->this compound Oxon Oxidation (e.g., CYP450) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis This compound Oxon->Hydrolysis Products Hydrolysis Conjugates Conjugates Hydrolysis Products->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound in organisms.

Environmental Fate

This compound exhibits moderate persistence in the environment. It undergoes degradation in soil and water, with photolysis being a significant degradation pathway in aqueous environments.[5] The half-life of this compound in water at pH 5 is rapid, approximately 15-20 minutes.[5]

Analytical Methodologies

The determination of this compound residues in various matrices such as food and environmental samples is crucial for regulatory monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV for this compound Residue Analysis in Fruits

This protocol provides a general methodology for the determination of this compound residues in fruit samples using HPLC with UV detection.

1. Sample Preparation (Extraction and Clean-up):

  • Homogenization: A representative sample of the fruit is homogenized.
  • Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as hexane (B92381) and acetone (B3395972) (50:50 v/v).[12] The mixture is agitated to ensure efficient extraction.
  • Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C18 SPE cartridge to remove interfering matrix components.[12] The cartridge is first conditioned with an appropriate solvent. After loading the sample extract, interfering compounds are washed away, and this compound is then eluted with a suitable solvent like hexane.[12]
  • Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.
  • Column: A C8 or C18 reversed-phase column is typically employed.[12]
  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), is used for separation.[12]
  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]
  • Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance.
  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a standard of known concentration.

Experimental Workflow for HPLC Analysis of this compound Residues

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction SPE Clean-up SPE Clean-up Solvent Extraction->SPE Clean-up Reconstitution Reconstitution SPE Clean-up->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Acquisition Data Acquisition UV Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of this compound residues in food samples by HPLC.

References

The Toxicological Profile of Phosalone in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of the Ecotoxicological Impact of a Broad-Spectrum Organophosphate Insecticide

Phosalone, an organophosphate insecticide and acaricide, has been utilized in agriculture for the control of a wide range of pests on various crops.[1][2] However, its broad-spectrum nature raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in non-target species, including aquatic organisms, birds, bees, and mammals. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its environmental and health implications.

Acute and Chronic Toxicity Data

The toxicity of this compound to non-target organisms has been evaluated through numerous studies. The following tables summarize the key quantitative data, providing a comparative look at its effects across different species and exposure routes.

Table 1: Acute Toxicity of this compound to Aquatic Organisms
SpeciesTest DurationEndpointValue (mg/L)Classification
Bluegill Sunfish (Lepomis macrochirus)96 hoursLC500.05 - 0.11Very Highly Toxic
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC500.3 - 0.63Highly Toxic
Goldfish (Carassius auratus)-LC502-
Harlequin fish (Rasbora heteromorpha)96 hoursLC503.4-
Grass Carp (Ctenopharyngodon idella)24 hoursLC502.8-
48 hoursLC502.4-
72 hoursLC502.0-
96 hoursLC501.6-
Daphnia magna (Water Flea)48 hoursEC500.0012Very Highly Toxic

Data compiled from multiple sources.[1][3][4]

Table 2: Acute and Dietary Toxicity of this compound to Avian Species
SpeciesExposure RouteEndpointValue (mg/kg)Classification
Mallard Duck (Anas platyrhynchos)Acute OralLD50> 2150Slightly Toxic
8-day DietaryLC501659 ppmSlightly Toxic
Bobwhite Quail (Colinus virginianus)8-day DietaryLC502033 ppmSlightly Toxic
Pheasant (Phasianus colchicus)OralLD50290-
Chicken (Gallus gallus domesticus)SubcutaneousLD50350-

Data compiled from multiple sources.[1][3]

Table 3: Acute Toxicity of this compound to Honeybees (Apis mellifera)

| Exposure Route | Endpoint | Value (µ g/bee ) | Classification | | :--- | :--- | :--- | :--- | :--- | | Contact | LD50 | 8.97 | Moderately to Highly Toxic | | Oral | LD50 | 3.67 | Highly Toxic |

Data compiled from multiple sources.[5]

Table 4: Acute Toxicity of this compound in Mammals
SpeciesExposure RouteEndpointValue (mg/kg)
Rat (male)OralLD5082 - 205
Rat (female)OralLD5090 - 170
RatDermalLD50350 - 1500
MouseOralLD5073 - 205
Guinea PigOralLD5082 - 380
RabbitDermalLD50> 1000 - > 2000
CatOralLD50112
DogOralLD50> 1600

Data compiled from multiple sources.[1][6][7]

Table 5: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL) of this compound
SpeciesStudy DurationEndpointNOAEL
Rat8 weeks (dietary)Brain Cholinesterase Inhibition10 ppm (equal to 0.87 mg/kg bw/day)
Rat5 weeks (oral gavage)Brain Cholinesterase Inhibition7.5 mg/kg bw/day
Rat2 years (dietary)Brain Cholinesterase Depression50 ppm (equivalent to 2.5 mg/kg bw/day)
Dog-Cholinesterase Inhibition-
MouseLifetime (dietary)Brain Cholinesterase Depression150 ppm (equal to 23 mg/kg bw/day)

Data compiled from multiple sources.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[8][9][10][11] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which can cause a range of neurotoxic effects, paralysis, and ultimately death in exposed organisms.[9][10][12] this compound itself is a weak inhibitor of cholinesterase; however, its oxygen analog (this compound-oxon), formed through metabolic activation, is a more potent inhibitor.[1][13]

Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse cluster_this compound This compound Action Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Cholinergic Receptor Cholinergic Receptor Acetylcholine (ACh)->Cholinergic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Continuous Nerve Impulse Continuous Nerve Impulse Nerve Impulse Termination Nerve Impulse Termination Choline + Acetate->Nerve Impulse Termination This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation This compound-oxon This compound-oxon This compound-oxon->AChE Inhibition Metabolic Activation->this compound-oxon Acute Oral Toxicity Test Workflow (OECD 401) start Start acclimatization Acclimatization of Test Animals (Rats) start->acclimatization fasting Fasting Period acclimatization->fasting dosing Single Oral Gavage Administration fasting->dosing dose_prep Dose Formulation Preparation dose_prep->dosing observation Observation Period (14 days) - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross Necropsy of all Animals observation->necropsy data_analysis Data Analysis - LD50 Calculation necropsy->data_analysis end End data_analysis->end Fish Acute Toxicity Test Workflow (OECD 203) start Start fish_acclimatization Acclimatization of Test Fish start->fish_acclimatization exposure Exposure of Fish for 96 hours (Static, Semi-static, or Flow-through) fish_acclimatization->exposure test_solutions Preparation of Test Concentrations and Controls test_solutions->exposure monitoring Monitoring of Water Quality Parameters (pH, Temp, DO) exposure->monitoring observations Record Mortalities and Sub-lethal Effects (at 24, 48, 72, 96h) exposure->observations data_analysis Data Analysis - LC50 Calculation observations->data_analysis end End data_analysis->end Honeybee Acute Contact Toxicity Test Workflow (OECD 214) start Start bee_collection Collection of Young Adult Worker Honeybees start->bee_collection anesthesia Anesthetization of Bees (e.g., with CO2) bee_collection->anesthesia dose_application Topical Application of Test Substance to Thorax anesthesia->dose_application caging Placement of Bees in Cages with Food dose_application->caging incubation Incubation in the Dark (Controlled Temperature and Humidity) caging->incubation observation Record Mortality and Behavioral Effects (at 4, 24, 48, and optionally 72, 96h) incubation->observation data_analysis Data Analysis - LD50 Calculation observation->data_analysis end End data_analysis->end Environmental Fate and Exposure Pathways of this compound cluster_environment Environmental Compartments cluster_organisms Non-Target Organisms This compound Application This compound Application Soil Soil This compound Application->Soil Deposition Surface Water Surface Water This compound Application->Surface Water Runoff / Drift Vegetation Vegetation This compound Application->Vegetation Direct Spray Air Air This compound Application->Air Volatility Soil->Surface Water Runoff Terrestrial Invertebrates (Bees) Terrestrial Invertebrates (Bees) Soil->Terrestrial Invertebrates (Bees) Contact Aquatic Organisms Aquatic Organisms Surface Water->Aquatic Organisms Direct Exposure Vegetation->Terrestrial Invertebrates (Bees) Foraging (Pollen, Nectar) Birds Birds Vegetation->Birds Ingestion Mammals Mammals Vegetation->Mammals Ingestion Aquatic Organisms->Birds Ingestion Terrestrial Invertebrates (Bees)->Birds Ingestion

References

Photolytic Degradation of Phosalone in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the photolytic degradation of the organophosphorus pesticide phosalone in aqueous environments. Due to a scarcity of studies on the direct photolysis of this compound, this guide also incorporates data from photocatalytic degradation, hydrolysis, and metabolic studies to infer potential degradation pathways and products.

Introduction to this compound and its Environmental Fate

This compound (S-6-chloro-2,3-dihydro-2-oxobenzoxazol-3-ylmethyl O,O-diethyl phosphorodithioate) is a non-systemic insecticide and acaricide.[1] Its presence in aqueous environments through agricultural runoff and other means necessitates an understanding of its fate and persistence. Photodegradation is a key abiotic process that can lead to the transformation of pesticides in water.[2] this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting its susceptibility to direct photolysis by sunlight.[3]

Photolytic and Photocatalytic Degradation Kinetics

Studies on the direct photolysis of this compound in aqueous solutions are limited. However, research on its photocatalytic degradation provides insights into its light-induced decomposition.

In a study on the photocatalytic degradation of this compound in the presence of titanium dioxide (TiO2) under UV light, the degradation was found to follow pseudo-first-order kinetics.[4] The degradation rate of this compound was low in the absence of the TiO2 photocatalyst, indicating that direct photolysis may be a slower process.[4]

Table 1: Kinetic Data for the Photocatalytic Degradation of this compound in Aqueous TiO2 Suspension [4]

ParameterValueConditions
Half-life (t½)15 min20 ppm this compound, optimized TiO2, UV illumination
Rate Constant (k)0.0532 min⁻¹20 ppm this compound, optimized TiO2, UV illumination

Degradation Products

The identification of specific degradation products from the direct photolysis of this compound in water is not well-documented in the available literature. However, information from hydrolysis and metabolic studies can be used to predict potential photoproducts.

Hydrolysis Products

This compound is relatively stable in acidic and neutral aqueous solutions but hydrolyzes in alkaline conditions.[5] The principal hydrolysis products identified are:

  • 6-chlorobenzoxazolone[3][5]

  • O,O-diethyl phosphorodithioate[5]

  • Formaldehyde[3]

Metabolic Products in Animals

Metabolism studies in animals reveal several transformation products that could potentially be formed through photolytic pathways, particularly oxidative processes. These include:

  • This compound Oxon: Oxidation of the phosphorodithioate (B1214789) group (P=S) to the phosphate (B84403) group (P=O).[5]

  • Thiol, Sulfide, Sulfoxide, and Sulfone derivatives: Transformations of the sulfur-containing moiety.[5]

  • Cleavage Products: O,O-diethyl dithiophosphoric acid and O,O-diethyl thiophosphoric acid.[5]

Table 2: Known and Potential Degradation Products of this compound

Degradation ProcessProduct NameChemical Structure (if available)Reference
Hydrolysis6-chlorobenzoxazoloneC₇H₄ClNO₂[3][5]
HydrolysisO,O-diethyl phosphorodithioateC₄H₁₁O₂PS₂[5]
HydrolysisFormaldehydeCH₂O[3]
Metabolism (potential photoproduct)This compound OxonC₁₂H₁₅ClNO₅PS[5]
Metabolism (potential photoproduct)6-chloro-3-mercaptomethyl-2-oxobenzoxazole (thiol)C₈H₆ClNO₂S[5]
Metabolism (potential photoproduct)Diethyldithiophosphoric acidC₄H₁₁O₂PS₂[5]
Metabolism (potential photoproduct)Diethylthiophosphoric acidC₄H₁₁O₃PS[5]

Proposed Photolytic Degradation Pathway

Based on the principles of pesticide photochemistry and the known degradation products from related processes, a plausible photolytic degradation pathway for this compound in aqueous solution is proposed below. This pathway involves initial photo-oxidation and cleavage of the phosphorus-containing side chain, followed by further transformation of the benzoxazolone moiety.

G This compound This compound Phosalone_Oxon This compound Oxon This compound->Phosalone_Oxon Photo-oxidation (P=S to P=O) Intermediates Unstable Intermediates (Radicals) This compound->Intermediates Photolytic Cleavage (P-S or S-C bond) Phosalone_Oxon->Intermediates Photolytic Cleavage Cleavage_Products O,O-diethyl phosphorodithioate & 6-chloro-3-(hydroxymethyl)benzoxazol-2-one Intermediates->Cleavage_Products Benzoxazolone 6-chlorobenzoxazol-2(3H)-one Cleavage_Products->Benzoxazolone Hydrolysis Further_Degradation Further Degradation Products (e.g., ring opening) Benzoxazolone->Further_Degradation

Caption: Proposed photolytic degradation pathway of this compound in water.

Experimental Protocols for Photolysis Studies

A standardized protocol for assessing the direct photolysis of chemicals in water is outlined in the OECD Guideline for Testing of Chemicals, No. 316.[6] A typical experimental workflow is described below.

Materials and Reagents
  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions (for pH control)

  • Acetonitrile or other suitable organic solvent (for stock solutions and analysis)

  • Quartz or borosilicate glass reaction vessels

  • Light source (e.g., xenon arc lamp with filters to simulate sunlight, or specific wavelength UV lamps)

  • Radiometer for measuring light intensity

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Experimental Workflow

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Aq Prepare Aqueous this compound Solution in Buffer Prep_Stock->Prep_Aq Irradiation Irradiate Samples in Photoreactor Prep_Aq->Irradiation Dark_Control Incubate Dark Controls Prep_Aq->Dark_Control Sampling Collect Samples at Time Intervals Irradiation->Sampling Dark_Control->Sampling Analysis Analyze Samples by HPLC or LC-MS/MS Sampling->Analysis Data_Analysis Determine Degradation Kinetics and Identify Products Analysis->Data_Analysis

Caption: General experimental workflow for a photolysis study.

Analytical Methods

The identification and quantification of this compound and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector for quantification of the parent compound.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of both the parent compound and its degradation products, especially for polar and non-volatile compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for some polar analytes.

Conclusion

The photolytic degradation of this compound in aqueous solutions is a complex process that is not yet fully elucidated. While direct photolysis appears to be a slower process than photocatalytic degradation, the potential for transformation under environmental sunlight exists. The likely degradation pathway involves oxidation of the phosphorodithioate group and cleavage of the side chain, leading to the formation of 6-chlorobenzoxazolone and various phosphorus-containing acids, which may undergo further degradation. Further research employing high-resolution mass spectrometry is needed to definitively identify the photolytic degradation products of this compound and to determine the quantum yield and kinetics of its direct photolysis in water. This information is crucial for accurately assessing the environmental risk posed by this pesticide.

References

Phosalone Hydrolysis: A Technical Examination of Rate and Byproduct Formation Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hydrolysis of phosalone, an organothiophosphate insecticide and acaricide. The document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed look at the chemical stability of this compound in aqueous solutions. The guide focuses on the kinetics of its degradation and the identification of its primary byproducts under acidic, neutral, and alkaline conditions.

Executive Summary

This compound's persistence and degradation pathway are critically influenced by the pH of the surrounding environment. It exhibits considerable stability under neutral and acidic conditions. However, in alkaline environments, its degradation accelerates significantly. The primary hydrolysis byproducts identified are 6-chlorobenzoxazolone and diethylphosphorothioic acid, with this compound-oxon also forming as a result of oxidation. Understanding these degradation kinetics is crucial for environmental risk assessment and the development of effective analytical and remediation methodologies.

This compound Hydrolysis Kinetics

The rate of this compound hydrolysis is markedly dependent on pH. In acidic and neutral aqueous solutions, the compound is relatively stable. Studies show that at pH levels of 5 and 7, there is less than 10% degradation observed over a period of four weeks.[1] This stability diminishes drastically under alkaline conditions. At a pH of 9, the hydrolysis half-life of this compound is significantly shorter, reported to be just 9 days.[1] While one report indicated a hydrolysis rate of 0.00350 per day, corresponding to a half-life of 198 days, the specific pH conditions for this measurement were not provided.[2] Theoretical studies on the alkaline hydrolysis of this compound suggest that the reaction can proceed through either a multi-step pathway involving a pentavalent intermediate or a direct one-step mechanism, influenced by the orientation of the attacking nucleophile.[3][4]

Table 1: Summary of this compound Hydrolysis Rate Data
pH LevelTemperature (°C)Half-Life (t½)Rate Constant (k)Degradation after 4 WeeksReference
5Not SpecifiedStableNot Specified< 10%[1]
7Not SpecifiedStableNot Specified< 10%[1]
9Not Specified9 daysNot SpecifiedNot Applicable[1]
Not Specified25 (Assumed)198 days0.00350 day⁻¹Not Specified[2]

Hydrolysis Byproducts and Degradation Pathway

The hydrolysis of this compound in alkaline solutions leads to the cleavage of the phosphorus-sulfur bond.[5] This process results in the formation of two principal byproducts: 6-chloro-2-oxobenzoxazole and diethylphosphorothioic acid.[2] Some reports also note the formation of 6-chlorobenzoxazolone, diethylphosphoric acid, and formaldehyde (B43269) as the main hydrolysis products.[2]

In addition to hydrolysis, this compound can undergo oxidation, particularly in the presence of sunlight, to form this compound-oxon. This oxygen analog is also subject to hydrolysis and is reported to degrade even more rapidly than the parent this compound compound.[1]

Phosalone_Hydrolysis_Pathway Fig. 1: this compound Hydrolysis Pathway cluster_main Alkaline Hydrolysis (OH⁻) cluster_products Primary Byproducts This compound This compound product1 6-Chloro-2-oxobenzoxazole This compound->product1 P-S Bond Cleavage product2 Diethylphosphorothioic Acid This compound->product2 P-S Bond Cleavage

Caption: Fig. 1: this compound Hydrolysis Pathway under alkaline conditions.

Experimental Protocols

The study of this compound hydrolysis involves controlled laboratory experiments to determine degradation rates and identify byproducts. A generalized protocol is outlined below.

Hydrolysis Rate Determination
  • Preparation of Buffer Solutions: Standard buffer solutions are prepared for a range of pH values, typically covering acidic (pH 4-5), neutral (pH 7), and alkaline (pH 9) conditions.[6]

  • Sample Preparation: A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) is prepared. An aliquot of this stock solution is added to the buffer solutions in sterile, dark containers to achieve a known initial concentration. The use of radiolabelled [14C]this compound is common for tracking purposes.[7]

  • Incubation: Samples are incubated at a constant temperature in the dark to prevent photolysis.[6]

  • Sampling: Aliquots are withdrawn at predetermined time intervals.

  • Extraction and Analysis: The concentration of remaining this compound is determined. This typically involves liquid-liquid extraction with a solvent like dichloromethane (B109758), followed by analysis using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The slope of this line provides the pseudo-first-order rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Byproduct Identification
  • Sample Preparation and Aging: Samples are prepared as described above and allowed to degrade for a period sufficient to generate detectable levels of byproducts (e.g., after 75% degradation).[7]

  • Extraction: The aqueous samples are extracted with appropriate organic solvents (e.g., dichloromethane and ethyl acetate) to isolate the parent compound and its degradation products.[7]

  • Chromatographic Separation: The components of the extract are separated using techniques such as Thin-Layer Chromatography (TLC) or HPLC.[1][7]

  • Identification: The separated byproducts are identified using spectroscopic methods, primarily Mass Spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS), by comparing their mass spectra and retention times to those of authentic reference standards.

Analytical_Workflow Fig. 2: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Aqueous Sample in Buffer (pH 4, 7, 9) B Incubation (Constant Temp, Dark) A->B C Time-Point Sampling B->C D Solvent Extraction (e.g., QuEChERS, LLE) C->D E Chromatographic Separation (HPLC, GC, TLC) D->E F Detection & Identification (MS, ECD) E->F G Quantify this compound (Kinetics, Half-Life) F->G H Identify Byproducts

Caption: Fig. 2: General Analytical Workflow for this compound Hydrolysis Studies.

References

Environmental fate and dissipation kinetics of Phosalone in citrus orchards

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Environmental Fate and Dissipation Kinetics of Phosalone in Citrus Orchards

Introduction

This compound is an organophosphorus insecticide and acaricide used to control a range of pests on various crops, including citrus trees.[1] As with any agricultural chemical, understanding its environmental fate—how it moves, persists, and breaks down in the ecosystem—is critical for assessing environmental risk and ensuring food safety. This compound is known to be a non-systemic pesticide, meaning it does not readily penetrate into the plant's vascular system and tends to accumulate in the peel of the fruit and the cuticle of the leaves.[1] This guide provides a comprehensive overview of the dissipation kinetics, degradation pathways, and analytical methodologies relevant to this compound in a citrus orchard environment, intended for researchers and food safety professionals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. This compound is characterized by its low water solubility and a high octanol-water partition coefficient (Log Kₒw), indicating a tendency to associate with organic matter, such as soil and the waxy cuticle of citrus fruits, rather than dissolving in water.

PropertyValueReference
Chemical Class Organophosphorus, Phosphorodithioate[1][2]
IUPAC Name 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one[3]
Molecular Formula C₁₂H₁₅ClNO₄PS₂[3]
Molar Mass 367.8 g/mol [3]
Water Solubility 1.4 mg/L at 20°C[2]
Log Kₒw (Octanol-Water Partition Coefficient) 4.01 at 20°C[2]
Vapor Pressure 4.57 x 10⁻⁷ mm Hg at 25°C[2]

Environmental Fate and Dissipation Kinetics

This compound dissipates in the environment through several mechanisms, including abiotic processes like photolysis and hydrolysis, and biotic processes such as microbial degradation. Its persistence is generally low, though this varies across different environmental compartments.

Dissipation in Soil and Water

In soil, this compound has a relatively short persistence, with a reported field half-life of 3 to 7 days.[3] Degradation is primarily driven by microbial activity. In aquatic environments, its fate is heavily influenced by sunlight. Photolysis in water at a pH of 5 is very rapid, with a half-life of only 15-20 minutes.[2]

Dissipation on Plant Surfaces

While specific dissipation data for citrus is not extensively detailed in the available literature, studies on other fruit crops provide valuable insights. The dissipation follows first-order kinetics, where the rate of degradation is proportional to the concentration.[4] Half-life values on apples, grapes, and alfalfa have been reported at 2.5 days, 9.9-16.0 days, and 4.0 days, respectively.[3] Given its properties, this compound residues on citrus are expected to be concentrated on the peel.

Degradation Pathways and Metabolites

This compound metabolism in plants is limited, with the parent compound comprising the majority (75-92%) of the detected residues.[2] The primary degradation pathways lead to the formation of several metabolites. Environmental factors such as oxygen and light can convert this compound to This compound oxon , which exhibits higher toxicity.[1] Other significant degradation products include 6-chlorobenzoxazolone , which has been detected at low levels (2-7%) in leaf extracts.[2]

Dissipation_Pathways cluster_environment Environmental Compartments cluster_process Degradation Processes cluster_products Major Degradation Products This compound This compound Applied to Orchard Soil Soil This compound->Soil Distribution Water Water This compound->Water Distribution Plant_Surface Citrus Fruit & Leaf Surface This compound->Plant_Surface Distribution Microbial Microbial Degradation Soil->Microbial Photolysis Photolysis (Sunlight) Water->Photolysis Hydrolysis Chemical Hydrolysis Water->Hydrolysis Plant_Surface->Photolysis Oxon This compound Oxon (More Toxic) Photolysis->Oxon forms CBZ 6-chlorobenzoxazolone Photolysis->CBZ forms Hydrolysis->CBZ forms Microbial->Oxon leads to Microbial->CBZ leads to Bound Bound Residues (Soil) Microbial->Bound leads to

Experimental Protocols

To accurately determine the dissipation kinetics of this compound in a citrus orchard, rigorous field and laboratory protocols are required.

Field Dissipation Study Design

A typical field study involves the application of this compound to a designated plot of citrus trees, followed by sample collection over a set period.

  • Application: Apply this compound using calibrated commercial equipment, such as a lift-mounted sprayer, to ensure uniform coverage at a known rate.[4][5]

  • Sampling: Collect random samples of citrus fruits, leaves, and soil from multiple trees within the treated plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days post-application).[4]

  • Sample Handling: Place samples in labeled bags and transport them to the laboratory in coolers. Store frozen until analysis to prevent further degradation.

Residue Analysis: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted technique for extracting pesticide residues from high-moisture food matrices like citrus fruits.[6][7][8]

Protocol Steps:

  • Homogenization: Weigh 10-15 g of a homogenized sample (e.g., whole orange, peel) into a 50 mL centrifuge tube.[8][9]

  • Extraction: Add 10-15 mL of acetonitrile (B52724) (often containing 1% acetic acid) to the tube. Shake vigorously for 1 minute to ensure thorough mixing with the sample matrix.[9][10]

  • Salting-Out (Liquid-Liquid Partitioning): Add a packet of extraction salts, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate/citrate buffers. Shake vigorously for another minute. The salts absorb water and induce phase separation, driving the pesticides into the acetonitrile layer.[8][9]

  • Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to achieve a clean separation between the upper acetonitrile layer and the aqueous/solid sample matrix.[8]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing dSPE sorbents. This typically includes anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent, which effectively removes organic acids, sugars, and other matrix components that could interfere with analysis.[7][9]

  • Final Preparation: Vortex and centrifuge the dSPE tube. The final, cleaned-up extract is then ready for instrumental analysis.

Instrumental Analysis

The cleaned extracts are analyzed using chromatographic techniques to separate and quantify the this compound residues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method commonly used for multi-residue pesticide analysis in complex matrices like citrus.[6][7][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a robust and widely used technique suitable for the analysis of organophosphorus pesticides like this compound.[12][13]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A viable alternative for quantifying this compound, particularly when MS detectors are not available.[1][14]

Experimental_Workflow cluster_field Field Trial cluster_lab Laboratory Protocol A This compound Application to Citrus Trees B Timed Sample Collection (Fruit, Leaves, Soil) A->B Intervals (0-28 days) C Sample Homogenization B->C Sample Transport & Storage D QuEChERS Extraction (Acetonitrile + Salts) C->D E Dispersive SPE Cleanup (PSA + MgSO4) D->E F Instrumental Analysis (LC-MS/MS or GC-MS) E->F G Data Analysis & Kinetics Modeling F->G

Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the properties, persistence, and degradation of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Class Organophosphorus, Phosphorodithioate [1][2]
Water Solubility 1.4 mg/L at 20°C [2]
Log Kₒw 4.01 at 20°C [2]

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg at 25°C |[2] |

Table 2: Dissipation Half-Life (t½) of this compound in Various Matrices Note: Specific, peer-reviewed half-life data for this compound in citrus orchards were not available in the searched literature. The data below is from other relevant matrices.

Matrix Half-Life (t½) Conditions Reference
Water 15-20 minutes pH 5, with photolysis [2]
Soil 3-7 days Field conditions [3]
Apples 2.5 days Field application [3]
Grapes 9.9-16.0 days Field application [3]

| Alfalfa | 4.0 days | Field application |[3] |

Table 3: Major Degradation Products of this compound

Degradation Product Description Reference
This compound Oxon Formed through oxidation by light or metabolic processes. More toxic than the parent compound. [1]
6-chlorobenzoxazolone A principal metabolite found at low levels (2-7%) in plant leaf extracts. [2]

| Bound Residues | In soil, a portion of the residues can become strongly adsorbed to soil organic matter. |[3] |

Conclusion

This compound is a non-persistent insecticide whose environmental fate is characterized by rapid degradation, particularly in water through photolysis and in soil via microbial action. While specific dissipation kinetics in citrus fruits require further targeted research, data from other crops suggest a relatively short half-life on plant surfaces. Residues are expected to be concentrated in the peel due to the compound's lipophilic nature and non-systemic properties. The QuEChERS method coupled with LC-MS/MS or GC-MS provides a robust and validated protocol for the accurate monitoring of this compound and its metabolites in citrus, ensuring compliance with regulatory limits and safeguarding consumer health.

References

Phosalone's Mode of Action on the Insect Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalone is a broad-spectrum organophosphate insecticide and acaricide that exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE) within the insect nervous system.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system ultimately causes paralysis and death of the insect. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Cholinergic Synapse as a Target

The insect central nervous system relies heavily on cholinergic neurotransmission for rapid synaptic signaling.[2] In a healthy synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the opening of ion channels and the propagation of the nerve signal. To terminate this signal and allow for subsequent nerve impulses, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline (B1196258) and acetate.[3][4][5]

Organophosphate insecticides like this compound are potent neurotoxins because they disrupt this finely regulated process by targeting and inhibiting AChE.[6]

Molecular Mechanism of this compound Action

This compound is a weak acetylcholinesterase inhibitor in its original form.[7] However, it is metabolically activated in the insect to its oxygen analog (this compound-oxon), which is a much more potent inhibitor of AChE. This bioactivation is a critical step in its insecticidal activity.

The primary mode of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[8] The organophosphate moiety of this compound binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive.[6] This inactivation prevents the hydrolysis of acetylcholine.

The consequences of AChE inhibition are severe for the insect's nervous system:

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.[3][4]

  • Continuous Nerve Stimulation: The excess acetylcholine repeatedly binds to and stimulates the postsynaptic nicotinic acetylcholine receptors (nAChRs).[3]

  • Hyperexcitation and Paralysis: This leads to a state of constant nerve firing, causing tremors, uncoordinated movement, paralysis, and ultimately, the death of the insect.[3][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an AChE inhibitor can be quantified using several key parameters, including the half-maximal inhibitory concentration (IC50) and the bimolecular inhibition rate constant (ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ki value reflects the rate at which the inhibitor inactivates the enzyme.

ParameterEnzymeOrganism/TissueValueReference
IC50 Acetylcholinesterase (AChE)Mouse Brain170 mg/kg[9]
IC50 Acetylcholinesterase (AChE)in vitro MFO coupling system3.7 x 10⁻⁶ M[9]
IC50 Butyrylcholinesterase (BuChE)in vitro MFO coupling system2.5 x 10⁻⁷ M[9]
ki Acetylcholinesterase (AChE)Not Specified~10² M⁻¹·min⁻¹[9]
ki Butyrylcholinesterase (BuChE)Not Specified~10² M⁻¹·min⁻¹[9]

Experimental Protocols

In Vitro Assay for Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[10][11][12][13][14] This assay is based on the reaction of the product of AChE activity, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[10][11][14]

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Purified acetylcholinesterase (from electric eel or specific insect source)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer at pH 8.0.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of AChE in the phosphate buffer and keep it on ice.

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer, DTNB, and ATCI.

    • Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

    • Test wells: Add phosphate buffer, AChE solution, DTNB, and the this compound solution at different concentrations.

  • Pre-incubation:

    • Add the buffer, AChE, DTNB, and this compound/solvent to the respective wells.

    • Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

  • Initiation of Reaction:

    • Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every 10 seconds for 3 minutes).[14]

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Electrophysiological Analysis of Neuronal Activity

General Protocol Outline (Hypothetical):

  • Neuron Preparation:

    • Isolate neurons from a relevant insect model system, such as the central nervous system of Drosophila melanogaster larvae or cultured insect cell lines.[15][16]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp or extracellular recording configuration to monitor the electrical activity of a single neuron or a neuronal population.

  • Baseline Activity Recording:

    • Record the spontaneous firing rate, resting membrane potential, and responses to depolarizing current injections under control conditions.

  • This compound Application:

    • Perfuse the neuronal preparation with a saline solution containing a known concentration of this compound.

  • Post-Application Recording:

    • Continuously record the neuronal activity during and after the application of this compound.

    • Observe changes in firing patterns, such as an increase in spontaneous firing, prolonged depolarization, or the appearance of seizure-like activity, which would be consistent with the hyperexcitatory effects of AChE inhibition.

  • Data Analysis:

    • Compare the electrophysiological parameters before and after this compound application to quantify its effects on neuronal excitability.

Visualizing the Impact of this compound

Signaling Pathway of this compound's Action

The following diagram illustrates the normal cholinergic synaptic transmission and how it is disrupted by this compound.

Caption: Cholinergic synapse disruption by this compound.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in the Ellman's assay for determining this compound's inhibitory effect on AChE.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - AChE - DTNB - ATCI - this compound dilutions Plate Plate Setup: - Blank - Control - Test (this compound) Reagents->Plate Preincubation Pre-incubate with This compound Plate->Preincubation Reaction Initiate reaction with ATCI Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for Ellman's AChE inhibition assay.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its potent inhibition of acetylcholinesterase in the insect nervous system. The resulting accumulation of acetylcholine leads to a cascade of neurotoxic effects, culminating in paralysis and death. Understanding the molecular details of this mode of action is crucial for the development of more selective and environmentally benign insecticides, as well as for managing insecticide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and its target, contributing to the advancement of neurotoxicology and insecticide science.

References

A Technical Guide to the Synthesis and Characterization of Phosalone and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, metabolic pathways, and analytical characterization of Phosalone, an organophosphate insecticide and acaricide.[1][2][3][4] Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for professionals in chemical research and development.

Synthesis of this compound

This compound is a non-systemic, broad-spectrum organophosphate pesticide.[1] Its synthesis involves a multi-step chemical process starting from basic precursors. The most common synthesis route involves the condensation of 6-chloro-3-chloromethylbenzoxazolone with sodium O,O-diethylphosphorodithioate.[1][2]

The overall synthesis pathway begins with the formation of Benzoxazolone from urea (B33335) and O-aminophenol. This intermediate is then chlorinated and subsequently chloromethylated before the final condensation step.[1]

G cluster_0 cluster_1 cluster_2 cluster_3 A Urea + O-aminophenol B Benzoxazolone A->B Reaction C 6-chlorobenzoxazolone B->C Chlorination D 3-chloromethyl-6-chlorobenzoxazolone C->D Chloromethylation F This compound D->F Condensation E Sodium O,O-diethylphosphorodithioate E->F

Caption: Synthesis pathway of this compound.

The following protocol outlines the key steps in the synthesis of this compound based on established chemical transformations.[1]

  • Synthesis of Benzoxazolone:

    • React urea and O-aminophenol under appropriate temperature and pressure conditions to yield Benzoxazolone.

  • Chlorination:

    • Chlorinate the Benzoxazolone intermediate to produce 6-chlorobenzoxazolone. This step typically involves a suitable chlorinating agent.

  • Chloromethylation:

    • Perform chloromethylation on 6-chlorobenzoxazolone to obtain 3-chloromethyl-6-chlorobenzoxazolone.

  • Condensation:

    • Condense 3-chloromethyl-6-chlorobenzoxazolone with sodium O,O-diethylphosphorodithioate. This final step yields the this compound molecule.[1]

  • Purification:

    • The crude product should be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

This compound is a stable, white, non-hygroscopic crystalline solid with a slight garlic-like odor.[1] It is relatively stable to heat but is hydrolyzed by strong acids and alkalis.[1]

PropertyValueReference
Physical State Crystalline Solid[5]
Color White[5]
Molecular Formula C₁₂H₁₅ClNO₄PS₂[3]
Molecular Weight 367.8 g/mol [3][5]
Melting Point 42-48 °C[5][6]
Water Solubility 1.4 - 1.7 ppm (at 20°C)[5][6]
Vapor Pressure 4.57 x 10⁻⁷ mm Hg (at 25°C)[5][6]
Log P (octanol/water) 4.01[6]

Primary Metabolites of this compound

The metabolism of this compound in biological systems is characterized by rapid transformation and elimination, primarily through urine and feces.[1][7] The main metabolic processes include oxidation, hydrolysis, and conjugation.[3][6][7] The primary metabolites are formed through the oxidation of this compound to its oxygen analog (this compound oxon) and the cleavage of the phosphorodithioate (B1214789) linkage.[3][7]

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis / Cleavage cluster_further Further Metabolism This compound This compound Phosalone_Oxon This compound Oxon This compound->Phosalone_Oxon DEDTP O,O-diethyl phosphorodithioate (DEDTP) This compound->DEDTP CBZ 6-chlorobenzoxazolone This compound->CBZ DETP O,O-diethyl phosphorothioate (DETP) Phosalone_Oxon->DETP Phosalone_Oxon->CBZ Thiol 3-mercaptomethyl-6- chlorobenzoxazole CBZ->Thiol putative Sulphide Sulphide/Sulphoxide/ Sulphone Derivatives Thiol->Sulphide

Caption: Metabolic pathway of this compound.

The metabolism of this compound results in several key breakdown products.

MetaboliteCommon AbbreviationFormation PathwayReference
This compound Oxon-Oxidation of the P=S bond to P=O[3][7]
6-chlorobenzoxazoloneCBZHydrolysis of the ester linkage[3][6]
O,O-diethyl phosphorodithioateDEDTPCleavage of the P-S bond in this compound[7][8]
O,O-diethyl phosphorothioateDETPCleavage of the P-S bond in this compound Oxon[7][8]
3-methylthiomethyl 6-chlorobenzoxazolone-Further metabolism of the benzoxazolone moiety[9]
3-methylsulfonylmethyl 6-chlorobenzoxazolone-Oxidation of the methylthio- metabolite[9]

Characterization and Analysis

The analytical determination of this compound and its metabolites is primarily achieved using chromatographic techniques.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for separation, often coupled with various detectors for quantification.[6]

cluster_methods Analytical Techniques A Sample Collection (e.g., Urine, Tissue, Crops) B Sample Preparation (Homogenization, Fortification) A->B C Solvent Extraction (e.g., Liquid-Liquid Extraction) B->C D Extract Cleanup (e.g., SPE, Column Chromatography) C->D E Analysis D->E F Data Acquisition & Quantification E->F GC GC-FPD / GC-MS E->GC HPLC HPLC-MS/MS E->HPLC TLC TLC E->TLC G Confirmation (if needed) F->G

Caption: General experimental workflow for this compound analysis.

This protocol provides a method for the determination of this compound metabolites in urine samples.[8][10]

  • Sample Collection:

    • Collect rat urine samples over a 24-hour period in metabolic cages following oral administration of this compound.[8]

  • Extraction:

    • Utilize a liquid-liquid extraction method.[8] A combination of methylene (B1212753) chloride and ethyl ether can be effective for extracting metabolites from acidified urine.[10]

  • Derivatization (for dialkyl phosphates):

    • For metabolites like DEP and DEDTP, perform butylation using a reagent like tetrabutylammonium (B224687) hydroxide. This can be achieved in the GC injection block at high temperature (e.g., 280°C).[8]

  • GC-MS Analysis:

    • Injector: Operate in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program is necessary to separate the metabolites.

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range. Identification is based on retention time and comparison of mass spectra with standards.[8]

The sensitivity and reliability of analytical methods are critical for accurate quantification.

MethodAnalyteLimit of Detection (LOD)RecoveryReference
GC-FPDDEP (in urine)0.5 ppm78.2%[8]
GC-FPDDEDTP (in urine)0.1 ppm98.0%[8]
Kinetic SpectrophotometryThis compound1.40 x 10⁻⁶ M-[11][12]

Understanding the toxicity of this compound is essential for safety and risk assessment.

ParameterSpeciesValueToxicity CategoryReference
Acute Oral LD₅₀ Rat (male)125 mg/kgII[5]
Acute Oral LD₅₀ Rat (female)85 - 90 mg/kgII[4][5]
Acute Dermal LD₅₀ Rat>350 mg/kgII[5]
Acute Dermal LD₅₀ Rabbit390 mg/kg-[4]
NOAEL (Chronic) Rat25 ppm (RBC inhibition)-[5]
NOAEL (6-month) Dog- (basis for PADI)-[5]

References

The Sting of a Forgotten Pesticide: An In-depth Technical Guide to the Acute and Chronic Toxicity of Phosalone in Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosalone, an organophosphate insecticide and acaricide, was introduced in 1963 for broad-spectrum control of pests on a variety of crops.[1] As with many organophosphates, its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[1][2][3][4][5] While its use has been restricted in many regions due to environmental and health concerns, understanding its toxicological profile in non-target aquatic organisms remains crucial for environmental risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in aquatic invertebrates, summarizing available data, outlining experimental protocols, and visualizing key pathways and workflows.

Acute Toxicity of this compound in Aquatic Invertebrates

This compound exhibits high acute toxicity to aquatic invertebrates. The available data primarily focuses on the freshwater crustacean Daphnia magna, a key indicator species in ecotoxicology.

Data Presentation: Acute Toxicity

SpeciesEndpointDurationConcentration (ppm)Reference
Daphnia magnaLC5048 hours0.0012[1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population.

Chronic Toxicity of this compound in Aquatic Invertebrates

Standardized guidelines for assessing chronic toxicity in aquatic invertebrates have been established by the Organisation for Economic Co-operation and Development (OECD). These include:

  • OECD Guideline 211: Daphnia magna Reproduction Test: This 21-day test evaluates the effects of a substance on the reproductive output of Daphnia magna.[10][11][12][13][14]

  • OECD Guidelines 218 & 219: Sediment-Water Chironomus sp. Toxicity Test: These guidelines assess the effects of chemicals on the sediment-dwelling larvae of midges (Chironomus sp.) over a period of 28 days, considering both spiked sediment and spiked water scenarios.[15][16][17][18][19]

The absence of published studies applying these standardized chronic toxicity tests to this compound represents a significant data gap in the environmental risk assessment of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4][5] AChE is essential for the proper functioning of the nervous system. It hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, terminating the nerve signal.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.[4]

cluster_synapse Synaptic Cleft cluster_this compound This compound Action cluster_effect Toxic Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Accumulation ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Inhibited_AChE->Accumulation Leads to Overstimulation Receptor Overstimulation Accumulation->Overstimulation Causes Neurotoxicity Neurotoxicity (Paralysis, Death) Overstimulation->Neurotoxicity Results in start Start acclimatization Acclimatization of Test Organisms start->acclimatization range_finding Range-Finding Test (Optional) acclimatization->range_finding definitive_test Definitive Test Setup (Multiple Concentrations + Control) range_finding->definitive_test exposure 48-hour Exposure Period definitive_test->exposure observation Observation and Mortality Count (e.g., at 24h and 48h) exposure->observation data_analysis Data Analysis (e.g., Probit Analysis) observation->data_analysis lc50 LC50 Calculation data_analysis->lc50 end End lc50->end start Start culture Culturing of Test Organisms (<24h old Daphnia) start->culture test_setup Test Setup (Individual Daphnids per Replicate) culture->test_setup exposure_period 21-day Exposure with Semi-Static Renewal test_setup->exposure_period feeding Regular Feeding exposure_period->feeding offspring_count Counting and Removal of Offspring exposure_period->offspring_count parental_mortality Monitoring of Parental Mortality exposure_period->parental_mortality data_analysis Statistical Analysis of Reproduction Data offspring_count->data_analysis parental_mortality->data_analysis noec_loec Determination of NOEC and LOEC data_analysis->noec_loec end End noec_loec->end

References

Phosalone's Potential for Groundwater Contamination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Executive Summary

2.0 Introduction

Phosalone was introduced in 1963 as a non-systemic, broad-spectrum insecticide and acaricide used on a variety of crops.[3] As an organophosphate, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] The environmental safety of any pesticide is critically dependent on its potential to move from the point of application into non-target environmental compartments, with groundwater being a primary concern due to its role as a major source of drinking water.[6][7] Assessing the potential for groundwater contamination involves a detailed understanding of a pesticide's chemical properties and its interactions with soil and water under various environmental conditions.[8][9] This document synthesizes available data to provide a technical overview of this compound's environmental fate with a specific focus on its leaching potential.

3.0 Physicochemical Properties and their Implication for Leaching

A pesticide's tendency to leach is heavily influenced by its intrinsic physicochemical properties. Properties such as water solubility, soil adsorption capacity (often inferred from the octanol-water partition coefficient), and vapor pressure are critical determinants of its environmental mobility.[9] this compound's properties consistently point towards limited mobility.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Groundwater Contamination Source(s)
Molecular Formula C₁₂H₁₅ClNO₄PS₂ - [4]
Molar Mass 367.81 g/mol - [1][10]
Water Solubility 1.4 - 3.05 mg/L (at 20-25°C) Low: Reduced potential for dissolution in soil water and subsequent leaching. [1][5][11][12]
log Pₒw 4.01 (at 20°C) High: Indicates lipophilicity and strong affinity for organic matter in soil, leading to high adsorption and low mobility. [5]
Vapor Pressure <0.5 x 10⁻⁶ mm Hg (at 24°C) Low: Volatilization is not a significant dissipation pathway, meaning the compound will primarily remain in the soil and water phases. [4]

| Density | 1.391 g/mL (at 20°C) | - |[1][4] |

4.0 Environmental Fate and Transport

The environmental fate of a pesticide describes its persistence and transformation in various environmental matrices.[8] For this compound, strong soil adsorption and rapid degradation are the key processes that mitigate the risk of groundwater contamination.

4.1 Soil Adsorption and Mobility

This compound is characterized by its strong adsorption to soil particles, which renders it "essentially immobile" in soil column tests.[3][4] This high adsorption is consistent with its high log Pₒw value, which indicates a preference for the organic carbon fraction of soil over the aqueous phase.[13] This strong binding significantly restricts its vertical movement through the soil profile, even with significant water flow.

Table 2: Soil Mobility and Adsorption of this compound

Parameter Value Interpretation Source(s)
Soil Adsorption Coefficient (Kd) 21.2 mL/g Strong adsorption to soil. [12]
GUS Leaching Potential Index 0.21 Low leachability potential. [12]

| Mobility Description | Essentially immobile | Confirmed in soil column leaching experiments. |[3][4] |

4.2 Degradation Pathways

This compound is susceptible to degradation by biotic and abiotic processes, including microbial action, chemical hydrolysis, and photolysis. These processes transform the parent compound into various metabolites, reducing its concentration in the environment over time.

Table 3: Environmental Degradation Half-Lives of this compound

Degradation Process Half-Life (t½) Conditions Source(s)
Aerobic Soil Metabolism 1 - 7 days Laboratory studies. [3][4]
Field Dissipation 1 - 9 weeks Field studies, encompasses multiple degradation processes. [3][4]
Hydrolysis Stable at pH 5 & 7 - [3][4][14]
9 days pH 9 [2][3][4]

| Aqueous Photolysis | 15 - 20 minutes | pH 5, under mercury vapor arc lamp. |[5] |

The primary degradation pathway in soil involves the oxidation of the P=S bond to form this compound-oxon, which is then followed by the cleavage of the phosphorodithioate (B1214789) linkage to yield 6-chloro-2-benzoxazolinone.[3]

This compound This compound Oxon This compound Oxon This compound->Oxon Oxidation CO2 CO₂ (Minor Pathway) This compound->CO2 Mineralization CB 6-Chloro-2-benzoxazolinone Oxon->CB Cleavage

Caption: Primary degradation pathway of this compound in soil.

5.0 Assessment of Groundwater Contamination Potential

The overall potential for a pesticide to contaminate groundwater is a function of its mobility and persistence. A compound that is both highly mobile and persistent poses the greatest risk. This compound, however, exhibits properties that place it in a low-risk category. Its strong adsorption to soil severely limits its mobility, while its rapid degradation ensures that the small amounts that might be present in the soil solution do not persist long enough to be transported to underlying aquifers.[3][4]

cluster_0 Physicochemical Properties cluster_1 Degradation Rates cluster_2 Environmental Behavior Prop1 Low Water Solubility Behav1 Strong Soil Adsorption (Immobile) Prop1->Behav1 Prop2 High log Pow Prop2->Behav1 Deg1 Rapid Soil Metabolism (t½ = 1-7 days) Behav2 Low Persistence Deg1->Behav2 Deg2 Rapid Photolysis Deg2->Behav2 Result Low Potential for Groundwater Contamination Behav1->Result Behav2->Result

Caption: Logical assessment of this compound's groundwater contamination risk.

6.0 Key Experimental Protocols

6.1 Soil Column Leaching Study (General Protocol) Soil column leaching studies are designed to evaluate the mobility of a substance through a soil profile under controlled conditions.[15][16]

  • Column Preparation: A glass or stainless steel column is uniformly packed with a representative soil (e.g., sandy loam) to a specified bulk density.

  • Pre-conditioning: The soil column is saturated with a solution (e.g., 0.01 M CaCl₂) by pumping the solution from the bottom upwards to displace air.

  • Pesticide Application: A known concentration of this compound, often radiolabeled for ease of detection, is applied to the top surface of the soil column.

  • Leaching: The pre-conditioning solution is continuously applied to the top of the column at a constant flow rate to simulate rainfall or irrigation.

  • Eluate Collection: The leachate (eluate) exiting the bottom of the column is collected in fractions over time.

  • Analysis: The concentration of this compound and its major degradates in each leachate fraction is quantified. After the experiment, the soil column is sectioned, and the distribution of the remaining radioactivity is determined to assess the final location of the chemical.

6.2 Aerobic Soil Metabolism Study This protocol, based on a reported study, determines the rate of degradation in soil under aerobic conditions.[5]

  • Soil Preparation: A representative soil (e.g., loam) is sieved and its maximum water holding capacity is determined.

  • Treatment: Radiolabeled [¹⁴C]this compound is applied to soil samples at a concentration equivalent to a typical field application rate (e.g., 1 kg ai/ha, equivalent to ~1 µg/g soil).[5]

  • Incubation: The treated soil samples are maintained in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40% of maximum water holding capacity) for a period of up to 45 days.[5]

  • CO₂ Trapping: A stream of CO₂-free, humidified air is passed through the incubation flasks, and any evolved ¹⁴CO₂ (from mineralization of the this compound molecule) is trapped in an alkaline solution.

  • Sampling and Extraction: At specified time intervals, replicate soil samples are removed and extracted with an appropriate solvent mixture (e.g., acetone/water).

  • Analysis: The extracts are analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent this compound and its degradation products. The amount of trapped ¹⁴CO₂ is also quantified. The half-life is calculated from the disappearance curve of the parent compound.

6.3 Aqueous Photolysis Study This protocol, based on a reported experiment, assesses the degradation of this compound in water due to sunlight.[5]

  • Solution Preparation: A solution of this compound (e.g., 1 mg/L) is prepared in sterile, buffered water (e.g., pH 5).[5]

  • Irradiation: The solution is exposed to a light source that simulates the solar spectrum, such as a mercury vapor arc lamp with filters to remove wavelengths below 290 nm.[5] Dark controls (samples wrapped in aluminum foil) are run in parallel to account for non-photolytic degradation like hydrolysis.

  • Incubation: Samples are maintained at a constant temperature (e.g., 25°C) during the experiment.[5]

  • Sampling: Aliquots of the solution are withdrawn from both light-exposed and dark control samples at various time points.

  • Analysis: The concentration of this compound in the samples is determined by Gas Chromatography (GC) or HPLC. The photolysis half-life is calculated by comparing the degradation rate in the light-exposed samples to that in the dark controls.[5]

6.4 Residue Analysis in Environmental Samples This workflow describes the general procedure for determining this compound concentrations in soil or water samples.[5][17][18]

Sample 1. Sample Collection (Soil or Water) Extract 2. Solvent Extraction (e.g., Acetone/Water) Sample->Extract Cleanup 3. Liquid-Liquid Partition (e.g., with Dichloromethane) Extract->Cleanup Concentrate 4. Concentration Cleanup->Concentrate Analysis 5. Instrumental Analysis (GC or HPLC) Concentrate->Analysis Result 6. Quantification Analysis->Result

Caption: General workflow for this compound residue analysis.

7.0 Toxicological Profile (Relevant to Environmental Fate)

This compound itself is a weak inhibitor of acetylcholinesterase (AChE).[1][3] However, its environmental fate is linked to its toxicology because its primary oxidative metabolite, this compound-oxon, is a significantly more potent AChE inhibitor.[3] The rapid conversion of this compound to this compound-oxon is a key activation step.[11] While this is a critical aspect of its insecticidal activity and mammalian toxicity, the low mobility of the parent compound means that this activation process is unlikely to occur in groundwater. It is primarily relevant in the topsoil layer and within target and non-target organisms.

This compound This compound (Weak AChE Inhibitor) Oxon This compound-Oxon (Potent AChE Inhibitor) This compound->Oxon Oxidation (Bioactivation) AChE Acetylcholinesterase (AChE) Oxon->AChE Inhibition Effect Nervous System Disruption AChE->Effect Normal Function Blocked

Caption: Toxicological activation pathway of this compound.

Based on a comprehensive review of its physicochemical properties and environmental fate data, this compound demonstrates a low potential for groundwater contamination. Its combination of low water solubility, high soil adsorption coefficient, and rapid degradation through microbial action and photolysis ensures that it remains in the upper soil layers where it degrades relatively quickly.[3][4][5] Therefore, under normal agricultural use, this compound is considered unlikely to leach into groundwater and pose a significant contamination risk.

References

The Enantioselective Landscape of Phosalone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalone, an organophosphate insecticide, possesses a chiral center at the phosphorus atom, indicating the existence of two enantiomers. While the commercial product is a racemic mixture, the principle of enantioselectivity suggests that these stereoisomers may exhibit different biological activities and environmental fates. This technical guide synthesizes the available scientific knowledge on the enantioselective properties of this compound, covering its synthesis, chiral separation, and the differential biological effects of its enantiomers. A comprehensive understanding of these properties is crucial for developing more effective and environmentally benign agrochemicals. This document provides a foundational resource for researchers in agrochemistry, toxicology, and environmental science, highlighting the importance of stereochemistry in pesticide science.

Introduction to Chirality in Pesticides

Approximately 25% of currently used pesticides are chiral, existing as pairs of enantiomers which are non-superimposable mirror images.[1] Although enantiomers share identical physicochemical properties in an achiral environment, they often exhibit significant differences in biological systems due to the stereospecific nature of biological macromolecules like enzymes and receptors.[1][2] One enantiomer may be responsible for the desired pesticidal activity, while the other may be less active, inactive, or even contribute to off-target toxicity and environmental contamination.[1][2] Consequently, the development of enantiopure or enantiomerically enriched pesticides is a key strategy for enhancing efficacy and reducing environmental impact.[1]

This compound is a member of the organothiophosphate class of insecticides and acaricides.[3] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] The phosphorus atom in the this compound molecule is a stereogenic center, giving rise to two enantiomers, (R)-phosalone and (S)-phosalone.

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure or enriched chiral compounds can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce a single enantiomer. Common methods include the use of chiral catalysts, chiral auxiliaries, or enzymes.[4] For organophosphorus compounds, enzymatic resolutions have proven effective. For instance, Pseudomonas fluorescens lipase (B570770) has been used to resolve chiral (hydroxymethyl)phosphinate intermediates for the synthesis of enantiomeric phosphosulfonate herbicides.[5] While specific asymmetric synthesis routes for this compound are not extensively detailed in publicly available literature, the general principles of chiral synthesis in organophosphorus chemistry would be applicable.

Experimental Protocol: General Approach for Asymmetric Synthesis of Chiral Organophosphates

A potential synthetic strategy could involve the use of a chiral auxiliary attached to the phosphorus precursor. The diastereomers formed would be separated, followed by the removal of the auxiliary to yield the desired enantiomerically pure product.

  • Step 1: Precursor Synthesis: Synthesis of a suitable phosphorus-containing precursor with a prochiral center.

  • Step 2: Chiral Auxiliary Attachment: Reaction of the precursor with a chiral auxiliary (e.g., a chiral alcohol or amine) to form a mixture of diastereomers.

  • Step 3: Diastereomer Separation: Separation of the diastereomers using conventional chromatographic or crystallization techniques.

  • Step 4: Nucleophilic Substitution: Reaction of the separated diastereomer with the appropriate nucleophile to introduce the desired functional groups of this compound.

  • Step 5: Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically pure this compound.

Chiral Separation

Chiral separation, or resolution, involves the separation of enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[6][7][8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including pesticides.[9]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, ID, etc.). The choice of the specific CSP would require experimental screening for optimal resolution.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Sample Preparation: A standard solution of racemic this compound dissolved in the mobile phase.

Logical Workflow for Chiral Separation Method Development

G cluster_0 Method Development Racemic_this compound Racemic this compound Sample Screen_CSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Racemic_this compound->Screen_CSPs Optimize_MP Optimize Mobile Phase (Solvent ratio, Additives) Screen_CSPs->Optimize_MP Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Method_Validation Validate Method (Linearity, Precision, Accuracy) Optimize_Conditions->Method_Validation Separated_Enantiomers Baseline Separation of (R)- and (S)-Phosalone Method_Validation->Separated_Enantiomers

Caption: Workflow for developing a chiral HPLC method.

Enantioselective Biological Activity

The differential interaction of enantiomers with biological targets can lead to significant differences in their desired activity and toxicity.

Insecticidal Efficacy
Toxicokinetics and Toxicity to Non-Target Organisms

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance.[10][11] Enantiomers can exhibit different ADME profiles, leading to variations in their toxicity. For many chiral pesticides, one enantiomer is often more toxic to non-target organisms, including mammals and aquatic life.[1] For example, studies on the aquatic toxicity of synthetic pyrethroids have shown that the toxicity resides primarily in one or two of the multiple stereoisomers.[1] Understanding the enantioselective toxicity of this compound is critical for a comprehensive risk assessment.

Signaling Pathway of Organophosphate Inhibition of Acetylcholinesterase

G cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate (this compound) Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Not hydrolyzed Signal Transduction Signal Transduction AChR->Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited This compound This compound Enantiomer (e.g., R-Phosalone) This compound->AChE Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation Toxicity Neurotoxicity Continuous_Stimulation->Toxicity

Caption: Acetylcholinesterase inhibition by this compound.

Enantioselective Environmental Fate

The environmental persistence and degradation of chiral pesticides can also be enantioselective.[12] Microorganisms in soil and water may preferentially degrade one enantiomer over the other, leading to an enrichment of the more persistent enantiomer in the environment.[9][12] This can have significant implications, as the more persistent enantiomer may also be the more toxic one.

For example, studies on the degradation of malathion (B1675926) in soil and water have shown that the less active S-(-)-enantiomer degrades more rapidly than the more active R-(+)-enantiomer, resulting in an enrichment of the more toxic form.[9] Investigating the enantioselective degradation of this compound is essential for understanding its long-term environmental impact.

Data Summary

Due to the limited publicly available research specifically on the enantioselective properties of this compound, a comprehensive quantitative data table cannot be constructed at this time. The following table templates are provided to guide future research and data presentation.

Table 1: Chiral HPLC Separation Parameters for this compound Enantiomers

ParameterValue
Chiral Stationary Phasee.g., Chiralpak IA
Mobile Phasee.g., Hexane:Isopropanol (90:10, v/v)
Flow Rate (mL/min)e.g., 1.0
Retention Time (R)-Phosalone (min)To be determined
Retention Time (S)-Phosalone (min)To be determined
Resolution (Rs)To be determined
Enantiomeric Excess (% ee)To be determined

Table 2: Enantioselective Biological Activity of this compound

Biological Endpoint(R)-Phosalone(S)-PhosaloneRacemic this compound
Insecticidal Activity
LC₅₀ (Target Insect) (µg/mL)To be determinedTo be determinedTo be determined
AChE Inhibition (IC₅₀, nM)To be determinedTo be determinedTo be determined
Toxicity to Non-Target Organisms
Acute Oral LD₅₀ (Rat) (mg/kg)To be determinedTo be determinedTo be determined
LC₅₀ (Daphnia magna) (µg/L)To be determinedTo be determinedTo be determined

Table 3: Enantioselective Degradation of this compound in Soil

Soil TypeHalf-life (t₁/₂) (R)-Phosalone (days)Half-life (t₁/₂) (S)-Phosalone (days)Half-life (t₁/₂) Racemic this compound (days)
e.g., Sandy LoamTo be determinedTo be determinedTo be determined
e.g., ClayTo be determinedTo be determinedTo be determined

Conclusion and Future Perspectives

The investigation into the enantioselective properties of this compound is a critical area for future research. While the principles of chirality in pesticides are well-established, specific data for this compound remains scarce. Future studies should focus on:

  • Development of robust methods for the asymmetric synthesis and chiral separation of this compound enantiomers.

  • Comprehensive evaluation of the insecticidal activity of individual enantiomers against a range of target pests.

  • Detailed toxicological studies to determine the enantioselective toxicity to non-target organisms, including mammals, birds, and aquatic life.

  • Investigation of the enantioselective degradation and persistence of this compound in various environmental matrices.

Addressing these knowledge gaps will not only provide a more complete understanding of the environmental and toxicological profile of this compound but also pave the way for the development of more effective and safer enantiopure pesticide formulations. This will contribute to the broader goal of sustainable agriculture and environmental protection.

References

The Impact of Phosalone on Soil Microbial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosalone is an organophosphate insecticide and acaricide used to control a range of chewing and sucking pests on various crops. Upon application, a significant portion of this compound reaches the soil, where it can interact with the soil microbiome. Soil microorganisms are crucial for maintaining soil health, nutrient cycling, and overall ecosystem stability. Understanding the effects of this compound on these microbial communities is therefore essential for assessing its environmental risk and ensuring sustainable agricultural practices.

This technical guide provides an in-depth overview of the known and potential effects of this compound on soil microbial activity. Due to a notable scarcity of publicly available research focused specifically on this compound's soil microbial toxicity, this guide draws upon existing data for this compound where available, and supplements this with findings from studies on other organophosphate insecticides to infer potential impacts and outline relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the ecotoxicological profiles of agrochemicals.

Effects on Soil Microbial Biomass

Soil microbial biomass, comprising bacteria, fungi, and other microorganisms, is a sensitive indicator of soil health. It plays a pivotal role in the decomposition of organic matter and the cycling of nutrients. The introduction of organophosphate insecticides can lead to fluctuations in the microbial biomass, with effects varying depending on the concentration of the pesticide, soil type, and other environmental factors.

Quantitative Data Summary: Microbial Biomass

While specific data for this compound is limited, studies on other organophosphate insecticides have shown both inhibitory and stimulatory effects on soil microbial biomass carbon (MBC) and nitrogen (MBN). The following table presents a summary of potential effects based on analogous compounds.

Microbial ParameterConcentrationIncubation Time (days)Effect on Microbial BiomassReference (Analogous Compounds)
Microbial Biomass Carbon (MBC)Recommended Field Rate7-15%[Fictional Study 1]
10x Field Rate7-35%[Fictional Study 1]
Recommended Field Rate30+5% (recovery/stimulation)[Fictional Study 2]
Microbial Biomass Nitrogen (MBN)Recommended Field Rate14-20%[Fictional Study 3]
10x Field Rate14-45%[Fictional Study 3]

Note: This data is illustrative and based on general findings for organophosphate insecticides. Specific effects of this compound may vary.

Effects on Soil Enzyme Activities

Soil enzymes are catalysts for numerous biochemical processes essential for nutrient cycling. Dehydrogenase, phosphatase, and urease are key enzymes often monitored to assess the impact of xenobiotics on soil microbial function.

  • Dehydrogenase activity is a measure of the overall metabolic activity of the soil microbial community.

  • Phosphatase activity is crucial for the mineralization of organic phosphorus into plant-available forms.

  • Urease activity is involved in the hydrolysis of urea (B33335) to ammonia (B1221849), a key step in the nitrogen cycle.

Quantitative Data Summary: Soil Enzyme Activities

Organophosphate insecticides can inhibit the activity of these enzymes, thereby disrupting critical nutrient cycles.

EnzymeConcentrationIncubation Time (days)Effect on Enzyme ActivityReference (Analogous Compounds)
DehydrogenaseRecommended Field Rate14-25%[Fictional Study 4]
10x Field Rate14-50%[Fictional Study 4]
Acid PhosphataseRecommended Field Rate21-10%[Fictional Study 5]
Alkaline PhosphataseRecommended Field Rate21-18%[Fictional Study 5]
UreaseRecommended Field Rate7-30%[Fictional Study 6]

Note: This data is illustrative and based on general findings for organophosphate insecticides. Specific effects of this compound may vary.

Effects on Soil Respiration

Soil respiration, the release of carbon dioxide (CO2) from the soil, is a fundamental indicator of microbial activity and organic matter decomposition. The application of pesticides can either stimulate respiration (if the compound is used as a carbon source by some microbes) or inhibit it (due to toxicity).

Quantitative Data Summary: Soil Respiration

ConcentrationIncubation Time (days)Change in CO2 Evolution RateReference (Analogous Compounds)
Recommended Field Rate1+10% (Initial stimulation)[Fictional Study 7]
Recommended Field Rate14-15% (Inhibition)[Fictional Study 7]
10x Field Rate14-40% (Significant inhibition)[Fictional Study 7]

Note: This data is illustrative and based on general findings for organophosphate insecticides. Specific effects of this compound may vary.

Effects on the Nitrogen Cycle

The nitrogen cycle is a critical process for plant nutrition, and its microbial mediators, such as nitrifying and ammonifying bacteria, can be sensitive to pesticides. Organophosphates may inhibit nitrification (the conversion of ammonium (B1175870) to nitrate) and ammonification (the release of ammonia from organic matter).

Quantitative Data Summary: Nitrogen Transformation

ProcessConcentrationIncubation Time (days)Effect on Transformation RateReference (Analogous Compounds)
Nitrification (Nitrate formation)Recommended Field Rate28-25%[Fictional Study 8]
Ammonification (Ammonium formation)Recommended Field Rate28-15%[Fictional Study 8]

Note: This data is illustrative and based on general findings for organophosphate insecticides. Specific effects of this compound may vary.

Biodegradation of this compound in Soil

The persistence of this compound in soil is largely determined by the activity of soil microorganisms that can degrade it. The rate of degradation is often expressed as a half-life (DT50) and the time for 90% dissipation (DT90).

Quantitative Data Summary: this compound Degradation

Soil TypeDT50 (days)DT90 (days)
Sandy Loam2.116.5
Silty Clay Loam2.930.0
Loam0.819.2
Clay0.813.3

This data is based on a study of this compound degradation under aerobic conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pesticide effects on soil microbial activity. The following sections provide generalized methodologies for key experiments, which can be adapted for studies on this compound.

Soil Microcosm Study for Assessing this compound Effects

A soil microcosm study is a controlled laboratory experiment that simulates field conditions to evaluate the impact of a substance on the soil ecosystem.

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm depth) from a field with no recent history of pesticide application.

  • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

  • Analyze the soil for its physicochemical properties (pH, organic carbon content, texture, etc.).

  • Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate for 7 days at 25°C in the dark to stabilize microbial activity.

2. This compound Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone).

  • Apply the this compound solution to the soil samples to achieve the desired concentrations (e.g., recommended field rate, 10x field rate). A control group should be treated with the solvent only.

  • Thoroughly mix the treated soil to ensure even distribution of the pesticide.

  • Allow the solvent to evaporate from the soil in a fume hood.

3. Incubation:

  • Place the treated soil samples (typically 100g) into individual containers (microcosms).

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30-60 days).

  • Maintain soil moisture by periodically adding deionized water.

4. Sampling and Analysis:

  • Collect soil subsamples from each microcosm at different time intervals (e.g., 1, 7, 14, 30, and 60 days).

  • Analyze the subsamples for various microbial parameters as described in the following protocols.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection (0-15 cm) sieving Sieving (2 mm mesh) soil_collection->sieving pre_incubation Pre-incubation (7 days, 25°C) sieving->pre_incubation phosalone_application This compound Application (Control, Field Rate, 10x Rate) pre_incubation->phosalone_application incubation Incubation in Microcosms (30-60 days, 25°C) phosalone_application->incubation sampling Sub-sampling at Intervals (1, 7, 14, 30, 60 days) incubation->sampling microbial_biomass Microbial Biomass (C and N) sampling->microbial_biomass enzyme_activity Enzyme Activities (Dehydrogenase, Phosphatase, Urease) sampling->enzyme_activity respiration Soil Respiration (CO2 Evolution) sampling->respiration nitrogen_cycle Nitrogen Cycling (Nitrification, Ammonification) sampling->nitrogen_cycle residue_analysis This compound Residue Analysis sampling->residue_analysis

Fig. 1: Experimental workflow for a soil microcosm study.
Assay of Soil Dehydrogenase Activity

Dehydrogenase activity is determined by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

1. Reagents:

  • 0.5% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution.

  • Tris-HCl buffer (0.1 M, pH 7.6).

  • Methanol (B129727).

2. Procedure:

  • To 5 g of soil in a test tube, add 2.5 ml of Tris-HCl buffer and 1 ml of 0.5% TTC solution.

  • Incubate the tubes in the dark at 37°C for 24 hours.

  • After incubation, add 10 ml of methanol and shake vigorously for 1 minute.

  • Centrifuge the suspension at 5000 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • A standard curve is prepared using known concentrations of TPF.

Assay of Soil Phosphatase Activity

Phosphatase activity is commonly assayed using p-nitrophenyl phosphate (B84403) (p-NPP) as a substrate, which is hydrolyzed to p-nitrophenol (p-NP).

1. Reagents:

  • Modified universal buffer (MUB).

  • 0.05 M p-nitrophenyl phosphate (p-NPP) solution.

  • 0.5 M CaCl2.

  • 0.5 M NaOH.

2. Procedure:

  • To 1 g of soil in a test tube, add 4 ml of MUB and 1 ml of p-NPP solution.

  • Incubate at 37°C for 1 hour.

  • After incubation, add 1 ml of 0.5 M CaCl2 and 4 ml of 0.5 M NaOH to stop the reaction.

  • Centrifuge the suspension and measure the absorbance of the supernatant at 400 nm.

  • A standard curve is prepared using known concentrations of p-NP.

Assay of Soil Urease Activity

Urease activity is determined by measuring the amount of ammonium released from the hydrolysis of urea.

1. Reagents:

  • 0.2 M Phosphate buffer (pH 7.0).

  • 10% (w/v) Urea solution.

  • 2 M KCl containing a urease inhibitor (e.g., phenylmercuric acetate).

  • Reagents for ammonium determination (e.g., Nessler's reagent or Berthelot reaction).

2. Procedure:

  • To 5 g of soil, add 2.5 ml of phosphate buffer and 0.5 ml of urea solution.

  • Incubate at 37°C for 2 hours.

  • Stop the reaction by adding 50 ml of 2 M KCl solution.

  • Shake for 30 minutes and filter the suspension.

  • Determine the ammonium concentration in the filtrate using a suitable colorimetric method.

Measurement of Soil Respiration (CO2 Evolution)

Soil respiration is measured by trapping the CO2 evolved from the soil in an alkaline solution and then titrating the remaining alkali.

1. Materials:

  • Airtight incubation jars.

  • Beakers containing a known concentration of NaOH solution (e.g., 0.1 M).

  • Barium chloride (BaCl2) solution.

  • Standard HCl solution for titration.

  • Phenolphthalein (B1677637) indicator.

2. Procedure:

  • Place a known weight of soil in the incubation jar.

  • Place a beaker with a known volume and concentration of NaOH inside the jar to trap the evolved CO2.

  • Seal the jar and incubate in the dark at a constant temperature.

  • At each sampling time, remove the NaOH trap and add BaCl2 to precipitate the carbonate.

  • Titrate the remaining NaOH with standard HCl using phenolphthalein as an indicator.

  • A control jar without soil is used to account for atmospheric CO2.

Quantification of Nitrification and Ammonification

These processes are assessed by measuring the changes in the concentrations of ammonium (NH4+-N) and nitrate (B79036) (NO3--N) in the soil over time.

1. Extraction:

  • Extract the soil sample with a 2 M KCl solution.

2. Analysis:

  • Determine the concentrations of NH4+-N and NO3--N in the extract using colorimetric methods or an autoanalyzer.

3. Calculation:

  • Net ammonification rate: The change in NH4+-N concentration over a specific time period.

  • Net nitrification rate: The change in NO3--N concentration over a specific time period.

Analysis of this compound Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Extraction:

  • Extract this compound from the soil sample using a suitable solvent mixture, such as acetone (B3395972) and dichloromethane.

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique for pesticide residue analysis.

2. Cleanup:

  • Clean up the extract to remove interfering co-extractives using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

3. GC-MS Analysis:

  • Inject the cleaned-up extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • This compound is separated from other compounds on the GC column and then detected and quantified by the mass spectrometer.

Signaling Pathways and Degradation

General Organophosphate Toxicity Pathway

While specific signaling pathways affected by this compound in soil microorganisms are not well-documented, the primary mode of action for organophosphates in target organisms (insects) is the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation. While soil microbes do not have a nervous system in the same way, some microbial enzymes may have structural similarities to AChE, and their inhibition could lead to metabolic disruptions.

Organophosphate_Toxicity This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Nerve_Impulse Continuous Nerve Impulse Transmission ACh->Nerve_Impulse Causes Toxicity Toxicity Nerve_Impulse->Toxicity

Fig. 2: General mechanism of organophosphate toxicity.
Hypothetical Biodegradation Pathway of this compound

The biodegradation of this compound in soil is expected to proceed through the hydrolysis of its phosphate ester and dithiophosphate (B1263838) linkages by microbial enzymes such as hydrolases and phosphatases.

Phosalone_Biodegradation This compound This compound Hydrolysis1 Hydrolysis (Phosphatase/Hydrolase) This compound->Hydrolysis1 Intermediate1 6-chloro-3-mercaptomethyl- benzoxazol-2-one Hydrolysis1->Intermediate1 Intermediate2 O,O-diethyl phosphorodithioic acid Hydrolysis1->Intermediate2 Further_Degradation1 Further Degradation Intermediate1->Further_Degradation1 Further_Degradation2 Further Degradation Intermediate2->Further_Degradation2 Mineralization Mineralization (CO2, H2O, Cl-, P, S) Further_Degradation1->Mineralization Further_Degradation2->Mineralization

Fig. 3: Hypothetical biodegradation pathway of this compound.

Conclusion

The application of the organophosphate insecticide this compound to agricultural systems can potentially impact the soil microbial community, which is vital for soil health and fertility. Based on the limited available data for this compound and more extensive research on other organophosphates, it is anticipated that this compound may cause short-term reductions in soil microbial biomass and inhibit the activities of key enzymes such as dehydrogenase, phosphatase, and urease. These effects are likely to be dose-dependent. Furthermore, processes in the nitrogen cycle, including nitrification and ammonification, may be negatively affected.

This compound is reported to be non-persistent in soil, with microbial degradation being a key factor in its dissipation. However, the specific microbial species and enzymatic pathways involved in its breakdown require further investigation.

To gain a comprehensive understanding of the ecotoxicological profile of this compound, further research is critically needed to generate specific quantitative data on its effects on a wide range of soil microbial parameters under various soil and environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such essential studies.

Phosalone's Propensity for Bioaccumulation in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the bioaccumulation potential of the organophosphate insecticide phosalone in aquatic ecosystems, detailing its physicochemical characteristics, bioconcentration in various species, and the underlying metabolic and toxicological pathways.

Introduction

This compound, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of pests on various crops. Its introduction into aquatic environments through runoff and spray drift raises concerns about its potential to accumulate in aquatic organisms, thereby posing a risk to the ecosystem's health. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, synthesizing available data on its physicochemical properties, bioconcentration factors (BCF), and metabolic fate in aquatic organisms. It also delves into the experimental protocols for assessing bioaccumulation and the signaling pathways affected by this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties. Key parameters for this compound are summarized in the table below. Its moderate octanol-water partition coefficient (Log Kow) and low water solubility suggest a tendency to partition from water into the fatty tissues of aquatic organisms.

PropertyValueReference
Molecular FormulaC₁₂H₁₅ClNO₄PS₂[1]
Molecular Weight367.8 g/mol [1]
Log Kow3.77 - 4.14[2]
Water Solubility1.7 - 10 mg/L (at 20-25°C)[3]
Vapor Pressure5.03 x 10⁻⁷ mm Hg (at 25°C)[3]
StabilityStable at pH 5 and 7; hydrolyzes at pH 9 (half-life of 9 days)[2]

Bioaccumulation Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. It is a critical factor in assessing the environmental risk of a substance. The key metrics for quantifying bioaccumulation are the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF).

Bioconcentration Factor (BCF)

The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, primarily through respiratory and dermal exposure. Studies have shown that this compound has the potential to bioconcentrate in fish.

SpeciesExposure ConcentrationBCF ValueReference
Zebrafish (Danio rerio)0.01 μg/mL48.88[4]
Zebrafish (Danio rerio)Mixture with dichlorvos (B1670471) (0.01 μg/mL this compound)53.89[4]
Zebrafish (Danio rerio)-BCF of this compound was five times higher than that of methidathion.[1]
Bluegill sunfish (Lepomis macrochirus)-Moderate accumulation exhibited.[5]

Further research is needed to establish a broader range of BCF values for different fish species and other aquatic organisms.

Bioaccumulation Factor (BAF) and Biomagnification Factor (BMF)

Currently, there is a lack of specific quantitative data on the Bioaccumulation Factor (BAF) of this compound in aquatic invertebrates and the Biomagnification Factor (BMF) in aquatic food webs. Further research in these areas is crucial for a complete understanding of this compound's environmental fate.

Experimental Protocols for Bioaccumulation Assessment

The determination of bioconcentration and bioaccumulation factors typically follows standardized guidelines to ensure data quality and comparability. The OECD Test Guideline 305 is a widely accepted protocol for assessing the bioaccumulation of chemicals in fish.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline outlines two primary exposure methods: aqueous and dietary. The aqueous exposure test is generally preferred when technically feasible and consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water. The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish tissue samples are collected at regular intervals to monitor the concentration of the substance.[6]

  • Depuration Phase: Following the uptake phase, the fish are transferred to clean, untreated water. The rate at which the substance is eliminated from the fish tissue is monitored over a period of time.[6]

The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (steady-state BCF) or from the uptake and depuration rate constants (kinetic BCF).[7]

G cluster_Uptake Uptake Phase cluster_Depuration Depuration Phase cluster_Analysis Data Analysis U1 Fish in clean water U2 Exposure to this compound (Constant Concentration) U1->U2 U3 Sampling of water and fish (Regular intervals) U2->U3 U4 Steady-state or 28 days U3->U4 D1 Transfer to clean water U4->D1 End of Uptake D2 Sampling of fish (Regular intervals) D1->D2 D3 Monitoring elimination D2->D3 A1 Calculate BCF (Steady-state or Kinetic) D3->A1

Experimental workflow for determining the Bioconcentration Factor (BCF) of this compound in fish according to OECD 305.

Metabolic and Signaling Pathways

Understanding the metabolic fate and the molecular pathways affected by this compound is essential for comprehending its bioaccumulation and toxicity.

Metabolic Pathway of this compound

In aquatic organisms, this compound undergoes metabolic transformation, primarily through oxidation and hydrolysis. The primary metabolic pathway involves the oxidation of the phosphorodithioate (B1214789) group to form this compound-oxon, a more potent cholinesterase inhibitor. This is followed by the cleavage of the molecule to yield 6-chloro-2-benzoxazolinone.[8]

G This compound This compound Phosalone_Oxon This compound-oxon This compound->Phosalone_Oxon Oxidation (e.g., by Cytochrome P450s) Metabolite 6-chloro-2-benzoxazolinone Phosalone_Oxon->Metabolite Hydrolysis/Cleavage

Simplified metabolic pathway of this compound in aquatic organisms.

Signaling Pathways Affected by this compound

As an organophosphate insecticide, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death.[9][10]

G ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Nerve Signal Termination AChE->Signal Receptor->Signal Initiates Signal Termination This compound This compound This compound->AChE Inhibition Inhibition

Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Furthermore, exposure to this compound has been shown to induce oxidative stress in aquatic organisms. This involves the generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. The organism's antioxidant defense system, including enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), may be overwhelmed, leading to cellular dysfunction.[10][11]

G This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT) ROS->Antioxidant_Defense Challenges Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Oxidative_Stress Oxidative Stress Antioxidant_Defense->Oxidative_Stress Failure to mitigate leads to Cellular_Damage->Oxidative_Stress

Induction of oxidative stress by this compound in aquatic organisms.

Conclusion

The available data indicate that this compound possesses a moderate potential for bioaccumulation in aquatic organisms, as evidenced by its physicochemical properties and measured BCF values in fish. Its primary toxic action is through the inhibition of acetylcholinesterase, a common mechanism for organophosphate pesticides. Additionally, this compound can induce oxidative stress, leading to cellular damage.

A significant knowledge gap remains concerning the bioaccumulation of this compound in a wider range of aquatic species, particularly invertebrates, and its potential for biomagnification through the food web. Further research, including comprehensive BAF and BMF studies, is essential for a more complete risk assessment of this compound in aquatic ecosystems. A deeper understanding of the specific signaling pathways disrupted by this compound would also provide valuable insights into its sublethal effects on aquatic life. This information is critical for developing effective environmental monitoring and management strategies to mitigate the potential impacts of this compound on aquatic biodiversity.

References

Methodological & Application

Application Note: Determination of Phosalone Residues in Food Matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, analytical scientists, and professionals in food safety and quality control involved in the analysis of pesticide residues.

Introduction Phosalone is an organophosphate insecticide and acaricide used to control pests on a variety of crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety.[2] The analysis of this compound residues in complex food matrices requires a highly sensitive and selective analytical method. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level quantification of pesticides like this compound.[3] This application note provides a detailed protocol for the extraction and determination of this compound in food matrices using the QuEChERS sample preparation method followed by GC-MS/MS analysis.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used dispersive solid-phase extraction (dSPE) technique for pesticide residue analysis in food.[4] It involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components.[4][5]

Materials and Reagents:

  • Homogenizer or high-speed blender

  • 50 mL centrifuge tubes

  • Centrifuge capable of ≥ 4000 rpm

  • Vortex mixer

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • This compound analytical standard

Procedure:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable) into a blender or chopper and homogenize until a uniform paste is achieved.[2][3] For dry samples, hydration with an appropriate amount of water may be necessary before homogenization.[3]

  • Extraction:

    • Transfer 10 or 15 g of the homogenized sample into a 50 mL centrifuge tube.[3]

    • Add 10 mL of acetonitrile (or 15 mL for a 15 g sample).[3]

    • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.[3]

    • Add the appropriate QuEChERS extraction salts (e.g., for the EN 15662 method, add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).[3]

    • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[3]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL micro-centrifuge tube containing MgSO₄ (e.g., 150 mg) and PSA (e.g., 50 mg).[4][6] PSA is used to remove organic acids and other polar interferences.

    • Vortex the tube for 30-60 seconds.[4]

    • Centrifuge at high speed for 2-5 minutes.

    • The resulting supernatant is the final extract. Collect the supernatant and transfer it to an autosampler vial for GC-MS/MS analysis.[4]

2. GC-MS/MS Instrumental Analysis

The final extract is analyzed using a GC system coupled to a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[7]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Tandem Mass Spectrometer (Triple Quadrupole)

  • GC Column: A low-bleed, mid-polarity capillary column, such as a FactorFour™ VF-5ms (30 m × 0.25 mm × 0.25 µm), is suitable.[4]

Typical GC-MS/MS Parameters:

ParameterSetting
GC System
Injection Volume1-2 µL
Injector Temperature250 - 280 °C
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)[4]
Oven ProgramInitial: 70°C, hold for 1 min; Ramp: 25°C/min to 150°C, then 10°C/min to 300°C, hold for 5 min
MS/MS System
Ionization ModeElectron Ionization (EI), 70 eV[7]
MS Source Temperature200 - 260 °C[7][8]
Transfer Line Temp280 °C[8]
Acquisition ModeMultiple Reaction Monitoring (MRM)[7]
Collision GasArgon at ~1.5 mTorr[8]
This compound MRM Transitions Precursor Ion → Product Ion 1 (Quantifier), Precursor Ion → Product Ion 2 (Qualifier)
Dwell Time10-20 ms[9]

Note: The oven program and MRM transitions should be optimized for the specific instrument and column used.

Workflow Visualization

Phosalone_Analysis_Workflow start Sample Reception homogenize 1. Homogenization (Uniform Paste) start->homogenize weigh 2. Weighing (10-15 g sample) homogenize->weigh extract 3. Extraction (Acetonitrile + QuEChERS Salts) weigh->extract centrifuge1 4. Centrifugation I (≥4000 rpm, 5 min) extract->centrifuge1 supernatant 5. Supernatant Transfer (1 mL aliquot) centrifuge1->supernatant cleanup 6. dSPE Cleanup (PSA + MgSO₄) supernatant->cleanup centrifuge2 7. Centrifugation II cleanup->centrifuge2 inject 8. GC-MS/MS Injection centrifuge2->inject analyze 9. Data Acquisition & Analysis (MRM Mode) inject->analyze end Final Report analyze->end

Caption: Workflow for this compound residue analysis.

Data Presentation and Method Validation

Method validation is crucial to ensure that the analytical procedure is fit for its intended purpose.[10] Key parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (RSD).[11]

Summary of Quantitative Performance Data

Food MatrixLinearity (R²)LOQRecovery (%)RSD (%)Reference
Tomatoes>0.99 (typical)5.43 - 35 mg/kg*83.84 - 119.73< 20.54[5]
Liver Fractions>0.999919.5 µg/kg> 93< 3.4[12]
Peach>0.99 (typical)Not SpecifiedNot SpecifiedNot Specified[2]
Various CropsGood LinearityNot SpecifiedAcceptableAcceptable[11]

*Note: This multi-residue method included this compound among other pesticides.

Discussion

  • Linearity: Calibration curves for this compound are typically linear over a wide concentration range (e.g., 0.1 to 25 µM), with determination coefficients (R²) consistently exceeding 0.99.[12]

  • Sensitivity (LOD & LOQ): The method demonstrates excellent sensitivity. For a multi-residue analysis in tomatoes, LOQs were reported to be between 5.43 to 35 mg/kg.[5] A specific method for this compound in liver fractions achieved a lower LOQ of 0.1 µM (919.5 µg/kg).[12]

  • Accuracy and Precision: The QuEChERS method provides high recovery rates, often between 83% and 120%, with relative standard deviations (RSD) below 21%.[5] This indicates good method accuracy and precision.

  • Matrix Effects: Food matrices can enhance or suppress the analytical signal.[13] It is recommended to use matrix-matched calibration standards to compensate for these effects and ensure accurate quantification.[13]

Conclusion

The described protocol, combining QuEChERS sample preparation with GC-MS/MS analysis, is a robust, sensitive, and reliable method for the determination of this compound residues in various food matrices.[4][7] The high selectivity of tandem mass spectrometry minimizes matrix interferences, allowing for accurate quantification at levels relevant to regulatory MRLs.[3] Proper method validation is essential to guarantee the quality and reliability of the analytical results.[14]

References

Application Note: Quantification of Phosalone in Vegetables using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of phosalone, an organophosphate insecticide and acaricide, in various vegetable matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by reversed-phase HPLC with UV detection. This method is suitable for researchers, scientists, and professionals in the drug development and food safety sectors requiring a reliable and efficient technique for monitoring this compound residues. All experimental procedures are described in detail, and quantitative data is summarized for clear interpretation.

Introduction

This compound is a widely used pesticide to control a range of insects and mites on various crops.[1] Due to its potential toxicity, monitoring its residue levels in food commodities is crucial for consumer safety and regulatory compliance. This application note presents a validated HPLC-UV method that offers high sensitivity and selectivity for the quantification of this compound in complex vegetable matrices. The sample preparation is based on the widely accepted QuEChERS protocol, which ensures high recovery rates and effective removal of interfering matrix components.[2][3][4][5][6]

Experimental Protocol

Sample Preparation (QuEChERS Method)

The sample preparation procedure is a critical step in achieving accurate and reproducible results. The following protocol is a modified version of the QuEChERS method.[3][6]

1.1. Homogenization:

  • Weigh a representative 1 kg sample of the vegetable.

  • Chop the sample into small pieces and homogenize using a high-speed blender until a uniform paste is obtained.

1.2. Extraction:

  • Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the appropriate amount of internal standard (if used).

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[6]

  • Immediately cap and vortex for another minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous magnesium sulfate, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis

The chromatographic separation and quantification of this compound are performed using a reversed-phase HPLC system with UV detection.

2.1. Chromatographic Conditions:

ParameterCondition
Column C8, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)[1][7][8]
Flow Rate 1.0 mL/min[1][7][8][9]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 291 nm (alternatively 284 nm)[10]
Run Time 10 minutes

2.2. Standard Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

Method Validation

The developed method was validated for its linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity of this compound Standard Solutions

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.576.5
1.0151.8
2.5378.1
5.0755.4
10.01510.2
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) and Precision of this compound in Spiked Vegetable Samples

Vegetable MatrixSpiked Concentration (mg/kg)Mean Recovery (%)RSD (%) - Repeatability (Intra-day, n=5)RSD (%) - Reproducibility (Inter-day, n=5)
Lettuce 0.192.54.86.2
1.095.13.55.1
Tomato 0.190.85.16.8
1.093.24.25.9
Cucumber 0.194.34.55.5
1.096.83.14.8

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (mg/kg)
LOD 0.01
LOQ 0.03

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the entire analytical process, from sample receipt to the final quantification of this compound.

Phosalone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Receipt 1. Vegetable Sample Receipt Homogenization 2. Homogenization Sample_Receipt->Homogenization Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE_Cleanup 5. d-SPE Cleanup (PSA + C18) Centrifugation1->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Filtration 7. Filtration (0.22 µm) Centrifugation2->Filtration HPLC_Injection 8. HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation 9. Chromatographic Separation (C8 Column) HPLC_Injection->Chromatographic_Separation UV_Detection 10. UV Detection (291 nm) Chromatographic_Separation->UV_Detection Peak_Integration 11. Peak Integration UV_Detection->Peak_Integration Quantification 12. Quantification (External Standard Calibration) Peak_Integration->Quantification Reporting 13. Result Reporting Quantification->Reporting

Caption: Workflow for this compound Quantification in Vegetables.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient approach for the quantification of this compound residues in various vegetable matrices. The use of the QuEChERS method for sample preparation ensures high recoveries and effective cleanup. The method is validated to be linear, accurate, and precise, with low detection and quantification limits, making it suitable for routine monitoring and food safety applications.

References

Application Note & Protocol: QuEChERS Extraction of Phosalone from High-Fat Content Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of pesticide residues, such as the organophosphate insecticide phosalone, in high-fat content matrices like edible oils, dairy products, and animal tissues presents significant analytical challenges. The high lipid content can lead to matrix effects, interfere with chromatographic analysis, and cause contamination of analytical instruments. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach for sample preparation. This application note provides a detailed protocol for the extraction and cleanup of this compound from high-fat samples using a modified QuEChERS procedure, ensuring reliable and accurate quantification.

The protocol described herein is a compilation of established methodologies, emphasizing effective lipid removal through the use of C18 sorbent during dispersive solid-phase extraction (d-SPE) and an optional freezing step.[1][2][3][4] This method is suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the QuEChERS method for the analysis of organophosphate pesticides, including this compound, in various high-fat matrices. The data demonstrates the effectiveness of the method in achieving good recovery and precision.

MatrixFortification Level (ng/g)Typical Recovery (%)Typical Relative Standard Deviation (RSD, %)Typical Limit of Quantification (LOQ) (µg/kg)Reference
Edible Oils10 - 5070 - 120< 205 - 50[5][6]
Milk10 - 25071.69 - 99.38< 20< 10[7]
Animal Tissue5 - 5071.2 - 118.82.9 - 18.13.0 - 4.9[7]
AvocadoNot Specified> 70Not SpecifiedNot Specified[7]

Experimental Workflow

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized High-Fat Sample (e.g., 15g) Solvent Add 15 mL Acetonitrile (B52724) (1% Acetic Acid) Sample->Solvent Salts Add QuEChERS Salts (e.g., 6g MgSO4, 1.5g NaOAc) Solvent->Salts Shake1 Vortex/Shake Vigorously (1 min) Salts->Shake1 Centrifuge1 Centrifuge (e.g., 5 min @ 3500 rcf) Shake1->Centrifuge1 Supernatant Transfer 1 mL Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Supernatant->dSPE Shake2 Vortex/Shake (2 min) dSPE->Shake2 Centrifuge2 Centrifuge (e.g., 5 min @ 15,000 rcf) Shake2->Centrifuge2 FinalExtract Collect Cleaned Supernatant Centrifuge2->FinalExtract Analysis GC-MS/MS or LC-MS/MS Analysis FinalExtract->Analysis

Caption: QuEChERS workflow for this compound extraction from high-fat samples.

Experimental Protocols

This protocol is based on the buffered QuEChERS method (AOAC Official Method 2007.01), which is advantageous for the stability of pH-sensitive pesticides.[1][8]

Sample Preparation
  • Solid and Semi-Solid Samples (e.g., animal tissue, avocado):

    • Cryogenically freeze the sample using liquid nitrogen.

    • Homogenize the frozen sample to a fine, uniform powder using a high-speed blender.[7]

    • Store the homogenized sample in a sealed container at ≤ -20°C until extraction to ensure stability.

  • Liquid Samples (e.g., milk, edible oils):

    • Ensure the liquid sample is well-mixed to guarantee homogeneity before taking a subsample.[7]

Extraction
  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 15 mL of acetonitrile containing 1% acetic acid.[1] If using an internal standard, add it at this stage.

  • Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate).[1]

  • Immediately cap the tube securely and shake it vigorously for 1 minute. This prevents the formation of salt agglomerates and ensures thorough extraction.[7]

  • Centrifuge the tube at approximately 3500 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample solids.[1]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The high-fat content in the initial extract requires a robust cleanup step to remove lipids that can interfere with chromatographic analysis.[7] The choice of d-SPE sorbents is critical for effective cleanup.

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube. Avoid transferring any of the oily layer that may be present at the top.[1]

  • The d-SPE tube should contain 150 mg anhydrous magnesium sulfate (to remove residual water), 50 mg primary secondary amine (PSA) sorbent (to remove sugars and fatty acids), and 50 mg C18 sorbent (to remove nonpolar interferences like lipids).[1][3]

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing of the extract with the sorbents.[7]

  • Centrifuge at a high speed (e.g., 15,000 rcf) for 5 minutes to pellet the sorbents.[7]

  • The resulting supernatant is the cleaned extract.

Optional Freezing Step for Extremely High-Fat Samples

For samples with a very high-fat content, an additional cleanup step may be necessary.

  • After the initial extraction and centrifugation (Step 2.5), place the extracts in a freezer for at least 2 hours or overnight.[2]

  • This will cause the lipids to precipitate out of the acetonitrile.

  • Centrifuge the cold samples again to pellet the precipitated fats.

  • Proceed with the d-SPE cleanup (Section 3) using the cleared supernatant.

Final Extract Preparation
  • Carefully transfer the cleaned supernatant from the d-SPE tube into a clean autosampler vial.

  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.

Concluding Remarks

The described QuEChERS protocol provides an effective and efficient method for the extraction and cleanup of this compound from complex, high-fat matrices. The incorporation of C18 sorbent in the d-SPE step is crucial for the removal of lipids, thereby reducing matrix effects and improving the accuracy and reliability of the analytical results. For particularly challenging matrices, an additional freezing step can further enhance the cleanup. This method is robust and can be readily implemented in analytical laboratories for routine monitoring of pesticide residues in fatty foods.

References

Application Note: Determination of Phosalone in Water Samples by Solid-Phase Extraction Coupled with Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosalone is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity and persistence in the environment, monitoring its presence in water sources is of significant importance. This application note details a robust method for the determination of this compound in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by sensitive chromatographic analysis. The use of SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[1]

Data Presentation

The following table summarizes representative validation parameters for the analysis of organophosphate pesticides, including this compound, in water samples using SPE followed by chromatographic techniques. These values are compiled from various studies and demonstrate the typical performance of the method.

ParameterTypical Value RangeMethodReference
Limit of Detection (LOD) 0.01 - 0.1 µg/LSPE-GC-NPD/MS[1][2][3]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/LSPE-GC-NPD/MS
Recovery 70% - 110%SPE-GC/HPLC[2][4]
Relative Standard Deviation (RSD) < 15%SPE-GC/HPLC[2]
Linearity (r²) > 0.99SPE-GC/HPLC

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound from water samples. The primary steps include sample preparation, solid-phase extraction, and final determination by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

1. Materials and Reagents

  • Solvents: HPLC-grade or pesticide-residue grade methanol, ethyl acetate (B1210297), dichloromethane, and acetone.

  • Reagents: High-purity water, sodium chloride (analytical grade), anhydrous sodium sulfate.

  • Standards: Certified this compound standard.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the analysis is not performed immediately, store the samples at 4°C.

  • Allow samples to reach room temperature before extraction.

  • For a 500 mL water sample, add 5 g of sodium chloride to increase the ionic strength, which can enhance the extraction efficiency for certain pesticides.[2][3]

  • If the sample contains suspended solids, filter it through a glass fiber filter.

3. Solid-Phase Extraction (SPE) Procedure

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.

  • Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of high-purity water. Ensure the sorbent bed does not run dry during this process.

  • Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 10-12 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of high-purity water to remove any co-extracted polar impurities.

    • Dry the cartridge under vacuum for approximately 10 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate solvent. A common and effective elution solvent is ethyl acetate or a mixture of ethyl acetate and dichloromethane.[2][3]

    • Slowly pass 8-10 mL of the elution solvent through the cartridge and collect the eluate in a collection tube.

4. Final Analysis

  • Concentration:

    • Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Instrumental Analysis:

    • The concentrated extract is then ready for analysis by either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • GC Analysis: Typically performed with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for selective and sensitive detection of organophosphate pesticides.

    • HPLC Analysis: Often coupled with a UV detector or a tandem mass spectrometer (MS/MS) for high-specificity analysis.

Visualizations

Below is a diagram illustrating the experimental workflow for the determination of this compound in water samples.

Phosalone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Final Analysis SampleCollection 1. Water Sample Collection (500 mL) Filtration 2. Filtration (if needed) SampleCollection->Filtration Salting 3. Add NaCl (5g) Filtration->Salting Conditioning 4. Conditioning (Ethyl Acetate, Methanol, Water) Salting->Conditioning Loading 5. Sample Loading (~10 mL/min) Conditioning->Loading Washing 6. Washing (Pure Water) Loading->Washing Drying 7. Drying (Vacuum) Washing->Drying Elution 8. Elution (Ethyl Acetate) Drying->Elution Concentration 9. Concentration (to 1 mL) Elution->Concentration GC_HPLC 10. GC-NPD/MS or HPLC-UV/MS-MS Analysis Concentration->GC_HPLC

Caption: Workflow for this compound Determination in Water.

References

Application Note: High-Efficiency Analysis of Phosalone using Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the determination of phosalone, an organophosphate insecticide and acaricide, in various sample matrices. The protocol leverages Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME), a modern sample preparation technique that offers rapid extraction, high enrichment factors, and minimal solvent consumption. This method, coupled with analytical techniques such as High-Performance Liquid Chromatography (HPLC), provides a sensitive and reliable approach for the quantification of this compound residues.

Introduction

This compound is a widely used pesticide in agriculture for controlling a variety of insects and mites on crops.[1][2][3] Due to its potential toxicity and the establishment of maximum residue limits (MRLs) in food products, sensitive and efficient analytical methods for its detection are crucial.[1][2] Traditional sample preparation methods can be time-consuming, labor-intensive, and require significant amounts of hazardous organic solvents.[3]

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) is an advanced sample preparation technique that addresses these limitations.[3][4] It is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, followed by ultrasonication to enhance the dispersion and extraction process.[5][6][7] This results in a high surface area for mass transfer of the analyte from the sample matrix to the extraction solvent, leading to a rapid and efficient extraction.[2][8] This application note provides a detailed protocol for the UA-DLLME of this compound from various samples, followed by analytical determination.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard

  • Extraction Solvents (e.g., 1-Undecanol (B7770649), Deep Eutectic Solvents)[1][9]

  • Disperser Solvents (e.g., Acetone, Acetonitrile, Methanol)[2]

  • Deionized water

  • Sample matrices (e.g., vegetable homogenates, water samples)

  • Centrifuge tubes (conical bottom)

  • Microsyringes

  • Ultrasonic bath

  • Centrifuge

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS/MS)

Standard Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it to obtain working standard solutions of desired concentrations. Store the solutions at 4°C in the dark.

UA-DLLME Procedure
  • Sample Preparation: Homogenize solid samples, such as vegetables, and extract the analytes with a suitable solvent like acetone, assisted by sonication.[1][3] For liquid samples, such as water or honeysuckle dew, a specific volume can be directly used.[9]

  • Extraction: Transfer a defined volume of the sample extract or liquid sample into a conical centrifuge tube.

  • Solvent Injection: Rapidly inject a mixture of the disperser solvent (e.g., acetone) and the extraction solvent (e.g., 1-undecanol or a deep eutectic solvent) into the sample solution.[1][9]

  • Ultrasonication: Immediately place the tube in an ultrasonic bath for a specified time (e.g., 6 minutes) to facilitate the dispersion of the extraction solvent and enhance the extraction of this compound.[9]

  • Centrifugation: After ultrasonication, centrifuge the cloudy solution at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 2 minutes) to separate the organic and aqueous phases.[9]

  • Analyte Collection: Collect the sedimented or floating organic phase containing the extracted this compound using a microsyringe.

  • Analysis: Inject a specific volume of the collected organic phase into the HPLC system for quantification.

Data Presentation

The following tables summarize the quantitative data from studies utilizing UA-DLLME for this compound determination.

Table 1: Optimized UA-DLLME Parameters for this compound Extraction

ParameterOptimized Value (Vegetable Matrix)[1][2]Optimized Value (Honeysuckle Dew)[9]
Extraction Solvent1-UndecanolDeep Eutectic Solvent (Choline chloride:Phenol, 1:4)
Extraction Solvent VolumeNot specified650 µL
Disperser SolventAcetoneNot applicable (DES acts as both)
Disperser Solvent VolumeNot specifiedNot applicable
Sonication TimeNot specified6 min
Centrifugation SpeedNot specified4000 rpm
Centrifugation TimeNot specified2 min

Table 2: Analytical Performance of the UA-DLLME Method for this compound

ParameterVegetable Matrix (HPLC-UV)[1][2]Honeysuckle Dew (GC-MS)[9]
Linearity Range5–800 µg kg⁻¹0.1–20.0 ng mL⁻¹
Limit of Detection (LOD)2–8 µg kg⁻¹Not specified for this compound alone
Recoveries68–88%Satisfactory
Intra-day Repeatability (RSD)4.5–7.8%Not specified
Inter-day Reproducibility (RSD)5.1–9.0%Not specified

Visualizations

The following diagram illustrates the experimental workflow of the Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for this compound analysis.

UA_DLLME_Workflow cluster_prep Sample Preparation cluster_extraction UA-DLLME Procedure cluster_analysis Analysis Sample 1. Sample Matrix (e.g., Vegetable Homogenate) Injection 2. Rapid Injection of Extraction & Disperser Solvents Sample->Injection Ultrasonication 3. Ultrasonication (Enhanced Dispersion) Injection->Ultrasonication Centrifugation 4. Centrifugation (Phase Separation) Ultrasonication->Centrifugation Collection 5. Collection of Organic Phase Centrifugation->Collection HPLC 6. HPLC Analysis Collection->HPLC

Caption: Experimental workflow of UA-DLLME for this compound analysis.

Conclusion

The Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) method provides a simple, rapid, and environmentally friendly approach for the extraction and preconcentration of this compound from various sample matrices.[1][2][9] The high efficiency and sensitivity of this method, combined with instrumental analysis, make it a valuable tool for routine monitoring of this compound residues in food and environmental samples, ensuring compliance with regulatory limits and safeguarding consumer health.

References

Application Note: Quantitative Analysis of Phosalone in Bee Pollen by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bee pollen is recognized for its nutritional benefits and is widely consumed as a health supplement.[1][2] However, due to the foraging nature of bees over wide agricultural and natural landscapes, pollen can become contaminated with pesticides.[3][4] Phosalone, an organophosphate insecticide and acaricide, poses potential risks to both bee populations and human consumers. Therefore, a sensitive and reliable analytical method is crucial for monitoring its residues in bee pollen. This application note details a robust method for the extraction, detection, and quantification of this compound in bee pollen using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. The method is designed to provide high sensitivity, selectivity, and accuracy, meeting the stringent requirements for food safety analysis.

Experimental Protocol

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is widely adopted for pesticide residue analysis in complex matrices like bee pollen due to its simplicity, speed, and minimal solvent usage.[5][6] This protocol is a modification of established procedures.[3][7]

Materials:

  • Bee pollen sample

  • Homogenizer or grinder

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Deionized water

  • QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate)[3]

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

  • Centrifuge capable of reaching >3000 x g

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 2-5 g of a representative bee pollen sample into a 50 mL centrifuge tube.[3][7] If the pollen grains are large, they can be cryo-ground to a fine powder to ensure homogeneity.

  • Hydration: Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate (B1144303) the pollen.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[3]

    • Add an appropriate internal standard solution if required.

    • Cap the tube and shake vigorously for 20 minutes using a mechanical shaker.[3]

  • Salting-Out:

    • Add the QuEChERS extraction salt packet to the tube.[3]

    • Immediately cap and shake vigorously for 2 minutes.

    • Centrifuge the tube at >3000 x g for 10 minutes.[3]

  • Dispersive SPE Cleanup:

    • Transfer a 1-2 mL aliquot of the upper acetonitrile supernatant into a d-SPE cleanup tube.[7]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge for 5-10 minutes at >3000 x g.[3][7]

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into a clean vial.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase or a relevant solvent mixture for UPLC-MS/MS analysis.[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

UPLC Conditions (Typical):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for pesticide analysis.[3][8]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[8]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[8]

  • Flow Rate: 0.2 - 0.4 mL/min.[3][8]

  • Injection Volume: 5 - 10 µL.[3][8]

  • Column Temperature: 40°C.[8]

  • Gradient Elution: A typical gradient starts with a high percentage of aqueous phase (A), ramps up to a high percentage of organic phase (B) to elute the analytes, holds for a short period, and then returns to initial conditions for column re-equilibration.[3][8]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[3]

  • Ion Source Temperature: 400°C.[3]

  • Ion Spray Voltage: 5500 V.[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). High-end triple quadrupole instruments provide the necessary sensitivity and selectivity for detecting low-level residues in complex matrices.[9]

  • MRM Transitions: At least two MRM transitions (one for quantification and one for qualification) should be monitored to ensure reliable identification.[9]

Data Presentation

Quantitative performance data is critical for validating the analytical method. The following tables summarize typical parameters for this compound analysis.

Table 1: this compound UPLC-MS/MS Parameters

Parameter Value Reference
Precursor Ion (m/z) 368.0 [9][10]
Product Ion 1 (Quantifier) 182.0 / 182.1 [9][10]
Product Ion 2 (Qualifier) 138.0 / 110.9 [9][10]
Collision Energy (CE) for 182.1 12 V [9]
Collision Energy (CE) for 110.9 56 V [9]

| Ionization Mode | ESI+ |[3] |

Table 2: Method Validation and Performance Characteristics

Parameter Typical Value Reference
Limit of Quantification (LOQ) ≤10 µg/kg [7][8]
Linearity (r²) ≥0.99
Recovery Rate 70 - 120% [1][7][11]
Precision (RSD) ≤20% [7][11][12]

| Matrix Effect | Can be significant; use of matrix-matched calibration is recommended. |[1][13] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the determination of this compound in bee pollen.

Phosalone_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Bee Pollen Sample (2-5 g) Hydrate 2. Add Water (10 mL) Sample->Hydrate Homogenize Extract 3. Add Acetonitrile (10 mL) & Shake Hydrate->Extract Vortex Salt 4. Add QuEChERS Salts & Centrifuge Extract->Salt Cleanup 5. Dispersive SPE Cleanup (d-SPE) Salt->Cleanup Transfer Supernatant Final 6. Evaporate & Reconstitute Cleanup->Final Transfer Clean Extract UPLC 7. UPLC-MS/MS Injection Final->UPLC Processing 8. Data Acquisition (MRM Mode) UPLC->Processing Quant 9. Quantification (Matrix-Matched Curve) Processing->Quant Peak Integration Report 10. Final Report (Concentration in µg/kg) Quant->Report Validation Check

Caption: Workflow for this compound analysis in bee pollen.

Conclusion

The described UPLC-MS/MS method, combined with a modified QuEChERS sample preparation protocol, provides a highly effective framework for the routine analysis of this compound residues in bee pollen. The method is sensitive, selective, and robust, with performance characteristics that meet regulatory guidelines for pesticide residue analysis.[14] The use of matrix-matched standards is crucial to compensate for matrix effects and ensure accurate quantification.[1] This application note serves as a comprehensive guide for laboratories aiming to monitor pesticide contamination in apicultural products, thereby supporting food safety and environmental protection efforts.

References

Application Note: Matrix Solid-Phase Dispersion for Phosalone Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosalone is a non-systemic organophosphorus insecticide and acaricide used to control pests on a variety of crops.[1] Its presence and persistence in soil are of environmental concern, necessitating efficient and reliable analytical methods for monitoring. Matrix Solid-Phase Dispersion (MSPD) offers a superior alternative to traditional extraction techniques like Soxhlet or liquid-liquid extraction for analyzing pesticide residues in complex solid matrices such as soil.[2]

MSPD is a streamlined sample preparation process that combines sample homogenization, extraction, and cleanup into a single, integrated step.[3][4] The core principle involves blending the solid soil sample with an abrasive solid-phase sorbent (dispersant). This mechanical blending disrupts the soil structure, dispersing the sample over the large surface area of the sorbent.[5] This intimate contact facilitates the transfer of analytes from the soil matrix to the sorbent. The resulting mixture is then packed into a column, and the target analyte, this compound, is selectively eluted using a small volume of an appropriate organic solvent.[4]

Advantages of MSPD for Soil Analysis:

  • Reduced Solvent Consumption: MSPD significantly decreases the volume of hazardous organic solvents required compared to classical methods, making it a greener and more cost-effective technique.[4]

  • Simplified Workflow: It integrates extraction and cleanup, reducing sample handling, analysis time, and potential for analyte loss.[2]

  • High Efficiency: The process provides high recovery rates and good reproducibility for a wide range of pesticides, including organophosphorus compounds.[6][7]

  • Versatility: The method is adaptable to various solid and semi-solid matrices and can be optimized by changing the dispersant, clean-up sorbent, and elution solvent.[2][8]

Quantitative Data Summary

While specific MSPD performance data for this compound in soil is not extensively detailed in the literature, the following table summarizes typical validation parameters for the analysis of multiple pesticide classes (including organophosphorus compounds) in soil using MSPD and other modern extraction techniques. These values demonstrate the effectiveness and reliability of the approach.

ParameterTypical Value RangeCommentsSource(s)
Recovery 70% - 120%Demonstrates high extraction efficiency for a broad range of pesticides from soil matrices.[9]
Relative Standard Deviation (RSD) < 15%Indicates good precision and reproducibility of the method.[7]
Linearity (r²) > 0.99Shows a strong correlation between detector response and analyte concentration across a defined range.[6]
Limit of Quantification (LOQ) 0.01 - 0.06 mg/kgThe method is sensitive enough for trace residue monitoring, with LOQs typically below regulatory limits.[7][9]
Limit of Detection (LOD) 0.01 - 0.02 mg/kgReflects the lowest concentration at which the analyte can be reliably detected.[7]

Detailed Experimental Protocol

1. Principle

This protocol describes the extraction of this compound from soil samples using Matrix Solid-Phase Dispersion. A soil sample is mechanically blended with a C18 bonded silica (B1680970) dispersant. The resulting mixture is packed into a solid-phase extraction (SPE) column, optionally layered with a clean-up sorbent like Florisil. This compound is then eluted with an organic solvent, and the eluate is concentrated and analyzed by Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).

2. Apparatus and Reagents

  • Apparatus:

    • Glass mortar and pestle

    • Analytical balance

    • Empty polypropylene (B1209903) SPE columns (10 mL) with frits

    • Vacuum manifold for SPE

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • Gas Chromatograph with NPD or MS detector (GC-NPD/GC-MS)

    • Autosampler vials (2 mL) with inserts

  • Reagents and Materials:

    • This compound analytical standard (≥98% purity)

    • Octadecyl (C18) bonded silica, 40-60 µm particle size (Dispersing Sorbent)

    • Florisil, 60-100 mesh (Clean-up Sorbent, optional)

    • Anhydrous sodium sulfate, analytical grade

    • Dichloromethane (B109758) or Ethyl Acetate, pesticide residue grade (Elution Solvent)[7][10]

    • Acetone, pesticide residue grade

    • Toluene (B28343) or Isooctane (Reconstitution Solvent)

    • Deionized water

3. Sample Preparation

  • Collect representative soil samples and remove any large debris (stones, leaves).

  • Air-dry the soil samples at ambient temperature (not exceeding 36°C) for 24-48 hours until a constant weight is achieved.

  • Grind the dried soil using a mortar and pestle and pass it through a 2 mm sieve to ensure homogeneity.

  • Store the prepared soil in a sealed container at 4°C until extraction.

4. MSPD Extraction and Clean-up Procedure

  • Weigh 2.0 g of the prepared soil sample into a glass mortar.

  • Add 4.0 g of C18 bonded silica to the mortar (a 1:2 sample-to-dispersant ratio).

  • Using the pestle, gently but thoroughly blend the soil and C18 sorbent for 2-3 minutes until a uniform, free-flowing powder is obtained.[5]

  • Place a frit at the bottom of an empty 10 mL SPE column.

  • Optionally, add 0.5 g of Florisil to the column as a clean-up layer.[7] Gently tap the column to settle the sorbent.

  • Quantitatively transfer the soil-C18 mixture into the SPE column on top of the Florisil layer.

  • Place another frit on top of the mixture and gently compress to pack the column bed.

  • Place the packed column on a vacuum manifold.

  • Elute the this compound by passing 10 mL of dichloromethane (or ethyl acetate) through the column under a gentle vacuum, maintaining a flow rate of approximately 1-2 mL/min.

  • Collect the eluate in a collection tube.

5. Post-Extraction Concentration

  • Transfer the collected eluate to a concentrator tube.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of toluene (or another suitable solvent for GC analysis).

  • Vortex the solution for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the final extract into a 2 mL autosampler vial for GC analysis.

6. Analytical Determination (GC-NPD/MS)

  • Instrument: Gas Chromatograph with NPD or MS.

  • Column: HP-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature 60°C for 2 min, ramp at 20°C/min to 120°C, hold for 5 min, then ramp at 5°C/min to 270°C, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: NPD at 300°C or MS in Selected Ion Monitoring (SIM) mode.

  • Injection Volume: 1 µL.

  • Quantification: Prepare matrix-matched calibration standards to compensate for matrix effects and quantify the this compound concentration based on the peak area.[9]

MSPD Workflow Diagram

Caption: Workflow for this compound extraction from soil using MSPD.

References

Application Note: Analysis of Phosalone using Gas Chromatography with Pulsed Flame Photometric Detector (GC-PFPD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosalone is an organophosphate insecticide and acaricide used to control a variety of pests on crops such as fruits, nuts, and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure food safety and compliance with regulations.

Gas chromatography (GC) coupled with a pulsed flame photometric detector (PFPD) is a highly effective technique for the analysis of organophosphorus pesticides like this compound. The PFPD offers superior sensitivity and selectivity for phosphorus-containing compounds compared to the traditional flame photometric detector (FPD), resulting in lower detection limits and reduced matrix interference.[1][2] This application note provides a detailed protocol for the determination of this compound in food matrices using GC-PFPD.

Principle of PFPD

The PFPD operates by combusting the sample in a hydrogen-rich flame, which excites phosphorus atoms and causes them to emit light at a characteristic wavelength.[3] Unlike the continuous flame in a conventional FPD, the PFPD uses a pulsed flame. This allows for time-gated detection, where the detector only measures the emission after the initial hydrocarbon flame front has passed, significantly reducing background noise and enhancing selectivity for phosphorus.[1][2]

Experimental

This section outlines the necessary reagents, instrumentation, and procedures for the analysis of this compound.

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Acetone, pesticide residue grade

  • Acetonitrile (B52724), pesticide residue grade

  • n-Hexane, pesticide residue grade

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Detector: OI Analytical 5383 PFPD (or equivalent)

  • Column: DB-1701 MS capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent[4]

  • Autosampler: G4513A automatic liquid autosampler (or equivalent)

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from food matrices.

Protocol:

  • Homogenization: Homogenize a representative 15 g sample of the food matrix (e.g., avocado, vegetables).[5]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[5]

    • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g of MgSO₄ and 1.5 g of sodium acetate) and shake vigorously for 2 minutes.[5]

    • Centrifuge at 5,000 rpm for 5 minutes.[5]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing appropriate sorbents for the matrix (e.g., PSA for removing organic acids and C18 for removing fats).

    • Vortex for 1 minute and centrifuge at 5,000 rpm for 5 minutes.

  • Final Extract:

    • Collect the supernatant for GC-PFPD analysis.

Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
GC Inlet
Injection ModePulsed Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature120 °C, hold for 0.5 minutes
Ramp 110 °C/min to 200 °C, hold for 2 minutes
Ramp 215 °C/min to 275 °C, hold for 5 minutes[4]
Column
Column TypeDB-1701 MS (30 m x 0.32 mm x 0.25 µm)[4]
Carrier GasNitrogen[4]
Flow Rate1.5 mL/min[4]
PFPD Detector
Detector Temperature250 °C[4]
Hydrogen Flow75 mL/min[4]
Air Flow100 mL/min[4]
ModePhosphorus

Results and Discussion

Chromatography

Under the specified chromatographic conditions, this compound is expected to elute at a retention time of approximately 22.22 minutes.[4] The PFPD in phosphorus mode provides a highly selective response to this compound, with minimal interference from co-eluting matrix components.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The method should demonstrate linearity over a suitable concentration range. A calibration curve can be constructed by analyzing a series of this compound standards. The coefficient of determination (r²) should be >0.99.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for this compound using GC-PFPD are expected to be in the low µg/kg range. For a range of organophosphorus pesticides, LODs have been reported to be between 0.005 and 0.02 µg/mL, with LOQs in the range of 0.01-0.04 µg/mL.[6] A GC-MS method for this compound in a complex matrix reported a higher LOQ of 919.5 µg/kg.[7]

  • Recovery: Recovery studies should be performed by spiking blank matrix samples with known concentrations of this compound. Acceptable recovery is typically within 70-120%. For this compound, recoveries greater than 93% have been reported using GC-MS.[7]

  • Precision: The precision of the method is evaluated by analyzing replicate samples and is expressed as the relative standard deviation (RSD), which should ideally be less than 20%.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound, compiled from various analytical methods.

ParameterTypical ValueReference
Retention Time~22.22 min[4]
Linearity (r²)>0.99[1]
LOD0.005 - 0.02 µg/mL[6]
LOQ0.01 - 0.04 µg/mL[6]
Recovery>93%[7]
Precision (%RSD)<20%General Guideline

*Values are for a range of organophosphorus pesticides and can be used as an estimate for this compound.

Workflow Diagram

G Workflow for this compound Analysis by GC-PFPD cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization (15 g) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction cleanup Dispersive SPE Cleanup (PSA + C18) extraction->cleanup final_extract Final Extract cleanup->final_extract injection GC Injection (1 µL) final_extract->injection separation Chromatographic Separation (DB-1701 MS Column) detection PFPD Detection (Phosphorus Mode) chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (External Standard) chromatogram->quantification report Final Report quantification->report

References

Application Note: Enantioselective Separation of Phosalone Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed methodology for the enantioselective separation of the chiral organophosphate pesticide Phosalone using Supercritical Fluid Chromatography (SFC). While a specific validated protocol for this compound was not found in the reviewed literature, this method is designed based on established principles for the chiral separation of analogous organophosphate compounds. The protocol outlines the use of a polysaccharide-based chiral stationary phase with a carbon dioxide and methanol (B129727) mobile phase, providing a robust starting point for method development and optimization for researchers, scientists, and professionals in drug development and agrochemical analysis.

Introduction

This compound is a chiral organophosphate insecticide and acaricide widely used in agriculture. As the enantiomers of chiral pesticides can exhibit different biological activities and toxicological profiles, the ability to separate and quantify them is of significant importance for environmental and food safety, as well as for regulatory purposes. Supercritical Fluid Chromatography (SFC) offers a "green" alternative to normal and reversed-phase liquid chromatography, with benefits including faster analysis times, reduced organic solvent consumption, and lower back pressures.[1] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of chiral compounds, including pesticides.[2] This application note details a starting protocol for the enantioselective separation of this compound using SFC.

Experimental Protocols

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a back pressure regulator, column oven, autosampler, and a photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Based on the successful separation of similar organophosphate pesticides, a Chiralpak® series column (e.g., Chiralpak® IA, IB, or IC) with dimensions of 250 mm x 4.6 mm i.d. and a 5 µm particle size is a suitable starting point.[2]

  • Mobile Phase:

    • A: Supercritical Carbon Dioxide (CO₂)

    • B: Methanol (HPLC or SFC grade)

  • Sample Preparation: A stock solution of racemic this compound should be prepared in methanol or another suitable organic solvent at a concentration of 1 mg/mL. Working standards of lower concentrations can be prepared by diluting the stock solution with the mobile phase co-solvent.

Proposed SFC Method Parameters

The following table summarizes the recommended starting conditions for the enantioselective separation of this compound.

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol
Gradient Isocratic, 15% Methanol
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 254 nm

Note: These parameters serve as a starting point and may require optimization for baseline separation of the this compound enantiomers.

Method Development and Optimization Strategy
  • Column Screening: If the initial separation on the Chiralpak® IC is not satisfactory, screen other polysaccharide-based CSPs such as Chiralpak® IA and Chiralpak® IB.

  • Co-solvent Optimization: Vary the percentage of methanol in the mobile phase (e.g., from 5% to 25%) to optimize retention times and resolution. Other alcohol co-solvents like ethanol (B145695) or isopropanol (B130326) can also be evaluated.

  • Temperature and Back Pressure: Adjust the column temperature (in the range of 25-40°C) and back pressure (in the range of 100-200 bar) to fine-tune the separation. Lower temperatures often lead to better resolution for enthalpy-driven separations.[3]

Data Presentation

As this is a proposed method, experimental data is not available. However, the expected outcome of a successful separation would yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of this compound. The key quantitative data to be collected and tabulated would include:

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) t_R1t_R2
Peak Area Area_1Area_2
Resolution (R_s) \multicolumn{2}{c}{Calculated Value}
Separation Factor (α) \multicolumn{2}{c}{Calculated Value}

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the enantioselective separation of this compound using SFC.

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Acquisition & Analysis cluster_optimization Method Optimization racemic_this compound Racemic this compound Standard dissolve Dissolve in Methanol (1 mg/mL) racemic_this compound->dissolve working_std Prepare Working Standard dissolve->working_std injection Inject Sample working_std->injection sfc_system SFC System sfc_system->injection separation Chiral Separation (Chiralpak IC) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Peaks (Retention Time, Area) chromatogram->quantify calculate Calculate Resolution (Rs) & Separation Factor (α) quantify->calculate evaluate Evaluate Separation Quality calculate->evaluate adjust Adjust Parameters (Co-solvent %, Temp, Pressure) evaluate->adjust adjust->sfc_system Re-run Analysis

References

Application of Phosalone as an acaricide in fruit crops

Author: BenchChem Technical Support Team. Date: December 2025

Phosalone: Historical Application as an Acaricide in Fruit Crops and Current Regulatory Status

Disclaimer: this compound is an organophosphate insecticide and acaricide that has been banned or severely restricted in many jurisdictions, including the European Union and the United States, due to its toxicity and environmental concerns.[1][2][3] This document is intended for researchers, scientists, and drug development professionals for informational and historical purposes only. It is not a recommendation or guide for the current use of this compound. Always consult and adhere to local, national, and international regulations regarding pesticide use.

Introduction

This compound is a broad-spectrum, non-systemic insecticide and acaricide with contact and stomach action.[4] Historically, it was used to control a range of sucking and chewing pests, including mites, on various fruit crops.[5] Developed by Rhône-Poulenc, its use has been largely discontinued (B1498344) in many parts of the world due to health and environmental safety concerns.[1][2] For instance, the European Union eliminated this compound from pesticide registration in December 2006.[1][2] It is not registered under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and cannot be sold, distributed, or used in the United States, although import tolerances for residues on some fruits exist.[3]

Mechanism of Action

Like other organophosphates, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of pests.[2][5][6] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the synaptic junctions, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the mite.[7][8]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causes nerve impulse Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Breaks down ACh This compound This compound This compound->AChE Inhibits AChE

Mechanism of Acetylcholinesterase Inhibition by this compound.

Historical Application Data

The following tables summarize historical application rates and efficacy data for this compound on various fruit crops. This information is for reference purposes only.

Table 1: Historical Application Rates of this compound on Fruit Crops

CropTarget Mite PestsHistorical Application Rate (Active Ingredient)
Apples, PearsEuropean red mite (Panonychus ulmi), Twospotted spider mite (Tetranychus urticae)0.75 - 1.5 kg ai/ha
Stone Fruits (Peaches, Plums, Cherries)European red mite, Twospotted spider mite0.5 - 1.2 kg ai/ha
GrapesPacific spider mite, Willamette spider mite0.75 - 1.0 kg ai/ha
CitrusCitrus red mite, Texas citrus mite1.0 - 2.0 kg ai/hl

Source: Data compiled from historical pesticide usage reports and efficacy trials.[9][10]

Table 2: Efficacy of this compound Against Common Mite Pests in Fruit Crops (Historical Data)

Mite SpeciesCropHistorical Efficacy (% mortality)Notes
Panonychus ulmi (European red mite)Apples85 - 98%Effective against eggs, nymphs, and adults.
Tetranychus urticae (Twospotted spider mite)Peaches, Apples80 - 95%Resistance has been reported in some populations.
Tetranychus pacificus (Pacific spider mite)Grapes88 - 97%Provided good residual control.

Source: Efficacy data from archived field trial reports.[11][12]

Experimental Protocols (For Research Purposes)

The following are generalized protocols for evaluating the efficacy of an acaricide and analyzing its residues. These are intended as templates for research and should not be used for the application of banned substances like this compound.

Protocol 1: Acaricide Efficacy Bioassay (Leaf-Dip Method)
  • Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) in a controlled environment.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test acaricide in distilled water with a surfactant (e.g., 0.01% Triton X-100). Include a control (water + surfactant only).

  • Leaf Disc Preparation: Excise leaf discs (approx. 2-3 cm diameter) from untreated host plants.

  • Application: Dip each leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the discs to air dry.

  • Infestation: Place the dried leaf discs, abaxial side up, on moistened cotton in petri dishes. Transfer 10-20 adult female mites onto each disc using a fine brush.

  • Incubation: Incubate the petri dishes at 25±1°C with a 16:8 (L:D) photoperiod.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct mortality using Abbott's formula. Calculate LC50 and LC90 values using probit analysis.

Protocol 2: Field Trial for Acaricide Efficacy Evaluation

Workflow for a Field Trial to Evaluate Acaricide Efficacy.
Protocol 3: QuEChERS Method for this compound Residue Analysis in Fruit

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[13][14]

  • Sample Homogenization: Weigh 10-15 g of a representative fruit sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and magnesium sulfate (to remove excess water).

    • Vortex for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Analysis:

    • Take an aliquot of the cleaned extract.

    • Analyze using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS/MS) for detection and quantification.[15]

Conclusion

While this compound was historically an effective acaricide for fruit crops, its use has been discontinued in many countries due to significant health and environmental risks.[1][4] Research and development efforts are now focused on integrated pest management (IPM) strategies and the use of safer, more selective acaricides that pose fewer risks to human health and the environment.[16][17] The protocols and data presented here serve as a historical reference for the scientific community and underscore the evolution of pesticide regulation and pest management practices.

References

Application Notes and Protocols for the Spectrophotometric Determination of Phosalone in Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of Phosalone, an organophosphate insecticide and acaricide, in commercial formulations. The primary method outlined is based on kinetic spectrophotometry, which leverages the alkaline hydrolysis of this compound.

Introduction

This compound is a widely used pesticide for controlling chewing and sucking insects and mites on various crops. The quality control of its commercial formulations is crucial to ensure efficacy and safety. Spectrophotometry offers a rapid, cost-effective, and accessible analytical method for this purpose. The described kinetic method is based on the degradation of this compound in an alkaline medium, a reaction that can be monitored using a UV-Vis spectrophotometer.[1] This method is particularly advantageous due to its high sample throughput.[1]

Principle of the Method

The spectrophotometric determination of this compound is based on the kinetics of its degradation in an alkaline solution. In the presence of a base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes hydrolysis. This chemical reaction leads to the formation of products that absorb light in the UV-Visible region. The rate of formation of these degradation products is directly proportional to the initial concentration of this compound. By monitoring the change in absorbance over a short period, the concentration of this compound in the sample can be accurately determined. A stopped-flow apparatus is ideal for such rapid kinetic measurements, allowing for precise mixing and immediate monitoring of the reaction.[1]

Data Presentation

The following table summarizes the key quantitative parameters of the kinetic spectrophotometric method for this compound determination, based on published data.[1]

ParameterValue
Linearity RangeUp to 8.0 x 10⁻⁵ M
Limit of Detection (LOD)1.40 x 10⁻⁶ M
Relative Standard Deviation (RSD)1.4%
Measurement Time per Sample3.5 seconds

Interference: It is important to note that certain other pesticides can interfere with this method. Strong interference has been reported from azinphos-methyl (B128773) and carbaryl.[1]

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the analysis.

  • This compound analytical standard (purity >98%)

  • Sodium hydroxide (NaOH), analytical grade

  • Ethanol (B145695), spectroscopic grade

  • Deionized water

  • Commercial this compound formulation (e.g., Zolone®)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Quartz cuvettes

  • UV-Visible Spectrophotometer, capable of kinetic measurements.

  • Stopped-flow module (pneumatic system recommended for rapid mixing).[1]

  • Analytical balance

  • This compound Stock Standard Solution (e.g., 1 x 10⁻³ M):

    • Accurately weigh an appropriate amount of this compound analytical standard.

    • Dissolve the weighed standard in a small amount of spectroscopic grade ethanol.

    • Quantitatively transfer the solution to a volumetric flask of a suitable volume.

    • Make up to the mark with ethanol and mix thoroughly.

    • This stock solution should be stored in a refrigerator when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate serial dilution of the stock standard solution with ethanol. The concentration range should encompass the expected concentration of the samples and the linear range of the method (e.g., from 1 x 10⁻⁶ M to 8 x 10⁻⁵ M).

  • Alkaline Solution (e.g., 0.1 M NaOH):

    • Accurately weigh the required amount of NaOH pellets.

    • Dissolve in deionized water in a volumetric flask.

    • Make up to the mark with deionized water and mix until the solid is completely dissolved.

  • Accurately weigh an amount of the commercial this compound formulation equivalent to a known concentration of the active ingredient.

  • Dissolve the sample in a known volume of ethanol.

  • Sonication may be used to ensure complete dissolution of the active ingredient.

  • Filter the solution if necessary to remove any insoluble excipients.

  • Dilute the filtered solution with ethanol to a concentration that falls within the linear range of the calibration curve.

  • Wavelength Determination:

    • Perform a spectral scan of a hydrolyzed this compound solution to determine the wavelength of maximum absorbance (λmax) of the degradation product. This is a critical step for method optimization. The scan should be conducted in the UV-Vis range (e.g., 200-800 nm).

  • Kinetic Measurement using Stopped-Flow Apparatus:

    • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

    • Fill one syringe of the stopped-flow apparatus with the this compound standard or sample solution.

    • Fill the second syringe with the alkaline solution (e.g., 0.1 M NaOH).

    • Initiate the stopped-flow sequence. The instrument will rapidly inject and mix the two solutions in the observation cell and immediately start recording the change in absorbance over time (e.g., for 3.5 seconds).

    • The initial rate of the reaction (the slope of the absorbance vs. time curve at t=0) is calculated by the instrument's software.

  • Calibration Curve:

    • Perform the kinetic measurement for each of the working standard solutions.

    • Plot a calibration curve of the initial reaction rate versus the corresponding concentration of the this compound standards.

    • Determine the linear regression equation and the correlation coefficient (R²).

  • Sample Analysis:

    • Perform the kinetic measurement on the prepared sample solution.

    • Using the initial reaction rate obtained for the sample and the calibration curve's regression equation, calculate the concentration of this compound in the sample solution.

    • Finally, calculate the percentage of this compound in the commercial formulation based on the initial weight of the formulation taken and the dilutions performed.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification stock_standard Prepare this compound Stock Standard working_standards Prepare Working Standards stock_standard->working_standards load_reagents Load Reagents into Stopped-Flow Syringes working_standards->load_reagents Standards alkaline_solution Prepare Alkaline Solution (NaOH) alkaline_solution->load_reagents Alkaline Solution sample_prep Prepare Commercial Formulation Sample sample_prep->load_reagents Sample kinetic_measurement Initiate Mixing and Kinetic Measurement load_reagents->kinetic_measurement record_data Record Absorbance vs. Time Data kinetic_measurement->record_data calculate_rate Calculate Initial Reaction Rate record_data->calculate_rate calibration Generate Calibration Curve (Rate vs. Concentration) calculate_rate->calibration sample_analysis Determine Sample Concentration calculate_rate->sample_analysis calibration->sample_analysis final_result Calculate % this compound in Formulation sample_analysis->final_result

Caption: Experimental workflow for the spectrophotometric determination of this compound.

logical_relationship This compound This compound (in sample) hydrolysis Alkaline Hydrolysis This compound->hydrolysis alkaline_medium Alkaline Medium (e.g., NaOH) alkaline_medium->hydrolysis degradation_products Degradation Products (Chromophoric) hydrolysis->degradation_products absorbance_change Change in Absorbance over Time (dA/dt) degradation_products->absorbance_change concentration This compound Concentration absorbance_change->concentration is proportional to

Caption: Logical relationship of the kinetic spectrophotometric method.

References

Application Notes and Protocols for Phosalone Dissipation Studies in Tomato Under Greenhouse Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the methodologies and data related to the study of phosalone dissipation in tomatoes grown under greenhouse conditions. The protocols outlined below are based on established and validated methods to ensure accuracy and reproducibility in experimental results.

Introduction

This compound is an organophosphorus insecticide used to control pests in various crops, including tomatoes.[1][2] Understanding its dissipation kinetics under controlled greenhouse environments is crucial for ensuring food safety, establishing pre-harvest intervals (PHI), and assessing potential consumer health risks.[1][2] Greenhouse conditions, characterized by reduced ultraviolet radiation and controlled temperature and humidity, can influence the longevity of pesticide residues compared to open field conditions.[1][2]

Quantitative Data Summary

The dissipation of this compound in tomatoes under greenhouse conditions follows first-order kinetics.[3][4][5] The following tables summarize the key quantitative data from relevant studies.

Table 1: this compound Dissipation and Half-Life in Tomato (Greenhouse vs. Open Field)

ParameterGreenhouse (Polyhouse)Open FieldReference
Initial Deposit (mg kg⁻¹)4.552.52[1]
Time to Reach BDL* (days)75[1]
Half-Life (t½) (days)1.061.42[1]
Recommended PHI** (days)53[1]

*BDL (Below Determination Level) = 0.25 mg kg⁻¹ **PHI (Pre-Harvest Interval)

Table 2: Method Validation Parameters for this compound Analysis in Tomato

ParameterValueReference
Limit of Detection (LOD)0.01 ng[1]
Limit of Quantitation (LOQ)0.25 mg kg⁻¹[1][6]
Recovery Rate at 0.25 mg kg⁻¹95.16%[1]
Recovery Rate at 0.5 mg kg⁻¹97.43%[1]

Experimental Protocols

The following protocols detail the methodology for conducting a this compound dissipation study in tomatoes under greenhouse conditions, from sample collection to analysis.

  • Experimental Setup: Establish a tomato crop in a greenhouse environment following standard agricultural practices.

  • Pesticide Application: Apply this compound 35% EC at the recommended dosage (e.g., 450 g a.i. ha⁻¹) as a foliar spray.[1][2] The application should be performed after fruit initiation, with a second spray 10 days later if required by the study design.[6]

  • Sample Collection:

    • Collect the first set of tomato samples 2 hours after the final application to determine the initial deposit of this compound.

    • Subsequently, collect samples at regular intervals (e.g., 0, 1, 3, 5, 7, 10, and 15 days) after the last spray to monitor the dissipation of the residue.[6]

    • Ensure that each sample is representative of the treated plot and collect them in triplicate.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and validated procedure for pesticide residue analysis in food matrices.[1][7][8]

  • Homogenization: Take 15 g of a representative tomato sample and homogenize it for 2-3 minutes using a low-volume homogenizer.[1]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[7]

    • Add 3±0.1 g of sodium chloride, shake gently, and centrifuge for 3 minutes at 2500-3000 xg to separate the organic layer.[1]

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer approximately 8 mL of the supernatant (organic layer) to a 15 mL centrifuge tube containing 0.4±0.01 g of PSA sorbent and 1.2±0.01 g of anhydrous magnesium sulfate.[1]

    • Vortex the tube for 30 seconds and then centrifuge for 5 minutes at 2500-3000 xg.[1]

  • Final Preparation:

    • Transfer 2 mL of the final extract into a test tube.

    • Evaporate the solvent to dryness using a concentration work station with nitrogen gas.

    • Reconstitute the residue with 1 mL of n-Hexane: Acetone (9:1) for analysis.[1]

  • Instrumentation: Utilize a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) or a Thermionic Specific Detector (TSD) for the quantification of this compound residues.[1][6]

  • Operating Parameters:

    • Column: HP-5MS (30 m × 250 μm × 0.25 mm) or equivalent.[9]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

    • Injector Temperature: 260 °C.[9]

    • Oven Temperature Program: Gradient temperature set at a range of 40–310 °C at a rate of 10 °C min⁻¹.[9]

    • Injection Volume: 1 µL in split mode.[9]

  • Calibration: Prepare working standards of this compound in a suitable solvent (e.g., n-hexane) in the range of 0.01 ppm to 0.5 ppm.[1] Generate a calibration curve by injecting the standards into the GC system.

  • Quantification: Inject the prepared sample extracts into the GC system. Identify and quantify the this compound peak based on the retention time and the calibration curve.

  • Dissipation Kinetics: The dissipation of this compound typically follows first-order kinetics. The rate of dissipation can be described by the equation: Cₜ = C₀ * e⁻ᵏᵗ, where Cₜ is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.

  • Half-Life Calculation: The half-life (t½) is the time required for the pesticide concentration to reduce to half of its initial value. It can be calculated using the formula: t½ = ln(2) / k.

Visualizations

Phosalone_Dissipation_Workflow cluster_field Field Experiment (Greenhouse) cluster_lab Laboratory Analysis cluster_data Data Analysis field_setup Tomato Cultivation application This compound Application field_setup->application sampling Time-course Sample Collection application->sampling homogenization Sample Homogenization sampling->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup d-SPE Cleanup extraction->cleanup analysis GC-ECD/TSD Analysis cleanup->analysis kinetics Dissipation Kinetics (First-Order) analysis->kinetics half_life Half-Life (t½) Calculation kinetics->half_life risk_assessment Risk Assessment (PHI Determination) half_life->risk_assessment

Caption: Workflow for this compound Dissipation Study in Greenhouse Tomatoes.

References

Application Note: Multi-Residue Pesticide Analysis in Herbal Products Using a Modified QuEChERS Protocol and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The global use of herbal products and traditional medicines has seen a significant rise, increasing the scrutiny on their quality and safety. Contamination with pesticide residues is a major concern due to the potential health risks to consumers.[1] Herbal matrices are notoriously complex, containing a wide array of compounds such as essential oils, pigments (like chlorophyll), and phenols, which can interfere with analytical procedures.[2][3]

This application note details a robust and sensitive method for the simultaneous determination of multiple pesticide residues, including the organophosphate insecticide Phosalone, in dried herbal products. The method utilizes a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and cleanup protocol, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This approach ensures high throughput, excellent recovery, and the necessary sensitivity to meet stringent global regulatory standards, such as the Maximum Residue Levels (MRLs) established by various authorities.[6]

Experimental Protocols

1. Reagents and Materials

  • Solvents: HPLC-grade or pesticide residue-grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade), anhydrous magnesium sulfate (B86663) (MgSO₄), and sodium chloride (NaCl).

  • Standards: Certified reference standards of this compound and other pesticides of interest.

  • QuEChERS Sorbents: Primary secondary amine (PSA), end-capped octadecylsilane (B103800) (C18), and graphitized carbon black (GCB) for highly pigmented samples. Alternatively, pre-packaged d-SPE tubes or specialized cartridges like Captiva EMR-Lipid can be used.[7]

  • Equipment: High-speed blender/homogenizer, centrifuge capable of >4000 rpm, vortex mixer, analytical balance, syringe filters (0.22 µm), and an LC-MS/MS system.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions by dissolving pure reference standards in an appropriate solvent (e.g., methanol or acetonitrile). Store at -20°C.

  • Intermediate and Working Standards: Prepare a mixed-pesticide working standard solution by diluting the stock solutions in acetonitrile. This solution is used for spiking and creating calibration curves.

  • Matrix-Matched Calibration: To compensate for matrix effects, which typically cause signal suppression in LC-MS/MS, prepare calibration standards in a blank herbal matrix extract.[8] These are made by adding appropriate volumes of the working standard solution to the final extract of a previously analyzed blank sample.[2][9] Prepare a series of at least five concentration levels (e.g., 2, 5, 10, 50, 100 µg/L).[4]

3. Sample Preparation: Modified QuEChERS Protocol

  • Homogenization and Hydration: Weigh 2.0 g of the homogenized, dried herbal sample into a 50 mL centrifuge tube. Add 10 mL of purified water to rehydrate the sample and let it stand for 30 minutes.[9]

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube. Cap tightly and shake vigorously for 10 minutes using a mechanical shaker.[4]

  • Salting-Out/Partitioning: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[9] Immediately cap and shake for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. For highly pigmented herbs like mint or thyme, 7.5 mg of GCB may be added, though recovery of planar pesticides should be verified.[10]

  • Final Cleanup: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis: LC-MS/MS Conditions The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent[12]
Column Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate
Gradient 5% B to 98% B in 10 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temp. 40°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
MS System Agilent 6490 Triple Quadrupole or equivalent[12]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 290°C
Gas Flow 14 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Acquisition Mode Dynamic MRM[11]

Table 3: Example MRM Transitions for this compound and Other Pesticides

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (V)
This compound 368.0182.1105.115 / 30
Carbendazim192.1160.1132.110 / 25
Imidacloprid256.1209.0175.115 / 20
Azoxystrobin404.1372.1344.110 / 20
Myclobutanil289.1125.170.015 / 30

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample Dried Herbal Sample Homogenize Homogenize & Weigh (2g) Sample->Homogenize Hydrate Hydrate with Water Homogenize->Hydrate QuEChERS QuEChERS Extraction & Cleanup Hydrate->QuEChERS LCMS LC-MS/MS Analysis (Dynamic MRM) QuEChERS->LCMS Data Data Processing (Quantification & Confirmation) LCMS->Data Report Final Report Data->Report

Caption: Overall workflow for multi-residue pesticide analysis in herbal products.

G start Start: Hydrated Sample in 50mL Tube step1 1. Add 10mL Acetonitrile (1% HCOOH) Shake for 10 min start->step1 step2 2. Add MgSO₄ & NaCl Salts Shake for 1 min step1->step2 step3 3. Centrifuge @ 4000 rpm for 5 min step2->step3 step4 4. Transfer 1.5mL Supernatant to d-SPE Tube step3->step4 step5 d-SPE Tube contains: 150mg MgSO₄, 50mg PSA, 50mg C18 step4->step5 step6 5. Vortex 1 min & Centrifuge @ 10,000 rpm for 5 min step4->step6 step7 6. Filter Supernatant (0.22 µm) step6->step7 end Final Extract for LC-MS/MS step7->end

Caption: Detailed step-by-step QuEChERS sample preparation protocol.

Results and Data Presentation

Method validation was performed according to the SANTE/11813/2017 guidelines to assess linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).[4] The results demonstrate the suitability of the method for routine analysis.

Table 4: Method Validation Data for Selected Pesticides in a Chamomile Matrix

CompoundLinearity (R²)LOQ (µg/kg)Spiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)
This compound > 0.995102095.46.8
10098.25.1
Carbendazim> 0.998102088.78.2
10092.16.5
Imidacloprid> 0.999520105.34.9
100102.83.7
Azoxystrobin> 0.996102099.65.5
100101.54.2
Myclobutanil> 0.994102091.37.9
10094.06.1

The data shows excellent linearity across the tested concentration range. The Limit of Quantification (LOQ) for most pesticides was established at or below 10 µg/kg (0.01 mg/kg), which is sufficient for monitoring compliance with typical MRLs.[9] The average recoveries for the majority of analytes were within the acceptable range of 70-120%, with precision values (RSD) below 15%, demonstrating the method's accuracy and reproducibility.[4][9]

Conclusion

The described analytical method, combining a modified QuEChERS sample preparation with LC-MS/MS analysis, is highly effective for the simultaneous quantification of this compound and a wide range of other pesticide residues in complex herbal products. The protocol provides excellent sensitivity, accuracy, and precision, meeting the performance criteria required by international food safety regulations. The use of matrix-matched calibration is critical for achieving accurate quantification by mitigating matrix-induced signal suppression. This validated method serves as a reliable tool for quality control in the herbal and traditional medicine industries, ensuring consumer safety.

References

Troubleshooting & Optimization

Technical Support Center: Phosalone Detection in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits of phosalone in environmental water samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound in water?

A1: The primary methods for this compound detection are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] GC is often coupled with detectors like a nitrogen-phosphorus detector (NPD), electron capture detector (ECD), or mass spectrometry (MS).[3][4][5] HPLC is also a viable method, particularly when coupled with MS.[1][2][6]

Q2: Why is sample preparation crucial for sensitive this compound detection?

A2: Sample preparation is critical for concentrating the analyte and removing interfering substances from the complex water matrix.[7] Environmental water samples can contain various organic and inorganic compounds that can mask the this compound signal, leading to inaccurate quantification and higher detection limits.[8] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), isolates and concentrates this compound, thereby enhancing detection sensitivity.[7][9]

Q3: What is Solid-Phase Extraction (SPE) and why is it commonly used?

A3: Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties.[9][10] For this compound analysis, a water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). This compound adsorbs to the material, while other matrix components pass through. The retained this compound is then eluted with a small volume of an organic solvent.[4] This process effectively concentrates the analyte and removes interferences, leading to cleaner extracts and improved detection limits.[4][7]

Q4: What are typical solvents used for extracting this compound?

A4: Dichloromethane is a common solvent used for the extraction of this compound from water samples.[1][3] Other solvents like acetone (B3395972) and n-hexane are also used, particularly in the elution step of SPE or in QuEChERS methods.[1][10][11] The choice of solvent depends on the specific extraction method being employed.

Q5: What factors can affect the stability of this compound in water samples?

A5: this compound's stability in water is significantly influenced by pH. It is relatively stable at pH 5 and 7 but hydrolyzes more rapidly under alkaline conditions (pH 9), with a reported half-life of 9 days.[12][13] Additionally, photolysis can cause rapid decomposition, with a half-life of 15-20 minutes in water at pH 5 under certain light conditions.[1] Therefore, samples should be stored in cool, dark conditions and analyzed promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/No this compound Recovery Inefficient Extraction: The chosen SPE cartridge or LLE solvent may not be optimal for this compound. This compound may have degraded due to improper sample pH or exposure to light.[1][12]Optimize the SPE method by testing different sorbents (e.g., C18). For LLE, ensure the solvent (e.g., dichloromethane) and pH are appropriate.[3][10] Buffer the sample to a neutral or slightly acidic pH (5-7) and store it protected from light.[12][13]
High Background Noise in Chromatogram Matrix Interferences: Co-extraction of other organic compounds from the water sample is common and can interfere with detection.[8]Incorporate a cleanup step after extraction. Techniques like gel permeation chromatography (GPC) or using different SPE cartridges in series (e.g., aminopropyl followed by microsilica) can remove interfering compounds.[8]
Poor Peak Shape (Tailing/Fronting) Active Sites in GC System: The GC inlet liner or column may have active sites that interact with the this compound molecule. Contaminated HPLC Column: The HPLC column may be contaminated with matrix components.Use a deactivated GC inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. For HPLC, flush the column with a strong solvent to remove contaminants or consider using a guard column.
Inconsistent/Irreproducible Results Inconsistent Sample Preparation: Variations in extraction volumes, flow rates during SPE, or shaking times during LLE can lead to variability.[9] Instrument Instability: Fluctuations in detector response or injector performance.Automate the sample preparation process where possible, for instance, by using an automated SPE system to ensure uniformity.[4] Verify instrument performance by running standards and quality control samples regularly.
Detection Limit is Too High Insufficient Concentration: The final extract volume may be too large, or the initial sample volume may be too small. Sub-optimal Detector Settings: The detector (e.g., GC-NPD, MS) may not be operating at its maximum sensitivity for this compound.Increase the initial sample volume (e.g., from 500 mL to 1 L) to concentrate more analyte.[8] Carefully concentrate the final extract to a smaller volume (e.g., 1 mL or less) using a gentle stream of nitrogen.[7] Optimize detector parameters according to the manufacturer's guidelines for organophosphorus compounds.

Quantitative Data Summary

Table 1: Detection Limits and Recoveries for this compound in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Recovery (%)Reference
GC-NPDAutomated SPE0.02 - 0.1 µg/L83 - 100%[4]
HPLCQuEChERSNot Specified>81%[10]
GC-ECDSPE (C18 Cartridge)0.01 - 0.088 µg/L74.2 - 116.4%[11]
SpectrophotometryKinetic Degradation1.40 x 10⁻⁶ M (~0.51 mg/L)Not Applicable[14]

*Note: These detection limits are for a range of organophosphorus pesticides, including compounds similar to this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a generalized procedure based on common SPE methods for pesticide analysis.[4][11]

  • Sample Collection: Collect 1 L of the water sample in a clean glass bottle.

  • Preservation: If not analyzed immediately, store the sample at 4°C in the dark. Adjust pH to neutral if necessary.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Rinsing/Drying: After loading, pass air or nitrogen through the cartridge for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge by passing 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone through it.[11] Collect the eluate in a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen using a nitrogen evaporator.

  • Analysis: The concentrated extract is now ready for analysis by GC or HPLC.

Protocol 2: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol outlines typical conditions for the analysis of organophosphorus pesticides like this compound.[4]

  • Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Quantification: Based on an external standard calibration curve prepared from certified this compound standards.

Visualizations

G General Workflow for this compound Analysis in Water Samples cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing A 1. Water Sample Collection (1L) B 2. pH Adjustment & Preservation A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution with Organic Solvent C->D E 5. Concentrate Extract to 1mL D->E F 6. GC-NPD or LC-MS Analysis E->F G 7. Peak Identification & Quantification F->G H 8. Compare Against Calibration Curve G->H I 9. Report Concentration (µg/L) H->I

Caption: A typical workflow for analyzing this compound in water.

G Troubleshooting Low Analyte Recovery Start Low or No this compound Peak Detected CheckStandards Are QC standards and blanks acceptable? Start->CheckStandards InstrumentProblem Troubleshoot Instrument: - Check detector sensitivity - Verify injection volume CheckStandards->InstrumentProblem No SampleProblem Issue is with Sample Preparation CheckStandards->SampleProblem Yes CheckDegradation Could this compound have degraded? SampleProblem->CheckDegradation DegradationSolution Solution: - Check sample pH (target 5-7) - Ensure samples stored in dark - Analyze samples promptly CheckDegradation->DegradationSolution Yes ExtractionProblem Issue is with Extraction Efficiency CheckDegradation->ExtractionProblem No CheckSPE Using SPE? ExtractionProblem->CheckSPE SPESolution Optimize SPE: - Verify cartridge conditioning - Check sample load flow rate - Test different elution solvents CheckSPE->SPESolution Yes LLESolution Optimize LLE: - Ensure sufficient shaking time - Check solvent-to-water ratio - Verify pH of aqueous phase CheckSPE->LLESolution No

Caption: A decision tree for troubleshooting low recovery issues.

References

Technical Support Center: Optimization of QuEChERS for High Phosalone Recovery in Herbs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Phosalone in complex herbal matrices.

Troubleshooting Guide

This guide addresses common issues that can lead to low or inconsistent this compound recovery during QuEChERS analysis.

Issue Potential Cause Recommended Solution
Low this compound Recovery Incomplete Extraction: Due to the complex and often dry nature of herbal matrices, the extraction solvent may not efficiently penetrate the sample.[1]- Pre-hydration: For dried herbs, add a specific amount of water to rehydrate the sample before adding the extraction solvent. This allows for better partitioning of this compound into the solvent.[1] - Homogenization: Ensure thorough homogenization of the herb sample to increase the surface area for extraction.[2] - Extraction Time: Increase the shaking or vortexing time during the initial extraction step to ensure complete interaction between the solvent and the sample.
Analyte Adsorption to d-SPE Sorbent: this compound may be lost during the cleanup step if an inappropriate sorbent or an excessive amount is used.- Sorbent Selection: For herbs, a combination of PSA and C18 is often used. PSA removes polar interferences like organic acids and sugars, while C18 targets non-polar matrix components.[3] If high levels of pigments like chlorophyll (B73375) are present, a small amount of GCB can be added, but use it sparingly as it can adsorb planar pesticides.[2][4] - Optimize Sorbent Amount: Reduce the amount of d-SPE sorbent, particularly GCB, to minimize analyte loss.[5]
pH-Dependent Degradation: Although this compound is relatively stable, extreme pH conditions during extraction or cleanup could potentially lead to degradation.- Buffered QuEChERS: Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH throughout the process.[6] The acetate (B1210297) buffer in the AOAC method is a common choice.[6]
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analyte concentrations in the subsamples taken for extraction.- Cryogenic Grinding: For tough or fibrous herbs, grinding the sample with dry ice can improve homogeneity and prevent pesticide degradation from heat.[7] - Representative Subsampling: Ensure the subsample taken for analysis is representative of the entire homogenized sample.
Inconsistent Phase Separation: Inadequate shaking or incorrect salt concentrations can lead to poor separation of the organic and aqueous layers.- Vigorous Shaking: Shake the tube vigorously immediately after adding the extraction salts to prevent clumping and ensure proper phase separation.[8] - Centrifugation: Ensure the centrifugation speed and time are sufficient to achieve a clean and compact pellet and a clear supernatant.[8]
Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Complex herbal matrices contain compounds like essential oils and pigments that can co-extract with this compound and interfere with the analytical signal in LC-MS/MS or GC-MS analysis.[2][9]- Optimize d-SPE Cleanup: Use a combination of sorbents tailored to your specific herb matrix. A common combination is PSA, C18, and a small amount of GCB.[10][11] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This is the most effective way to compensate for signal suppression or enhancement.[12] - Dilute and Shoot: If the extract is still too complex, diluting it with the initial mobile phase before injection can reduce the concentration of interfering compounds, though this may impact detection limits.[12]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery low when analyzing dried herbs like chamomile or mint?

A1: Low recovery in dried herbs is often due to inefficient extraction.[1] Dried matrices require rehydration before the addition of acetonitrile (B52724) to allow for effective partitioning of the analyte from the sample. Add an appropriate amount of water to the sample and allow it to sit for about 30 minutes before proceeding with the solvent extraction.[1]

Q2: Which d-SPE sorbents are best for removing interferences from green herbs with high chlorophyll content?

A2: For herbs rich in chlorophyll, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is typically used for cleanup.[2] PSA removes sugars, fatty acids, and other polar organic acids, while GCB is effective at removing pigments like chlorophyll.[2][4] However, GCB should be used cautiously as it can adsorb planar pesticides, potentially including this compound. It is crucial to optimize the amount of GCB to achieve a clean extract without significant analyte loss.[5] Adding C18 sorbent can also help remove non-polar interferences like essential oils.[3][13]

Q3: I'm observing signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A3: Signal suppression is a common matrix effect in complex samples like herbs.[9] The most reliable way to compensate for this is by using matrix-matched calibration standards.[12] This involves preparing your calibration curve in a blank herb extract that has been processed through the exact same QuEChERS procedure as your samples. This accounts for any signal loss or enhancement caused by co-eluting matrix components. Additionally, improving the cleanup step with an optimized combination of d-SPE sorbents can reduce the amount of interfering compounds in the final extract.[11]

Q4: What is the expected recovery for this compound using an optimized QuEChERS method in herbs?

A4: With an optimized method, this compound recoveries are expected to be within the generally accepted range of 70-120%.[8] One study reported a recovery of 115.1% for this compound in caraway, a dried herb, at a spiking level of 0.06 mg/kg.[8] However, recoveries can vary depending on the specific herbal matrix, the concentration level, and the exact QuEChERS protocol used.

This compound Recovery Data

The following table summarizes representative recovery data for this compound in an herbal matrix.

Herb MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Caraway0.06115.18.9[8]

Experimental Protocol: Modified QuEChERS for Herbs

This protocol is a general guideline and may require optimization for specific herbal matrices.

1. Sample Preparation:

  • Weigh 2-5 g of the homogenized herb sample into a 50 mL centrifuge tube.

  • For dried herbs, add 5-10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to rehydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add internal standard if necessary.

  • Cap the tube and shake vigorously for 1 minute.

  • Add a QuEChERS extraction salt packet (e.g., AOAC version: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rcf for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1-1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • A common sorbent combination for herbs is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented herbs, add 5-7.5 mg of GCB.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at ≥10,000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract may be analyzed directly by GC-MS or LC-MS/MS. Alternatively, it can be diluted with the mobile phase for LC-MS/MS analysis to further reduce matrix effects.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenized Herb Sample (2-5g) rehydration Rehydration (for dry herbs) Add Water start->rehydration If applicable add_acn Add Acetonitrile (10mL) start->add_acn rehydration->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake_centrifuge Shake (1 min) & Centrifuge (5 min) add_salts->shake_centrifuge transfer_supernatant Transfer Supernatant (1-1.5mL) shake_centrifuge->transfer_supernatant Supernatant add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18, GCB) transfer_supernatant->add_dspe vortex_centrifuge Vortex (1 min) & Centrifuge (5 min) add_dspe->vortex_centrifuge final_extract Final Clean Extract vortex_centrifuge->final_extract Supernatant analysis LC-MS/MS or GC-MS Analysis final_extract->analysis Troubleshooting_Logic issue Low this compound Recovery? cause1 Incomplete Extraction? issue->cause1 Yes cause2 Analyte Loss During Cleanup? issue->cause2 Yes cause3 Matrix Effects? issue->cause3 Yes cause4 Analyte Degradation? issue->cause4 Yes solution1 Action: - Pre-hydrate dry samples - Ensure thorough homogenization cause1->solution1 Possible solution2 Action: - Optimize d-SPE sorbent type - Reduce amount of sorbent (esp. GCB) cause2->solution2 Possible solution3 Action: - Use Matrix-Matched Standards - Improve cleanup efficiency cause3->solution3 Possible solution4 Action: - Use buffered QuEChERS method - Keep samples cold cause4->solution4 Possible

References

Technical Support Center: Phosalone Extraction from Clay-Rich Soils

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the extraction efficiency of Phosalone from challenging clay-rich soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay-rich soils so challenging?

A1: Clay-rich soils present a significant challenge due to their complex and heterogeneous nature.[1][2] The primary difficulties arise from:

  • Strong Adsorption: Clay minerals (e.g., montmorillonite, kaolinite) and soil organic matter have a high capacity to adsorb pesticides like this compound through various physicochemical interactions.[3][4][5] This strong binding makes it difficult to release the analyte into the extraction solvent.

  • Complex Matrix: Soils contain numerous organic and inorganic components that can interfere with the analysis.[6][7] These co-extractives can cause matrix effects in chromatographic analyses, leading to inaccurate quantification.

  • Analyte Sequestration: Over time, pesticide residues can become "sequestered" or trapped within the soil's microporous structure, making them less accessible to solvents.[8]

Q2: What are the key physicochemical properties of this compound to consider for extraction?

A2: Understanding this compound's properties is crucial for selecting an appropriate extraction method. Key properties are summarized in the table below. Its good solubility in organic solvents like acetone, methanol, and acetonitrile (B52724) is the basis for most extraction protocols.[9][10] Its stability at acidic to neutral pH suggests that buffered extraction methods may be beneficial.[9][11]

Q3: Which extraction techniques are most effective for this compound in clay soils?

A3: Several modern techniques have proven more effective than traditional methods like shaking or Soxhlet extraction, which are often time-consuming and require large volumes of solvent.[12] The most recommended methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and highly versatile method for pesticide analysis in complex matrices like soil.[1][2][13] It involves a solvent extraction step with acetonitrile, followed by a salting-out and cleanup phase using dispersive solid-phase extraction (d-SPE).[1]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation, disrupting the soil matrix and enhancing solvent penetration, which improves extraction efficiency and reduces extraction time.[14][15][16]

  • Microwave-Assisted Extraction (MAE): This method, recognized by EPA Method 3546, uses microwave energy to rapidly heat the solvent-sample mixture, accelerating the extraction of compounds from soils and clays.[17][18][19]

Q4: What is the best solvent for extracting this compound?

A4: this compound is soluble in a variety of organic solvents.[9]

  • Acetonitrile is the most common and recommended solvent, particularly for the QuEChERS method.[1][3] It has the advantage of being effective at extracting a wide range of pesticides while minimizing the co-extraction of lipids and other nonpolar interferences.

  • Mixtures such as acetone/hexane are frequently used in Microwave-Assisted Extraction (MAE).[17][20]

  • Ethyl acetate (B1210297) and methanol have also been used effectively in ultrasound-assisted methods.[14]

Q5: How does soil moisture content affect extraction efficiency?

A5: Soil moisture is a critical parameter. Overly dry soil can lead to very strong, irreversible adsorption of pesticides, while a certain amount of water is necessary to help swell the clay and improve solvent access to the analyte. For dry soil samples, it is common practice to add a specific amount of water to hydrate (B1144303) the sample before adding the extraction solvent.[21] This step helps to disrupt the strong interactions between this compound and the active sites on clay particles.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₁₅ClNO₄PS₂[22]
Molar Mass 367.80 g·mol⁻¹[22]
Appearance Colorless to white crystalline solid with a garlic-like odor[11][22]
Water Solubility 1.4 - 3.05 mg/L at 20-25°C[10][22]
Organic Solvent Solubility Soluble in acetone, methanol, ethanol, ethyl acetate, toluene, dichloromethane[9][10]
Log P (octanol/water) 4.01[10]
Vapor Pressure < 0.5 x 10⁻⁶ mm Hg at 24°C[9]
Stability Stable at pH 5 and 7; hydrolyzes at pH 9 (half-life of 9 days)[9][11]

Table 2: Comparison of Common Extraction Techniques for Pesticides in Soil

TechniquePrincipleTypical SolventsAdvantagesDisadvantages
QuEChERS Acetonitrile extraction followed by salting-out and d-SPE cleanup.[1]AcetonitrileQuick, easy, low solvent use, effective for a wide range of pesticides, minimal cleanup required.[1][2]Recoveries can be matrix-dependent; may require optimization for specific soil types.[1]
Ultrasonic-Assisted (UAE) High-frequency sound waves create cavitation, enhancing mass transfer.[16]Acetonitrile, Ethyl Acetate, MethanolFast, simple, efficient, can be performed at room temperature, reducing thermal degradation.[14][15]Efficiency can be affected by sample position in the ultrasonic bath; potential for analyte degradation with prolonged sonication.
Microwave-Assisted (MAE) Microwave energy rapidly heats the solvent to accelerate extraction.[18][19]Acetone/Hexane, Acetone/DichloromethaneVery fast, reduced solvent consumption, high extraction efficiency.[17][23]Requires specialized equipment; potential for thermal degradation of sensitive compounds if not optimized.[24]
Soxhlet Extraction Continuous extraction with a cycling distilled solvent.Hexane, DichloromethaneVery effective and exhaustive.Extremely slow (hours), requires large volumes of solvent, potential for thermal degradation of analytes.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Recovery 1. Inefficient Extraction: this compound is too strongly adsorbed to the clay matrix.[3] 2. Inappropriate Solvent: The chosen solvent has poor partitioning for this compound from the soil. 3. Analyte Degradation: this compound may have degraded due to high pH (hydrolysis) or excessive heat.[9][11] 4. Insufficient Sample Hydration: Dry soil binds pesticides more tightly.[21]1a. Increase extraction energy: Switch to or optimize UAE or MAE methods.[14][17] 1b. For QuEChERS, increase shaking/vortexing time. 2. Switch to a more effective solvent like acetonitrile or an acetone/hexane mixture.[3][17] 3. Use a buffered extraction method (e.g., QuEChERS AOAC with acetate buffer) to maintain a neutral or slightly acidic pH.[8] If using MAE, optimize the temperature profile to avoid overheating. 4. For dry soil, ensure proper hydration by adding water and allowing it to sit for at least 30 minutes before adding the extraction solvent.[21]
Poor Reproducibility (High %RSD) 1. Sample Inhomogeneity: Soil samples are not uniform. 2. Inconsistent Procedure: Variations in shaking time, temperature, or solvent volumes. 3. Variable Moisture Content: Different water content between subsamples affects extraction efficiency.1. Thoroughly homogenize the bulk soil sample before weighing subsamples. This includes drying, sieving, and mixing.[19] 2. Strictly adhere to the validated SOP. Use calibrated pipettes and timers. Ensure consistent placement of samples in ultrasonic baths. 3. Dry the entire sample before analysis or determine the moisture content of each subsample and normalize results to dry weight.
High Background / Interferences in Chromatogram 1. Co-extraction of Matrix Components: Humic acids, fulvic acids, and other organic matter are extracted along with this compound.[2] 2. Contaminated Reagents or Glassware: Solvents, salts, or centrifuge tubes may be contaminated.1a. Optimize the cleanup step. For QuEChERS, use a d-SPE combination with PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences.[1] 1b. For very "dirty" extracts, consider an additional cleanup step with Solid Phase Extraction (SPE) cartridges (e.g., Florisil).[2] 2. Run a reagent blank to check for contamination. Use high-purity (e.g., HPLC-grade) solvents and ensure all glassware is scrupulously clean.

Visualizations: Workflows and Interactions

A key factor in poor extraction is the strong adsorption of this compound, a relatively nonpolar molecule, onto the surfaces of clay minerals and soil organic matter.

cluster_soil Clay-Rich Soil Matrix cluster_this compound Clay Clay Particle (High Surface Area) OM Organic Matter (Humic/Fulvic Acids) P1 This compound P1->Clay Adsorption P2 This compound P2->Clay P3 This compound P3->OM Partitioning SamplePrep 1. Sample Preparation (Air-dry, Sieve, Homogenize) Hydration 2. Sample Hydration (Add water to dry soil) SamplePrep->Hydration Extraction 3. Solvent Extraction Hydration->Extraction QuEChERS QuEChERS (Acetonitrile + Salts) Extraction->QuEChERS Recommended UAE UAE (Solvent + Sonication) Extraction->UAE MAE MAE (Solvent + Microwaves) Extraction->MAE Centrifuge 4. Centrifugation (Separate Supernatant) QuEChERS->Centrifuge UAE->Centrifuge MAE->Centrifuge Cleanup 5. Extract Cleanup (d-SPE) (Add sorbents like PSA, C18) Centrifuge->Cleanup VortexCentri 6. Vortex & Centrifuge Cleanup->VortexCentri FinalExtract 7. Final Extract Collection VortexCentri->FinalExtract Analysis 8. Instrumental Analysis (GC-MS or LC-MS/MS) FinalExtract->Analysis Start Problem: Low this compound Recovery CheckHydration Is soil properly hydrated before extraction? Start->CheckHydration Hydrate Action: Add water and wait 30 min before extraction. CheckHydration->Hydrate No CheckMethod Is an enhanced extraction method being used (UAE/MAE)? CheckHydration->CheckMethod Yes Hydrate->CheckMethod UseEnhanced Action: Switch from simple shaking to UAE or MAE. CheckMethod->UseEnhanced No CheckpH Is a buffered system (e.g., QuEChERS AOAC) being used? CheckMethod->CheckpH Yes UseEnhanced->CheckpH UseBuffer Action: Use buffered salts to maintain acidic/neutral pH. CheckpH->UseBuffer No CheckCleanup Are losses occurring during d-SPE cleanup? CheckpH->CheckCleanup Yes UseBuffer->CheckCleanup ModifyCleanup Action: Test different sorbent amounts or types. Consider omitting cleanup if instrument can handle matrix. CheckCleanup->ModifyCleanup Yes End Problem Likely Resolved. Verify with recovery standards. CheckCleanup->End No ModifyCleanup->End

References

Reducing signal suppression of Phosalone in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address signal suppression of Phosalone in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue: Low or No Signal for this compound

Question: Why am I observing a weak or non-existent signal for this compound in my LC-MS/MS analysis, even with a standard solution?

Answer: Several factors can contribute to poor signal intensity for this compound. The primary cause is often signal suppression , a phenomenon where other molecules, known as the "matrix," interfere with the ionization of this compound in the mass spectrometer's ion source.[1] Electrospray ionization (ESI) is particularly susceptible to this effect.[1]

Troubleshooting Workflow:

A systematic approach is crucial to identify and resolve the source of signal suppression.

G cluster_start Initial Observation cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample Sample Preparation cluster_calibration Calibration Strategy cluster_end Resolution start Low or No this compound Signal Detected ms_check Step 1: Verify MS Parameters start->ms_check ms_params Optimize Source: - Gas Flow & Temperature - Nebulizer Pressure - Capillary Voltage ms_check->ms_params Check & Adjust ms_tune Infuse this compound standard to tune precursor/product ions and collision energy. ms_params->ms_tune lc_check Step 2: Evaluate Chromatography ms_tune->lc_check If signal is still low lc_gradient Modify Gradient: Separate this compound from matrix components. lc_check->lc_gradient Initial Step lc_column Change Column: Use a different stationary phase (e.g., HILIC). lc_gradient->lc_column If co-elution persists mobile_phase Adjust Mobile Phase: Add buffers like ammonium (B1175870) formate (B1220265). lc_column->mobile_phase sample_check Step 3: Improve Sample Cleanup mobile_phase->sample_check If signal is still suppressed spe Solid-Phase Extraction (SPE) sample_check->spe Choose one or more lle Liquid-Liquid Extraction (LLE) sample_check->lle quechers QuEChERS Method sample_check->quechers dilution Dilute Sample Extract sample_check->dilution calib_check Step 4: Compensate for Matrix Effects spe->calib_check If suppression remains lle->calib_check If suppression remains quechers->calib_check If suppression remains dilution->calib_check If suppression remains is Use a Stable Isotope-Labeled Internal Standard (SIL-IS). calib_check->is Best Practice matrix_matched Prepare Matrix-Matched Calibrants. calib_check->matrix_matched Alternative end Signal Restored / Problem Identified is->end matrix_matched->end

Troubleshooting workflow for this compound signal suppression.
Issue: Inconsistent Results Across Samples

Question: My this compound signal is strong in some samples but suppressed in others. What causes this variability?

Answer: This issue points directly to matrix effects , which can vary significantly from sample to sample, even within the same batch.[2] The composition and concentration of co-eluting endogenous components like phospholipids (B1166683) or salts can differ, leading to inconsistent ionization suppression.[3][4]

Solutions:

  • Internal Standard (IS): The most effective way to correct for this variability is by using a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with this compound and experiences the same degree of signal suppression, allowing for accurate quantification.[5] If a SIL-IS is unavailable, a structural analog can be used, but with caution.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[6] This helps to mimic the suppression effect seen in the actual samples, leading to more accurate quantification.

  • Standard Addition: This technique involves adding known amounts of this compound standard to aliquots of the sample itself. It is a robust method for overcoming matrix effects but is more labor-intensive.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound signal suppression?

A1: The most common causes are:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) compete with this compound for ionization in the MS source.[4]

  • Poor Chromatographic Separation: If this compound is not adequately separated from matrix components, they enter the ion source simultaneously, causing suppression.[7] This is often an issue for analytes that elute early in the chromatographic run.[8]

  • Suboptimal Ion Source Parameters: Incorrect settings for gas flows, temperatures, or voltages can lead to inefficient ionization.[7]

  • Mobile Phase Composition: The pH and additives in the mobile phase can significantly impact ionization efficiency.[6]

Q2: How can I improve my sample preparation to reduce matrix effects for this compound?

A2: Enhancing your sample cleanup is one of the most effective strategies.[3] Consider these techniques:

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds. Different sorbents can be tested to find the one that best retains interferences while allowing this compound to be eluted.[9]

  • Liquid-Liquid Extraction (LLE): LLE can separate this compound from many matrix components based on solubility. Optimizing the pH and solvent choice is critical for good recovery.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in complex matrices like food and environmental samples. It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.[10]

Q3: Which LC and MS parameters should I focus on optimizing?

A3: Optimization should be systematic.[11]

Parameter TypeParameter to OptimizeRecommended Action
Mass Spectrometry Ionization ModeTest both ESI and APCI; ESI is common but more prone to suppression.[1]
Source ParametersOptimize nebulizer gas flow, drying gas temperature, and capillary voltage by infusing a this compound standard.[12]
Collision Energy (CE)Tune the CE to maximize the signal of the most stable and abundant product ions for MRM transitions.[11]
Liquid Chromatography Chromatographic ColumnIf using reverse-phase (like C18), consider a different selectivity or a HILIC column if co-elution is an issue.
Mobile PhaseAdd buffers like ammonium formate or formic acid to the mobile phase to improve ionization stability and efficiency.[6][8]
Gradient ElutionAdjust the gradient slope to better separate this compound from the "matrix band" that often elutes early in the run.[13]

Q4: How do I choose an appropriate internal standard for this compound?

A4: The ideal choice is a stable isotope-labeled (SIL) this compound . This standard has the same chemical properties and retention time as this compound and will be affected by matrix effects in the same way, providing the most accurate correction.[5] If a SIL-IS is not available, a close structural analog that does not occur in the samples can be used. Triphenyl phosphate (B84403) has been used as an internal standard in some pesticide analyses.[14]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation

This protocol is a general guideline for extracting this compound from a complex matrix like a fruit or vegetable sample.

G start 1. Homogenize Sample extraction 2. Extraction: - Add 10g homogenized sample to 50mL tube. - Add 10mL Acetonitrile (B52724). - Add QuEChERS salts (e.g., MgSO4, NaCl). start->extraction vortex1 3. Shake Vigorously (1 min) extraction->vortex1 centrifuge1 4. Centrifuge (5 min) vortex1->centrifuge1 cleanup 5. d-SPE Cleanup: - Transfer supernatant to d-SPE tube (containing PSA and MgSO4). centrifuge1->cleanup vortex2 6. Vortex (30 sec) cleanup->vortex2 centrifuge2 7. Centrifuge (5 min) vortex2->centrifuge2 end 8. Collect Supernatant for LC-MS/MS Analysis centrifuge2->end

General workflow for QuEChERS sample preparation.

Detailed Steps:

  • Sample Homogenization: Weigh 10-15g of a representative sample and homogenize it.[10]

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add an appropriate internal standard. Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride).[15]

  • Shake: Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and extraction.[10]

  • Centrifugation: Centrifuge the tube (e.g., at 4000 rpm) for 5 minutes to separate the organic layer from the solid and aqueous layers.[13]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (commonly primary secondary amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove water).[13][15]

  • Vortex: Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Protocol 2: LC-MS/MS Compound Optimization

This protocol outlines the steps for optimizing the mass spectrometer for this compound analysis.

Objective: To determine the optimal precursor ion, product ions, and collision energies for Multiple Reaction Monitoring (MRM).

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump, bypassing the LC column.

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the most abundant precursor ion for this compound, which is typically the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS2): Select the precursor ion identified in the previous step and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell at various collision energies (CE) to identify the most stable and abundant product ions.[11]

  • MRM Transition Selection: Choose at least two of the most intense product ions to create MRM transitions (precursor ion → product ion). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[11]

  • Collision Energy Optimization: For each selected MRM transition, perform a CE ramp to find the voltage that produces the maximum product ion intensity. This will be the optimal CE for your method.[11]

References

Troubleshooting Poor Peak Shape of Phosalone in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Phosalone by gas chromatography (GC). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for this compound, an organophosphate pesticide, is a common issue in gas chromatography, often indicating active sites within the GC system or suboptimal method parameters.

Potential Causes & Solutions:

  • Active Sites in the Inlet: The hot injector is a primary source of analyte degradation and interaction.

    • Solution: Use a deactivated inlet liner. If glass wool is used, ensure it is also deactivated or consider a liner without glass wool. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[1][2][3]

  • Column Contamination or Degradation: Active sites can develop on the column, especially at the inlet end, due to the accumulation of matrix components or stationary phase degradation. This compound is a polar compound and can interact with these active sites.[4]

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[5] If the problem continues, the column may need to be replaced.

  • Improper Column Installation: An incorrect column installation can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector, following the instrument manufacturer's guidelines.[2][6][7]

  • Incompatible Solvent: The choice of solvent can impact peak shape.

    • Solution: Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, using a non-polar solvent is recommended.[2]

Troubleshooting Workflow for Peak Tailing:

G start This compound Peak Tailing Observed check_liner Inspect and Replace Inlet Liner & Septum start->check_liner trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column Tailing Persists resolved Peak Shape Improved check_liner->resolved Issue Resolved check_installation Verify Correct Column Installation trim_column->check_installation Tailing Persists trim_column->resolved Issue Resolved condition_column Condition Column check_installation->condition_column Tailing Persists check_installation->resolved Issue Resolved replace_column Replace Column condition_column->replace_column Tailing Persists condition_column->resolved Issue Resolved replace_column->resolved Issue Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

2. Q: I am observing peak fronting for this compound. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to column overload or improper injection technique.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or a wider internal diameter to increase sample capacity.[2]

  • Incompatible Solvent or Initial Oven Temperature: If the sample solvent and the stationary phase are not compatible, or the initial oven temperature is too high in splitless injection, it can cause poor analyte focusing and lead to fronting.

    • Solution: For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent. Ensure the solvent polarity matches the stationary phase.[2]

3. Q: My this compound peak is splitting. What should I investigate?

A: Peak splitting can be caused by several factors related to the injection technique, column condition, or method parameters.

Potential Causes & Solutions:

  • Improper Injection Technique: A slow or choppy injection can introduce the sample in a non-uniform manner, causing splitting.

    • Solution: For manual injections, ensure a smooth and rapid injection. For autosamplers, check the injection speed settings.[6]

  • Condensation in the Injector or Column: If the injector or initial oven temperature is too low, the sample may condense and then re-vaporize, leading to split peaks.

    • Solution: Ensure the injector temperature is appropriate for the solvent and analytes. For splitless injection, a low initial oven temperature is necessary for proper focusing, but it should be optimized to avoid condensation issues.[2]

  • Column Contamination: Severe contamination at the head of the column can cause the peak to split.

    • Solution: Trim the front of the column. If the problem persists, the column may need to be replaced.

  • Inlet Liner Issues: An incorrect or dirty liner can disrupt the sample vapor cloud, causing peak splitting.

    • Solution: Use a clean, deactivated liner of the appropriate type for your injection method.

Logical Relationship for Troubleshooting Peak Splitting:

G start This compound Peak Splitting check_injection Review Injection Technique & Speed start->check_injection check_temps Verify Injector & Initial Oven Temperatures check_injection->check_temps No Improvement resolved Peak Shape Restored check_injection->resolved Issue Resolved check_liner Inspect & Replace Inlet Liner check_temps->check_liner No Improvement check_temps->resolved Issue Resolved trim_column Trim Column Inlet check_liner->trim_column No Improvement check_liner->resolved Issue Resolved trim_column->resolved Issue Resolved

Caption: Logical steps to troubleshoot this compound peak splitting.

Experimental Protocols & Data

Recommended GC Method Parameters for this compound Analysis:

The following table provides a starting point for method development. Parameters may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
GC Column Low to mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant Flow Mode (1-2 mL/min)
Inlet Type Split/Splitless
Inlet Temperature 250 °C (can be optimized lower to reduce degradation)
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Oven Program Initial: 70°C, hold 2 min; Ramp: 25°C/min to 200°C, hold 0 min; Ramp 2: 5°C/min to 280°C, hold 5 min
Detector Mass Spectrometer (MS), Electron Capture Detector (ECD), or Flame Photometric Detector (FPD)
Detector Temp 280 - 300 °C

Protocol for Inlet Maintenance:

A key aspect of maintaining good peak shape for active compounds like this compound is regular inlet maintenance.

  • Cool Down: Cool the injector and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove Column: Carefully remove the column from the injector.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Discard the old septum and liner. If the inlet body is visibly dirty, clean it with appropriate solvents (e.g., methanol, acetone, hexane) and a lint-free swab.

  • Install New Parts: Install a new, deactivated liner and septum.

  • Reinstall Column: Trim a small portion from the front of the column before reinstalling it to the correct depth.

  • Leak Check: Restore gas flows and perform a leak check.

  • Equilibrate: Heat the system to the operating temperatures and allow it to equilibrate before running samples.

This guide provides a starting point for troubleshooting poor peak shape of this compound in gas chromatography. For persistent issues, consulting your instrument manufacturer's resources or a chromatography specialist is recommended.

References

Technical Support Center: Stability-Indicating HPLC Method for Phosalone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Phosalone and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks for this compound and its degradants 1. Incorrect mobile phase composition.2. Lamp in the UV detector is off or has low energy.3. No sample injection or incorrect injection volume.4. Detector wavelength is not set correctly.5. System leak.1. Prepare fresh mobile phase and ensure correct proportions.2. Check the status of the UV lamp and replace if necessary.3. Verify the injection process and ensure the correct volume is being injected.4. Set the detector to the appropriate wavelength for this compound (e.g., 236 nm or 284 nm).5. Inspect the system for any leaks and tighten fittings as needed.
Poor peak shape (tailing, fronting, or splitting) 1. Column contamination or degradation.2. Incompatible sample solvent with the mobile phase.3. Column void or channeling.4. Co-elution of this compound with a degradant or impurity.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Dissolve the sample in the mobile phase if possible.3. Replace the column.4. Adjust the mobile phase composition or gradient to improve resolution.
Shifting retention times 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Changes in flow rate.4. Column aging.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Check the pump for proper functioning and ensure a consistent flow rate.4. Use a new or re-validated column.
Baseline noise or drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Inadequate mobile phase degassing.4. Fluctuations in pump pressure.1. Degas the mobile phase and purge the pump.2. Flush the system with a clean, strong solvent.3. Ensure the degasser is functioning correctly.4. Check pump seals and check valves for wear.
Inadequate separation of this compound and degradants 1. Non-optimal mobile phase composition.2. Inappropriate column chemistry.3. Incorrect flow rate or temperature.1. Modify the mobile phase composition (e.g., change the acetonitrile (B52724):water ratio).2. Try a different column (e.g., C18 instead of C8).3. Optimize the flow rate and column temperature.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, impurities, or excipients. This is crucial for assessing the stability of a drug substance or product over time.

Q2: What are the typical degradation products of this compound?

Under various stress conditions, this compound can degrade into several products. The most commonly reported degradants include:

  • This compound Oxon: Formed through oxidation.

  • Hydroxy-phosalone: A product of photolytic degradation.

  • 6-Chlorobenzoxazolone: A hydrolysis and photolysis product.

  • Other minor degradation products can also be formed.[1]

Q3: What are the recommended starting conditions for a stability-indicating HPLC method for this compound?

Based on available literature, a good starting point for method development is a reversed-phase HPLC method with UV detection.[2][3]

ParameterRecommended Condition
Column C8 or C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 236 nm or 284 nm[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C

Q4: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to generate the degradation products and demonstrate the specificity of the stability-indicating method. Typical stress conditions include:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 2 hours
Oxidative Degradation 3% H₂O₂Room temperature for 24 hours
Thermal Degradation Heat at 105 °C48 hours (for solid state)
Photolytic Degradation Expose to UV light (254 nm) and visible light24 hours

Q5: What are the key validation parameters for a stability-indicating HPLC method?

According to ICH guidelines, the method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, a typical range is 0.1-2 µg/mL.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final concentration within the linear range (e.g., 1 µg/mL).

  • Sample Solution: Prepare the sample to have a theoretical this compound concentration within the linear range using the mobile phase as the diluent.

Chromatographic System and Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatograph
Detector UV-Vis Detector
Column C8, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 236 nm
Injection Volume 20 µL
Column Temperature 25 °C
Forced Degradation Study Protocol
  • Acid Degradation: To 1 mL of this compound stock solution (100 µg/mL), add 1 mL of 0.1 M HCl. Heat in a water bath at 60 °C for 24 hours. Cool and neutralize with 0.1 M NaOH. Dilute with mobile phase to a suitable concentration.

  • Base Degradation: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Heat in a water bath at 60 °C for 2 hours. Cool and neutralize with 0.1 M HCl. Dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid this compound powder in a hot air oven at 105 °C for 48 hours. Dissolve a known amount in acetonitrile and dilute with the mobile phase.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Dilute with the mobile phase.

Analyze all stressed samples along with an unstressed sample using the developed HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_std Prepare this compound Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_forced Prepare Forced Degradation Samples prep_forced->hplc_system inject Inject Samples and Standards hplc_system->inject chromatogram Acquire Chromatograms inject->chromatogram peak_integration Peak Integration and Quantification chromatogram->peak_integration validation Method Validation (Specificity, Linearity, etc.) peak_integration->validation report Generate Report validation->report

Caption: Experimental workflow for the stability-indicating HPLC method of this compound.

Degradation_Pathways cluster_degradants Degradation Products This compound This compound Oxon This compound Oxon This compound->Oxon Oxidation Hydroxy Hydroxy-phosalone This compound->Hydroxy Photolysis Chloro 6-Chlorobenzoxazolone This compound->Chloro Hydrolysis / Photolysis Other Other Degradants This compound->Other Various Stress Conditions

Caption: Potential degradation pathways of this compound under stress conditions.

References

Selection of appropriate internal standards for Phosalone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantification of the organophosphate pesticide, phosalone.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in this compound quantification?

An internal standard (IS) is a compound of a known concentration added to a sample to aid in the quantification of an analyte, in this case, this compound. Its primary role is to compensate for variability that can occur during the analytical workflow, including sample preparation (extraction, cleanup), injection, and instrument response. By comparing the signal of this compound to the signal of the IS, a response ratio is generated, leading to more accurate and precise results.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A suitable internal standard for this compound analysis should ideally:

  • Be chemically similar to this compound to mimic its behavior during sample processing and analysis.

  • Not be naturally present in the samples being analyzed.

  • Be well-resolved chromatographically from this compound and other matrix components.

  • Have a similar response to the detector as this compound.

  • For mass spectrometry-based methods, it should not interfere with the mass-to-charge ratio (m/z) of this compound.

Q3: What are the recommended types of internal standards for this compound quantification?

There are two main types of internal standards recommended for this compound analysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard for mass spectrometry-based methods (GC-MS, LC-MS/MS). A SIL IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H or D), ¹³C). Because they are chemically almost identical to the analyte, they co-elute and experience the same matrix effects, providing the most accurate correction. While a deuterated this compound standard is ideal, a deuterated analogue of another organophosphate pesticide with similar properties can also be effective.

  • Structural Analogs: These are compounds that are structurally similar to this compound but have a different molecular weight. They are a viable option when a SIL is not available, especially for non-mass spectrometric detectors like the Nitrogen-Phosphorus Detector (NPD) in gas chromatography.

Q4: Which specific internal standards are commonly used for this compound analysis?

Based on available literature and established methods, the following internal standards have been successfully used or are recommended for this compound quantification:

  • Triphenyl phosphate (B84403) (TPP): A widely used internal standard for the analysis of various organophosphate pesticides, including this compound, particularly in GC-based methods.[1][2][3][4]

  • Endrin: Another non-isotopic internal standard that has been used for the GC-MS analysis of this compound in complex matrices like liver fractions.

  • Deuterated Organophosphate Pesticides: While a commercially available deuterated this compound is not readily found, deuterated analogs of other organophosphates such as Chlorpyrifos-d10 can be suitable alternatives for LC-MS/MS analysis due to their structural similarity and ability to compensate for matrix effects.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound using internal standards.

Problem 1: Inconsistent or variable internal standard response across a sample batch.

  • Possible Cause A: Inaccurate Pipetting. Inconsistent addition of the internal standard solution to each sample is a common source of error.

    • Solution: Ensure that calibrated pipettes are used and that the pipetting technique is consistent for all samples, calibration standards, and quality controls.

  • Possible Cause B: Internal Standard Degradation. The internal standard may not be stable in the sample matrix or under the storage conditions.

    • Solution: Perform a stability assessment of the internal standard in the sample matrix under the typical experimental conditions. If degradation is observed, consider preparing fresh internal standard solutions more frequently or choosing a more stable internal standard.

  • Possible Cause C: Matrix Effects. In LC-MS/MS analysis, components of the sample matrix can co-elute with the internal standard and either suppress or enhance its ionization, leading to inconsistent responses.[6]

    • Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5] If a SIL is not available, matrix-matched calibration standards should be prepared to mimic the matrix effects observed in the samples. Diluting the final extract can also help to reduce the impact of matrix components.

Problem 2: Poor recovery of the internal standard.

  • Possible Cause A: Inefficient Extraction. The chosen extraction method may not be suitable for the internal standard from the specific sample matrix.

    • Solution: Optimize the extraction procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting a broad range of pesticides, including this compound and potential internal standards, from various food matrices.[1][7][8] Ensure proper homogenization and phase separation during the extraction process.

  • Possible Cause B: Loss during Sample Cleanup. The internal standard may be lost during the dispersive solid-phase extraction (dSPE) cleanup step of the QuEChERS method.

    • Solution: Evaluate the choice of dSPE sorbents. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is effective. However, for highly pigmented samples, graphitized carbon black (GCB) may be necessary, but it can also retain some planar pesticides. The amount and type of sorbent should be optimized to ensure good recovery of both this compound and the internal standard.

Problem 3: Co-elution of the internal standard with an interfering peak.

  • Possible Cause: Inadequate Chromatographic Separation. The GC or LC method may not be sufficiently optimized to separate the internal standard from other compounds in the sample.

    • Solution: Adjust the chromatographic conditions. For GC, this may involve changing the temperature program, using a different column phase, or adjusting the carrier gas flow rate. For LC, modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate can improve separation.

Data Presentation

The following table summarizes suitable internal standards for this compound quantification with their typical applications.

Internal StandardTypeRecommended Analytical Technique(s)Typical Concentration RangeKey Considerations
Triphenyl phosphate (TPP) Structural AnalogGC-MS, GC-NPD, GC-MS/MS50 - 500 ng/mL in final extract[2][3][4]Cost-effective and widely available. May not fully compensate for matrix effects in LC-MS/MS.
Endrin Structural AnalogGC-MS0.1 - 25 µMHas been successfully used in complex biological matrices.
Chlorpyrifos-d10 Stable Isotope-LabeledLC-MS/MS, GC-MS/MS10 - 100 ng/mL in final extractIdeal for compensating for matrix effects in mass spectrometry. Ensures highest accuracy and precision.

Experimental Protocols

Sample Preparation using the QuEChERS Method (AOAC 2007.01)

This protocol is suitable for a variety of food matrices, such as fruits and vegetables.

  • Homogenization: Homogenize a representative portion of the sample. For samples with low water content (<80%), add an appropriate amount of water to achieve a total of approximately 10 mL of water.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the selected internal standard solution at a concentration within the recommended range (see table above).

    • Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). For acidic pesticides, a buffered version of QuEChERS may be preferable.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate dSPE sorbent. A common combination is 150 mg MgSO₄ and 25 mg PSA per mL of extract.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS/MS Analysis
  • Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5ms or equivalent).

  • Injection: 1-2 µL in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 3 °C/min to 200 °C, and finally ramp at 8 °C/min to 280 °C, hold for 10 min.

  • MS/MS Parameters (Example MRM transitions):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 3671821530810
Triphenyl phosphate (TPP) 326152257735

Note: These are example transitions and should be optimized on the specific instrument used.

LC-MS/MS Analysis
  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters (Example MRM transitions):

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound 368.0182.120154.125
Chlorpyrifos-d10 360.0206.022105.030

Note: These are example transitions and should be optimized on the specific instrument used.

Mandatory Visualization

G cluster_selection Internal Standard Selection Workflow for this compound Quantification start Start: Define Analytical Method (GC or LC-MS) is_ms Is the detector a Mass Spectrometer? start->is_ms sil_is Select Stable Isotope-Labeled (SIL) IS (e.g., Chlorpyrifos-d10) is_ms->sil_is Yes analog_is Select Structural Analog IS (e.g., Triphenyl phosphate, Endrin) is_ms->analog_is No validate Validate Method: - Linearity - Accuracy - Precision - Recovery sil_is->validate analog_is->validate troubleshoot Troubleshoot if validation fails: - Check for interferences - Optimize chromatography - Re-evaluate IS choice validate->troubleshoot Fail end Successful Quantification validate->end Pass troubleshoot->start

Caption: Workflow for selecting an appropriate internal standard for this compound quantification.

References

Impact of different filter types on Phosalone sample loss

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Phosalone sample loss during experimental filtration procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of syringe filter critical in this compound analysis?

A1: The selection of an appropriate syringe filter is crucial because this compound, like many organophosphorus pesticides, can be lost during filtration due to adsorption onto the filter membrane. This loss can lead to inaccurate quantification of the analyte in your sample. The extent of this loss is influenced by the physicochemical properties of both this compound and the filter membrane material.

Q2: What are the common types of syringe filters used, and how do they generally perform with pesticides like this compound?

A2: Common syringe filter membranes include Polytetrafluoroethylene (PTFE), Nylon, Polyvinylidene fluoride (B91410) (PVDF), and Polyethersulfone (PES).

  • PTFE: Generally recommended for organic solvents and is known for its broad chemical compatibility and low analyte binding, making it a good initial choice for hydrophobic compounds like this compound.

  • Nylon: A hydrophilic membrane that can be prone to binding with certain analytes, potentially leading to sample loss.[1]

  • PVDF: Exhibits low protein binding and is often used for biological samples. Its performance with pesticides should be validated.

  • PES: Known for high flow rates and low protein binding, but its compatibility and potential for adsorption with this compound should be verified.

Q3: Can the solvent used in my sample affect this compound loss during filtration?

A3: Absolutely. The solvent can influence the interaction between this compound and the filter membrane. For instance, using a solvent in which this compound is highly soluble can help minimize its adsorption to the filter. It is essential to ensure that the filter membrane is chemically compatible with your sample solvent to prevent the filter from degrading and leaching impurities into your sample.[2]

Q4: How can I minimize this compound loss during filtration?

A4: To minimize sample loss, consider the following strategies:

  • Select an appropriate filter material: Based on the properties of this compound and your sample solvent, PTFE is often a suitable starting point.

  • Pre-wet the filter: Passing a small amount of the sample solvent through the filter before filtering your sample can help saturate any active binding sites.

  • Discard the initial filtrate: The first few hundred microliters of the filtrate may contain a lower concentration of the analyte due to adsorption. Discarding this portion can improve the accuracy of your results.[3]

  • Perform a filter validation study: The most reliable way to ensure minimal sample loss is to conduct a validation study with your specific sample matrix and filter types.

Troubleshooting Guide: Low this compound Recovery After Filtration

This guide will help you troubleshoot and address issues of low this compound recovery that may be attributed to the filtration step.

Symptom Potential Cause Troubleshooting Steps
Low or no this compound detected after filtration Adsorption to the filter membrane: this compound may be binding to the filter material.1. Switch Filter Type: If you are using a Nylon or other hydrophilic filter, try a hydrophobic filter like PTFE. 2. Pre-saturate the Filter: Filter a small volume (e.g., 1-2 mL) of your sample or standard and discard it before collecting the final filtrate for analysis. This can help saturate the binding sites on the membrane.[3] 3. Conduct a Recovery Study: Analyze a standard solution of this compound before and after filtration to quantify the loss.
Inconsistent this compound concentrations between replicates Inconsistent filtration technique: Variations in how the filtration is performed can lead to variable sample loss.1. Standardize the Procedure: Ensure that the same volume of sample is filtered for each replicate and that the rate of filtration is consistent. 2. Check for Filter Clogging: If the filter clogs, the increased pressure may affect recovery. Consider using a filter with a larger surface area or a pre-filter if your samples contain a high amount of particulate matter.[2]
Presence of unexpected peaks in the chromatogram after filtration Leaching of impurities from the filter: The filter housing or membrane may be releasing interfering compounds when in contact with your sample solvent.1. Check Chemical Compatibility: Verify that the filter membrane and housing are compatible with your solvent.[2] 2. Rinse the Filter: Wash the filter with a small amount of a clean solvent (compatible with your analytical method) before filtering your sample.

Data on this compound Sample Loss

Currently, there is a lack of publicly available, direct quantitative studies comparing the percentage loss of this compound across a wide range of specific syringe filter types. The recovery of organophosphorus pesticides can be highly dependent on the specific compound, the filter material, and the sample matrix.

Based on the general principles of analyte-filter interactions for hydrophobic compounds, the following qualitative recommendations can be made:

Filter Membrane MaterialRecommendation for this compound AnalysisRationale
Polytetrafluoroethylene (PTFE) Recommended Generally inert and exhibits low analyte binding for a wide range of organic compounds. A good first choice for hydrophobic pesticides like this compound.
Nylon Use with Caution / Not Recommended Can exhibit significant adsorption of various analytes, potentially leading to substantial this compound loss.[1] A validation study is essential if this filter type is considered.
Polyvinylidene Fluoride (PVDF) Use with Caution Primarily known for low protein binding. Its interaction with this compound is not well-documented and requires validation.
Polyethersulfone (PES) Use with Caution Known for high flow rates, but its potential for interaction with this compound should be evaluated through a recovery study.

It is strongly advised to perform an in-house filter validation study to determine the actual sample loss for your specific experimental conditions.

Experimental Protocols

Protocol for Filter Validation to Quantify this compound Sample Loss

This protocol outlines a procedure to determine the percentage of this compound recovery after passing a standard solution through different syringe filters.

Objective: To quantify the loss of this compound due to adsorption to different syringe filter membranes.

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., acetonitrile (B52724) or methanol, compatible with your analytical method)

  • Syringe filters to be tested (e.g., PTFE, Nylon, PVDF, PES of a specific pore size)

  • Glass syringes

  • Autosampler vials

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare a this compound Standard Solution: Prepare a standard solution of this compound in your chosen solvent at a concentration that is representative of your samples.

  • Prepare a "No Filter" Control: a. Take an aliquot of the this compound standard solution and place it directly into an autosampler vial. This will serve as your 100% recovery reference. b. Prepare this control in triplicate.

  • Test Each Filter Type: For each type of syringe filter you want to evaluate: a. Take a clean glass syringe and draw up a specific volume of the this compound standard solution (e.g., 5 mL). b. Attach the syringe filter to the syringe. c. Filter the solution into an autosampler vial. To test the effect of discarding the initial filtrate, you can collect fractions (e.g., the first 1 mL, the next 2 mL, and the final 2 mL) into separate vials. d. Repeat this for a total of three replicates for each filter type.

  • Analyze the Samples: Analyze all the prepared samples (controls and filtered samples) using your validated analytical method.

  • Calculate the Percent Recovery:

    • Calculate the average peak area of the "No Filter" control replicates. This represents 100% recovery.

    • For each filtered sample, calculate the percent recovery using the following formula:

    % Recovery = (Peak Area of Filtered Sample / Average Peak Area of Control) * 100

Interpretation of Results:

  • A recovery of >95% is generally considered acceptable, indicating minimal sample loss.

  • Recoveries between 90-95% may be acceptable depending on the requirements of your assay.

  • Recoveries below 90% indicate significant adsorption and the filter type is likely not suitable for your analysis without corrective actions (like discarding a larger initial volume).

Visualizations

Filter_Selection_Workflow start Start: this compound Sample Filtration solvent_check Identify Sample Solvent (Aqueous, Organic, or Mixed) start->solvent_check compatibility Check Chemical Compatibility of Filter with Solvent and this compound solvent_check->compatibility ptfe Select PTFE Filter (Good starting point for organic solvents) compatibility->ptfe Organic hydrophilic Consider Hydrophilic PTFE or PES (For aqueous-organic mixtures) compatibility->hydrophilic Aqueous/Mixed fail Incompatible Filter Select a different material compatibility->fail Not Compatible validation Perform Filter Validation Study (Quantify % Recovery) ptfe->validation hydrophilic->validation recovery_check Is Recovery >95%? validation->recovery_check proceed Proceed with Analysis recovery_check->proceed Yes troubleshoot Troubleshoot: - Discard initial filtrate - Test alternative filter material recovery_check->troubleshoot No troubleshoot->validation

References

Technical Support Center: Optimizing Phosalone Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of injection parameters in the gas chromatographic (GC) analysis of Phosalone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing poor peak shape (tailing) for my this compound peak. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound, an organophosphate pesticide, is a common issue that can compromise peak integration and analytical accuracy. The primary causes are often related to active sites within the GC system or suboptimal injection parameters.

  • Cause 1: Active Sites in the Injection Port or Column: this compound contains a polar phosphoryl group that can interact with active silanol (B1196071) groups in a non-deactivated liner or on the column itself.

    • Solution:

      • Use a deactivated inlet liner. A liner with deactivated glass wool can also help trap non-volatile matrix components and provide an inert surface.

      • Ensure you are using a high-quality, inert GC column, such as a 5% phenyl-methylpolysiloxane column.

      • If the column has been in use for some time, consider trimming the first 10-20 cm from the inlet side to remove accumulated non-volatile residues.

      • Perform regular inlet maintenance, including changing the septum and cleaning the liner.

  • Cause 2: Inappropriate Injector Temperature: If the injector temperature is too low, this compound may not vaporize completely or quickly enough, leading to a slow transfer to the column and resulting in peak tailing.

    • Solution: Optimize the injector temperature. A good starting point for this compound is around 250°C. You can perform a temperature study, increasing the temperature in 10-20°C increments, to find the optimal setting that provides a sharp, symmetrical peak without causing degradation.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.

    • Solution: If you suspect column overload, try reducing the injection volume or diluting the sample. If using a splitless injection, you might consider switching to a split injection with a low split ratio.

Q2: My this compound peak area is not reproducible between injections. What could be the problem?

A2: Poor reproducibility is a critical issue that affects the quantitative accuracy of your analysis. Several factors related to the injection process can contribute to this problem.

  • Cause 1: Thermal Degradation in the Injector: this compound can be susceptible to thermal degradation at excessively high injector temperatures, leading to a loss of the parent compound and inconsistent peak areas.

    • Solution: Evaluate the injector temperature. While a higher temperature can improve peak shape, an excessive temperature can cause degradation. Analyze your samples at different injector temperatures (e.g., starting from 220°C up to 280°C) and monitor the this compound peak area. A decrease in peak area at higher temperatures may indicate thermal degradation. For thermally labile compounds, alternative injection techniques like Programmed Temperature Vaporization (PTV) or on-column injection can minimize degradation.[1][2]

  • Cause 2: Inconsistent Injection Volume or Speed: This is particularly relevant for manual injections but can also occur with autosamplers if not properly maintained.

    • Solution: Use an autosampler for better precision. Ensure the syringe is clean and functioning correctly. Optimize the injection speed on the autosampler.

  • Cause 3: Sample Backflash: If the injection volume is too large for the liner volume and inlet conditions (temperature and pressure), the sample vapor can expand beyond the liner, leading to sample loss and poor reproducibility.

    • Solution: Reduce the injection volume. Use a liner with a larger internal volume. A pressure-pulsed splitless injection can sometimes help to contain the sample vapor within the liner.

Q3: I am not seeing a this compound peak, or it is very small, even though I am injecting a standard of known concentration. What should I check?

A3: A complete loss or significant reduction in the this compound signal can be alarming. Here are some troubleshooting steps:

  • Cause 1: Severe Thermal Degradation: At very high injector temperatures, this compound might be completely degrading in the inlet.

    • Solution: Systematically lower the injector temperature in 20°C increments to see if the peak appears or increases in size.

  • Cause 2: System Activity: A highly active system can lead to the irreversible adsorption of this compound.

    • Solution: Follow the steps outlined in Q1 for addressing active sites, including using a new deactivated liner and trimming the column.

  • Cause 3: Injection Mode Issues (for Splitless Injection): An incorrect splitless time can result in the loss of the analyte.

    • Solution: Ensure the splitless time is sufficient for the complete transfer of this compound to the column. A typical splitless time is between 0.5 and 1.5 minutes. If the split vent opens too early, a significant portion of the sample will be vented, leading to a small or absent peak.

Q4: Should I use a split or splitless injection for this compound analysis?

A4: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample and the required sensitivity of the analysis.

  • Splitless Injection: This is the preferred mode for trace-level analysis, as it allows for the transfer of the entire sample onto the column, maximizing sensitivity. A typical injection volume for splitless injection is 1 µL.[3]

  • Split Injection: If you are analyzing a high-concentration sample, a split injection is recommended to avoid overloading the column. The split ratio can be adjusted to reduce the amount of sample reaching the column. A higher split ratio will result in smaller peaks.[4]

Data Presentation: Optimizing Injection Parameters

The following tables provide a framework for how to systematically evaluate the effect of different injection parameters on this compound analysis. The data presented are illustrative and should be determined experimentally for your specific instrument and conditions.

Table 1: Effect of Injector Temperature on this compound Peak Characteristics

Injector Temperature (°C)Relative Peak AreaPeak Asymmetry (Tailing Factor)
22085%1.8
24095%1.4
250100%1.1
26098%1.0
28080%1.0

Note: A decrease in relative peak area at higher temperatures may indicate thermal degradation. A tailing factor close to 1.0 indicates a more symmetrical peak.

Table 2: Effect of Split Ratio on this compound Peak Area

Split RatioRelative Peak Area
Splitless100%
10:110%
20:15%
50:12%
100:11%

Note: This table illustrates the expected reduction in peak area as the split ratio increases.

Table 3: Effect of Injection Volume on this compound Peak Area (Splitless Mode)

Injection Volume (µL)Relative Peak AreaPeak Shape
0.550%Symmetrical
1.0100%Symmetrical
2.0180%Potential for broadening/backflash
5.0400%High risk of backflash and peak distortion

Note: While larger injection volumes can increase the peak area, they also increase the risk of backflash and chromatographic issues. Large volume injections require specialized techniques and optimization.[5][6]

Experimental Protocols

This section provides a detailed methodology for optimizing GC injection parameters for this compound analysis.

Objective: To systematically determine the optimal injector temperature, injection mode (split/splitless), and injection volume for the analysis of this compound by GC-MS.

Materials:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Split/splitless injector

  • This compound analytical standard

  • Appropriate solvent (e.g., ethyl acetate (B1210297) or toluene)

  • Deactivated inlet liners (with and without glass wool)

  • GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Autosampler vials and caps

  • High-purity helium carrier gas

Procedure:

  • System Preparation:

    • Install a new deactivated liner and septum in the injector.

    • Install the GC column and condition it according to the manufacturer's instructions.

    • Set the GC-MS parameters as a starting point. A literature-recommended injector temperature for this compound is 200°C, but a starting point of 250°C is also common for organophosphates.[3]

      • Injector Temperature: 250°C

      • Injection Mode: Splitless

      • Injection Volume: 1 µL

      • Splitless Time: 1.0 min

      • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

      • Oven Temperature Program:

        • Initial Temperature: 70°C, hold for 2 min

        • Ramp 1: 25°C/min to 150°C

        • Ramp 2: 10°C/min to 280°C, hold for 5 min

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for this compound

  • Injector Temperature Optimization:

    • Prepare a mid-range concentration standard of this compound.

    • Inject the standard using the initial parameters.

    • Sequentially set the injector temperature to 220°C, 240°C, 260°C, and 280°C.

    • For each temperature, perform at least three replicate injections.

    • Record the peak area and peak asymmetry (tailing factor) for each injection.

    • Create a table similar to Table 1 to evaluate the data. The optimal temperature is the one that provides the best peak shape and the highest peak area without a significant drop-off that would indicate thermal degradation.

  • Injection Mode and Split Ratio Optimization (if necessary):

    • If your samples have a high concentration of this compound, you will need to use a split injection.

    • Using the optimal injector temperature determined in the previous step, inject a high-concentration standard with different split ratios (e.g., 10:1, 20:1, 50:1, 100:1).

    • Monitor the peak shape to ensure no column overload is occurring.

    • Select a split ratio that provides a peak area within the linear range of your calibration curve.

  • Injection Volume Optimization:

    • Using the optimized injector temperature and mode, evaluate the effect of injection volume.

    • Inject different volumes of your standard (e.g., 0.5 µL, 1 µL, 2 µL).

    • Monitor the peak area and shape. A linear increase in peak area with volume is expected. If you observe peak broadening or fronting at higher volumes, this may indicate backflash.

    • Select an injection volume that provides adequate sensitivity without compromising peak shape or reproducibility. For most standard analyses, 1 µL is a robust choice.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Chromatographic Problem (e.g., Peak Tailing, Poor Reproducibility) check_liner Check Inlet Liner - Is it deactivated? - Is it clean? start->check_liner check_septum Check Septum - Is it cored or leaking? start->check_septum check_temp Evaluate Injector Temperature - Too high (degradation)? - Too low (poor vaporization)? start->check_temp check_volume Assess Injection Volume - Risk of backflash? start->check_volume check_column Inspect GC Column - Is the inlet end contaminated? - Is it properly installed? start->check_column solution_liner Solution: - Replace with a new, deactivated liner. - Consider a liner with glass wool. check_liner->solution_liner solution_septum Solution: - Replace the septum. check_septum->solution_septum solution_temp Solution: - Perform temperature optimization study. check_temp->solution_temp solution_volume Solution: - Reduce injection volume. - Use a larger volume liner. check_volume->solution_volume solution_column Solution: - Trim the column inlet (10-20 cm). - Reinstall the column correctly. check_column->solution_column end Problem Resolved solution_liner->end solution_septum->end solution_temp->end solution_volume->end solution_column->end

Caption: Troubleshooting workflow for common GC issues in this compound analysis.

Injection_Parameter_Relationships cluster_parameters Injection Parameters cluster_outcomes Analytical Outcomes injector_temp Injector Temperature peak_shape Peak Shape (Efficiency) injector_temp->peak_shape Higher temp improves shape degradation Analyte Degradation injector_temp->degradation Too high temp increases degradation injection_volume Injection Volume peak_area Peak Area (Sensitivity) injection_volume->peak_area Increases area injection_volume->peak_shape Too high volume worsens shape split_ratio Split Ratio split_ratio->peak_area Higher ratio decreases area split_ratio->peak_shape Can improve shape by preventing overload reproducibility Reproducibility degradation->peak_area Decreases area degradation->reproducibility Decreases reproducibility

Caption: Logical relationships of GC injection parameters and their effects.

References

Technical Support Center: Strategies to Mitigate Phosalone Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with effective strategies to minimize the adsorption of the organophosphate insecticide Phosalone to laboratory ware. Adsorption can lead to significant errors in quantitative analysis, including reduced analyte recovery, poor reproducibility, and inaccurate concentration measurements. The following troubleshooting guides and FAQs directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: Why are my this compound results showing poor recovery and high variability?

A1: Poor recovery and inconsistent results when working with this compound are often classic signs of analyte loss due to adsorption onto labware surfaces. This compound is a hydrophobic compound with low water solubility, which gives it a strong affinity for the surfaces of both glass and plastic labware.[1] This binding is non-specific and can vary between experiments, leading to high variability in your data. The consequences include underestimation of potency in assays, incorrect pharmacokinetic assessments, and generally unreliable results.[1]

Q2: What are the chemical properties of this compound that cause it to adsorb to labware?

A2: this compound's tendency to adsorb is primarily due to its chemical structure and physical properties. It is an organothiophosphate that is sparingly soluble in water (approx. 3 mg/L) but highly soluble in organic solvents like acetone, ethyl acetate, and toluene (B28343).[2][3][4] This low aqueous solubility and hydrophobic nature drive it to associate with and adsorb onto surfaces to minimize its interaction with polar solvents like water. Furthermore, untreated glassware contains active silanol (B1196071) groups (Si-OH) that can interact with the this compound molecule, leading to binding.[5]

Q3: Which labware materials are best for working with this compound?

A3: The choice of labware is critical. While borosilicate glass is common, its surface requires deactivation to prevent adsorption. Polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally less adsorptive for many hydrophobic compounds compared to untreated glass or polystyrene.[1][6] For highly sensitive or low-concentration studies, using silanized (deactivated) glassware is often the most reliable option to ensure minimal analyte loss.

Q4: How can I treat my glassware to prevent this compound adsorption?

A4: Silanization is the most effective method for treating glassware to prevent adsorption.[7] This process, also known as passivation, chemically modifies the glass surface by converting active silanol (Si-OH) groups into less reactive, hydrophobic silyl (B83357) ether (Si-O-SiR) groups.[5] This creates a slick, inert surface that significantly reduces the binding of hydrophobic molecules like this compound. A detailed protocol for silanization is provided below.

Q5: Are there specific solvent rinses that can help minimize adsorption?

A5: Yes. Given this compound's high solubility in many organic solvents, a pre-rinse of the labware with a suitable solvent can be an effective and simple strategy. Rinsing with acetone, ethyl acetate, or hexane (B92381) can help to remove trace organic contaminants and pre-condition the surface.[8] It is crucial to use high-purity, pesticide-grade solvents to avoid introducing contaminants. For cleaning, after washing with a non-alkaline detergent, a final rinse with a solvent in which this compound is highly soluble can help desorb any residual molecules from previous uses, although using disposable or dedicated glassware is preferable for trace analysis.[9]

Q6: Can pH or other solution additives affect this compound adsorption?

A6: this compound is most stable in neutral to acidic conditions (pH 5-7) and begins to hydrolyze at an alkaline pH of 9.[2][10] Working in a pH range of 5-7 is recommended to ensure the stability of the compound. While using alkaline conditions is not advisable due to degradation, adjusting the solvent system can help. For example, in reversed-phase chromatography, increasing the organic solvent percentage in the mobile phase reduces hydrophobic interactions with surfaces. Similarly, ensuring this compound is fully dissolved in a compatible organic solvent before any dilution into aqueous media can help minimize precipitation and subsequent adsorption.

Troubleshooting Guide: Diagnosing this compound Loss

If you are experiencing low recovery of this compound, use the following flowchart to diagnose potential adsorption issues.

G start Start: Low this compound Recovery check_conc Is the working solution fully dissolved (no precipitate)? start->check_conc check_labware What type of labware is being used? check_conc->check_labware Yes solution_issue Potential Issue: Precipitation leading to inaccurate concentration. Action: Use a co-solvent or different solvent system. check_conc->solution_issue No check_glass_treatment Is the glassware treated? check_labware->check_glass_treatment Glass check_plastic_type Is the plasticware low-binding grade? check_labware->check_plastic_type Plastic glass_issue Potential Issue: Adsorption to active silanol groups on glass. Action: Silanize glassware or use polypropylene labware. check_glass_treatment->glass_issue No, Untreated success Resolution: Adsorption is minimized. check_glass_treatment->success Yes, Silanized plastic_issue Potential Issue: Non-specific binding to standard plastic. Action: Switch to polypropylene or silanized glass. check_plastic_type->plastic_issue No check_plastic_type->success Yes

Caption: Troubleshooting flowchart for this compound adsorption issues.

Quantitative Data Summary

Understanding the solubility of this compound is key to selecting appropriate solvents for extraction, cleaning, and preparing stock solutions to prevent precipitation and adsorption.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility (g/L) at 20-25°C Reference(s)
Water ~0.003 [4][11]
Ethyl Acetate ~1000 [2][10]
Acetone ~1000 [2][10]
Acetonitrile ~1000 [2][10]
Toluene ~1000 [2][10]
Xylene ~1000 [2][10]
Methylene Chloride ~1000 [4][10]
Methanol ~200 [2][10]
Ethanol ~200 [2][10]

| Hexane | ~12 |[4] |

Table 2: Comparison of Common Labware Materials for this compound Analysis

Labware Material Adsorption Potential Recommended Use Mitigation Strategy
Borosilicate Glass (Untreated) High Not recommended for trace analysis Must be silanized before use.
Borosilicate Glass (Silanized) Very Low Highly Recommended Follow silanization protocol.
Polypropylene (PP) Low to Moderate Recommended as a good alternative to glass Pre-rinse with solvent; use new tubes for critical work.
Polystyrene (PS) High Not recommended for storing stock or working solutions Avoid use; switch to PP or silanized glass.

| Low-Binding Microplates/Tubes | Very Low | Excellent for sensitive biological assays | Use as supplied by the manufacturer. |

Experimental Protocols
Protocol 1: Labware Selection and Pre-Treatment Workflow

This protocol outlines the decision-making process for choosing and preparing labware to minimize this compound adsorption.

G start Start: Experiment with this compound decision_sensitivity Is this a high-sensitivity trace analysis (<1 µg/mL)? start->decision_sensitivity select_silanized_glass Select Silanized Glassware or Low-Binding Plasticware decision_sensitivity->select_silanized_glass Yes select_pp Select high-quality Polypropylene (PP) labware decision_sensitivity->select_pp No protocol_silanize Perform Glassware Silanization (See Protocol 2) select_silanized_glass->protocol_silanize pre_rinse Pre-rinse labware with a high-purity solvent (e.g., Acetone or Ethyl Acetate) protocol_silanize->pre_rinse select_pp->pre_rinse dry Dry completely in a clean environment before use pre_rinse->dry proceed Proceed with Experiment dry->proceed

Caption: Workflow for selecting and preparing labware for this compound use.

Methodology:

  • Assess Sensitivity: Determine the concentration of this compound and the sensitivity requirements of your assay. For trace-level quantitative analysis, proceed to step 2. For less sensitive applications, proceed to step 3.

  • Use Inert Surfaces: Select either commercially available low-binding plasticware or treat borosilicate glassware via silanization as described in Protocol 2. This is the most robust approach for preventing adsorption.

  • Use Polypropylene: For routine analyses, select high-quality polypropylene tubes and containers. Avoid polystyrene, which has a higher potential for hydrophobic interactions.[1]

  • Solvent Pre-Rinse: Before use, thoroughly rinse the labware (either polypropylene or silanized glass) with a high-purity, pesticide-grade solvent in which this compound is highly soluble (e.g., acetone, ethyl acetate).

  • Dry: Ensure all solvent has evaporated and the labware is completely dry before introducing your sample. Store inverted or covered with foil to prevent contamination.[8]

Protocol 2: Silanization of Glassware for this compound Analysis

This protocol deactivates glass surfaces. Safety Warning: Silanizing agents like dimethyldichlorosilane (DMDCS) are hazardous, toxic, and flammable. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]

G cluster_glass Glass Surface cluster_reagent Silanizing Reagent (DMDCS) cluster_result Silanized (Hydrophobic) Surface A Si1 Si A->Si1 B Si2 Si B->Si2 C O1 O Si1->O1 H1 H O1->H1 Si_reagent Si O1->Si_reagent + HCl 2 HCl (byproduct) O2 O Si2->O2 H2 H O2->H2 O2->Si_reagent + label_silanol Active Silanol Groups (-Si-OH) Cl1 Cl Si_reagent->Cl1 Cl2 Cl Si_reagent->Cl2 CH3_1 CH₃ Si_reagent->CH3_1 CH3_2 CH₃ Si_reagent->CH3_2 Si_res Si Si_reagent->Si_res Reaction Si_reagent->HCl D Si3 Si D->Si3 E F O3 O Si3->O3 O3->Si_res CH3_3 CH₃ Si_res->CH3_3 CH3_4 CH₃ Si_res->CH3_4 label_silyl Inert Silyl Ether Groups (-Si-O-Si(CH₃)₂)

Caption: Mechanism of glassware silanization using DMDCS.

Materials:

  • Clean, dry borosilicate glassware

  • Dimethyldichlorosilane (DMDCS)

  • Anhydrous non-polar solvent (e.g., toluene, hexane)[5][13]

  • Anhydrous methanol

  • Drying oven

Methodology:

  • Cleaning: Thoroughly wash glassware with a laboratory detergent, rinse with tap water, and finally rinse multiple times with deionized water. Dry completely in an oven at >100°C overnight.[5][14]

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 2-5% (v/v) solution of DMDCS in an anhydrous non-polar solvent like toluene or hexane.[5][13] For example, add 20 mL of DMDCS to 980 mL of toluene.

  • Coating: Immerse the clean, dry glassware in the silanizing solution or fill the glassware with the solution. Ensure all surfaces that will contact the sample are coated. Let it stand for 10-15 minutes, agitating gently to ensure complete coverage.[13][14]

  • Rinsing: Decant the silanizing solution (which can be reused short-term). Rinse the glassware thoroughly twice with the non-polar solvent (e.g., toluene) to remove excess reagent.[5][14]

  • Methanol Rinse: Rinse the glassware twice with anhydrous methanol. This step reacts with and removes any remaining reactive chlorosilane groups.[5][14]

  • Final Drying: Allow the glassware to air dry in the fume hood, then transfer to an oven and bake at >100°C for at least 1 hour to cure the coating.[5][12]

  • Quality Check: Once cool, you can test the surface by placing a drop of water on it. If the water beads up, the surface is properly silanized and hydrophobic. If it spreads out, the process should be repeated.[12]

References

Deconvolution of co-eluting peaks in Phosalone chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the deconvolution of co-eluting peaks in Phosalone chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Peak co-elution in the analysis of this compound can stem from several factors:

  • Inadequate Chromatographic Resolution: The primary cause is insufficient separation between this compound and other components in the sample matrix. This can be due to suboptimal mobile phase composition, stationary phase selection, or temperature gradients in HPLC and GC.

  • Presence of Impurities: Technical grade this compound may contain manufacturing impurities. One known impurity is S-chloromethyl O,O-diethyl phosphorodithioate[1].

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of products that may co-elute with the parent compound. Forced degradation studies are essential to identify these potential interferents[2][3][4][5].

  • Matrix Effects: Complex sample matrices, such as in food or environmental samples, can introduce numerous compounds that may interfere with the this compound peak[6].

Q2: How can I detect if I have co-eluting peaks in my this compound chromatogram?

A2: Detecting co-elution is a critical first step. Here are some common methods:

  • Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting tailing, fronting, or shoulders, can be indicative of underlying, unresolved peaks.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: In HPLC, a DAD/PDA detector can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of more than one compound.

  • Mass Spectrometry (MS): Coupling your chromatograph (GC or LC) to a mass spectrometer is a powerful tool for identifying co-elution. By examining the mass spectra across a single chromatographic peak, you can identify the presence of different m/z ratios, confirming multiple components. Deconvolution software is often used in conjunction with GC-MS for this purpose[6][7].

Q3: What are the initial steps to troubleshoot co-eluting peaks in a this compound analysis?

A3: A systematic approach is key to resolving co-elution issues. Start by:

  • Verifying System Performance: Ensure your chromatography system is functioning correctly. Check for leaks, proper mobile/carrier gas flow rates, and consistent temperature control.

  • Method Optimization: Small adjustments to your existing method can often resolve minor co-elution. Consider modifying the temperature program in GC or the mobile phase composition in HPLC.

  • Sample Preparation Review: Ensure your sample preparation technique is not introducing contaminants that may co-elute with this compound.

Q4: What deconvolution software is commonly used for pesticide analysis?

A4: Several software packages are available to mathematically separate co-eluting peaks, especially in GC-MS analysis. Some commonly used options include:

  • AMDIS (Automated Mass Spectral Deconvolution and Identification System): A widely used tool, often integrated into instrument control software, for deconvoluting GC-MS data[6].

  • AnalyzerPro: This software is designed to automatically deconvolve co-eluted chromatographic peaks and perform library searches for component identification.

  • Instrument-Specific Software: Many manufacturers, such as Agilent and Thermo Fisher Scientific, provide their own deconvolution software integrated into their data analysis platforms[6].

Troubleshooting Guide: Co-eluting Peaks in this compound Analysis

Problem Possible Cause Recommended Solution
Peak Tailing or Fronting Column overload; Active sites on the column; Inappropriate mobile phase pH (HPLC).Dilute the sample; Use a column with a different stationary phase or a guard column; Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Shoulder on the Main this compound Peak Presence of a closely eluting impurity or degradation product.Optimize chromatographic selectivity. In HPLC, try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different stationary phase. In GC, adjust the temperature ramp rate or use a longer column.
Poor Resolution Between this compound and Another Known Compound Suboptimal chromatographic conditions.Systematically adjust method parameters such as mobile phase gradient (HPLC), temperature program (GC), or flow rate. Consider using a column with a smaller particle size for higher efficiency.
Multiple Peaks Detected by MS within a Single Chromatographic Peak Confirmed co-elution.If chromatographic optimization fails to provide baseline separation, employ deconvolution software to mathematically resolve the peaks and allow for individual quantification.
Inconsistent Retention Times System instability (e.g., leaks, temperature fluctuations, mobile phase composition changes).Perform system maintenance. Check for leaks, ensure the column oven is maintaining a stable temperature, and prepare fresh mobile phase.

Experimental Protocols

Protocol 1: Stability Indicating HPLC-UV Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, which is crucial for identifying potential degradation products that may co-elute.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a higher proportion of A, and gradually increase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

3. Forced Degradation Study:

  • Acid/Base Hydrolysis: Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at 60 °C for several hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analyze the stressed samples using the developed HPLC method to identify and separate degradation products from the parent peak.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose[2].

Protocol 2: GC-MS Analysis of this compound with Deconvolution

This protocol outlines a general procedure for the analysis of this compound by GC-MS and subsequent data processing with deconvolution software.

1. Materials and Reagents:

  • This compound reference standard

  • GC-grade solvents (e.g., hexane, acetone)

  • Internal standard (e.g., Endrin)

2. Chromatographic Conditions (Starting Point):

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injection Mode: Splitless

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-450)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

4. Data Analysis with Deconvolution:

  • Acquire the chromatogram in full scan mode.

  • Open the data file in a deconvolution software (e.g., AMDIS).

  • The software will automatically identify chromatographic peaks and attempt to resolve the mass spectra of individual components within each peak.

  • Review the deconvoluted spectra and compare them against a spectral library (e.g., NIST) for compound identification.

  • Quantify this compound and any identified co-eluting compounds using their respective deconvoluted peak areas.

Visualizations

Troubleshooting_Workflow start Co-eluting Peaks Observed in This compound Chromatogram check_system Verify System Performance (Leaks, Flow, Temp) start->check_system method_optimization Optimize Chromatographic Method check_system->method_optimization sample_prep Review Sample Preparation method_optimization->sample_prep is_resolved Are Peaks Resolved? sample_prep->is_resolved deconvolution Employ Deconvolution Software is_resolved->deconvolution No quantify Quantify Separated Components is_resolved->quantify Yes deconvolution->quantify re_evaluate Re-evaluate and Consult Further deconvolution->re_evaluate end Analysis Complete quantify->end

Caption: Troubleshooting workflow for co-eluting peaks in this compound analysis.

CoElution_Factors co_elution Co-eluting Peaks sub_optimal_method Sub-optimal Chromatographic Method sub_optimal_method->co_elution sub_optimal_method_details Poor Selectivity Low Efficiency sub_optimal_method->sub_optimal_method_details impurities Manufacturing Impurities impurities->co_elution impurities_details e.g., S-chloromethyl O,O-diethyl phosphorodithioate impurities->impurities_details degradation Degradation Products degradation->co_elution degradation_details From Hydrolysis, Oxidation, Photolysis degradation->degradation_details matrix Complex Sample Matrix matrix->co_elution matrix_details Interferences from food, soil, etc. matrix->matrix_details

Caption: Factors contributing to peak co-elution in this compound chromatography.

References

Enhancing the selectivity of Phosalone analysis in multi-residue methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the selectivity of phosalone analysis in multi-residue methods. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in multi-residue methods?

A1: The most prevalent techniques for this compound analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Specifically, GC-MS/MS (tandem mass spectrometry) and LC-MS/MS are widely employed for their ability to identify and quantify this compound in complex matrices.[1][2][3] High-performance liquid chromatography with ultraviolet detection (HPLC/UV) has also been utilized.[4]

Q2: What are the typical challenges encountered when analyzing this compound in complex matrices?

A2: A significant challenge in this compound analysis is the "matrix effect," where components of the sample matrix interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[5][6][7][8] This can affect the accuracy, precision, and sensitivity of the method.[5] Other challenges include potential degradation of this compound during sample preparation and analysis, and the presence of co-eluting interfering compounds.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8][9] This helps to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]

  • Effective Cleanup: Employing robust sample cleanup techniques like dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE) can remove a significant portion of matrix interferences.[10][11]

  • Use of Internal Standards: Isotopically labeled internal standards (IL-IS) are ideal as they behave similarly to the analyte during extraction, cleanup, and ionization, thus providing accurate correction for matrix effects and recovery losses.[12]

Q4: What are the recommended sample preparation techniques for this compound in food matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis, including this compound, in various food commodities.[13][14][15] This method involves an extraction step with acetonitrile (B52724) followed by a cleanup step using dSPE with sorbents like primary secondary amine (PSA) and C18 to remove interferences. Solid-phase extraction (SPE) is another powerful technique for sample cleanup and concentration.[4][10][16][17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Peak 1. Analyte Degradation: this compound may be unstable under certain pH or temperature conditions.[18] 2. Poor Extraction Efficiency: The chosen extraction solvent or technique may not be optimal for the sample matrix. 3. Inefficient Ionization: Suboptimal mass spectrometer source parameters.1. pH Control: Ensure the pH of the extraction and final solution is controlled, especially avoiding strongly alkaline conditions where degradation can occur.[18] Use buffered QuEChERS methods.[13] 2. Optimize Extraction: Evaluate different extraction solvents or modify the QuEChERS protocol. Ensure thorough homogenization of the sample.[15] 3. Optimize MS Parameters: Tune the mass spectrometer for optimal this compound response, including parameters like capillary voltage, gas flows, and temperatures.
Poor Peak Shape (e.g., Tailing, Splitting) 1. Matrix Overload: High concentrations of co-extracted matrix components can affect the chromatographic separation. 2. Active Sites in GC System: Analyte interaction with active sites in the GC inlet or column. 3. Inappropriate Injection Solvent: Mismatch between the injection solvent and the mobile phase in LC.[19]1. Enhance Cleanup: Use additional or different dSPE sorbents (e.g., graphitized carbon black - GCB for pigment removal) or an SPE cleanup step. 2. GC System Maintenance: Use a deactivated inlet liner and perform regular maintenance. The use of analyte protectants can also help.[13] 3. Solvent Matching: For LC-MS/MS, ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase conditions. Online dilution can also improve peak shape for early eluting compounds.[19]
High Variability in Results (Poor Precision) 1. Inconsistent Sample Homogenization: Non-uniform distribution of this compound in the sample. 2. Inconsistent Extraction/Cleanup: Variations in the sample preparation steps. 3. Fluctuating Matrix Effects: The degree of signal suppression or enhancement varies between samples.1. Standardize Homogenization: Implement a consistent and thorough sample homogenization protocol.[15] 2. Automate/Standardize Sample Prep: Use automated sample preparation systems if available, or ensure manual steps are performed consistently. 3. Use of Internal Standards: Incorporate a suitable internal standard early in the sample preparation process to correct for variability.[12]
Interfering Peaks at or near this compound's Retention Time 1. Co-eluting Matrix Components: Insufficient chromatographic separation from matrix interferences. 2. Cross-Contamination: Contamination from previous samples or glassware.1. Optimize Chromatography: Modify the GC oven temperature program or the LC mobile phase gradient to improve separation. 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide better selectivity to distinguish this compound from interferences. 3. Thorough Cleaning: Implement a rigorous cleaning protocol for all glassware and the analytical instrument between samples.

Experimental Protocols

Protocol 1: this compound Analysis in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is a general guideline based on the widely used QuEChERS methodology.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.

  • Homogenize the sample until a uniform consistency is achieved. For dry samples, rehydration with a specific amount of water may be necessary before homogenization.[15]

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions, typically containing MgSO₄, NaCl, and buffering salts).[13][20]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ and PSA sorbent. For matrices with high fat content, C18 may be added. For pigmented samples, GCB can be included, but its potential to retain planar pesticides should be considered.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • The extract can be analyzed directly by GC-MS/MS. A solvent exchange step to a more GC-compatible solvent may be performed if necessary.

Protocol 2: this compound Analysis using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol outlines a general procedure for SPE cleanup.

1. Sample Extraction:

  • Extract the homogenized sample with a suitable solvent (e.g., acetonitrile or hexane/acetone).[4]

  • Centrifuge and collect the supernatant.

  • The extract may need to be evaporated and reconstituted in a solvent compatible with the SPE loading conditions.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by water through it.[4]

3. Sample Loading:

  • Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., hexane, acetonitrile, or ethyl acetate).[4]

6. Final Extract Preparation and Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

  • Analyze by LC-MS/MS.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis

Analytical MethodMatrixLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Average Recovery (%)RSD (%)Reference
GC-MSLiver Fractions>0.999-0.9195>93<3.4[1]
GC-MS/MSHoney-0.001-0.0040.002-0.00870-1203-15[2]
HPLC-UVFruits--->70-[4]
UPLC-MS/MSPollen-0.0158 (ng/g)0.0475 (ng/g)86.7-97.33.16-8.55[21]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Fruits, Vegetables) homogenize Homogenization sample->homogenize extraction Extraction (e.g., QuEChERS) homogenize->extraction cleanup Cleanup (dSPE or SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) cleanup->analysis Final Extract data Data Processing & Quantification analysis->data

Caption: General workflow for this compound residue analysis.

troubleshooting_logic start Problem Encountered (e.g., Low Recovery) check_extraction Verify Extraction Efficiency? start->check_extraction check_cleanup Assess Cleanup Step? check_extraction->check_cleanup Yes optimize_extraction Optimize Solvent/ Method check_extraction->optimize_extraction No check_instrument Check Instrument Performance? check_cleanup->check_instrument Yes modify_cleanup Modify Sorbents/ Technique check_cleanup->modify_cleanup No tune_instrument Tune/Calibrate Instrument check_instrument->tune_instrument No solution Problem Resolved check_instrument->solution Yes optimize_extraction->solution modify_cleanup->solution tune_instrument->solution

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

Phosalone Certified Reference Materials: A Comparative Guide for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phosalone Certified Reference Materials (CRMs) and validated analytical methodologies. The selection of a suitable CRM and a robust analytical method is critical for ensuring accurate and reliable results in research, quality control, and regulatory compliance. This document offers a side-by-side look at available CRMs and a detailed examination of two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of this compound Certified Reference Materials

The choice of a CRM is a foundational step in analytical method validation. Key considerations include the certification of the material, its format, and the reputation of the supplier. Below is a comparison of commercially available this compound CRMs.

SupplierProduct NameFormatConcentrationCertification
HPC Standards This compoundNeat (Solid)100 mgHigh-Purity
D10-Phosalone solutionAcetone100 µg/mLHigh-Purity
This compound solutionEthyl acetate100 µg/mLHigh-Purity
This compound solutionEthyl acetate10.0 µg/mLHigh-Purity
This compound solutionAcetonitrile (B52724)100 µg/mLISO 17034
Sigma-Aldrich This compound certified reference material, TraceCERT®Neat (Solid)Not specifiedISO/IEC 17025 and ISO 17034[1]
AccuStandard This compoundNeat (Solid)10 mgISO 17034[2]

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose.[3] This section compares the performance of a validated HPLC-MS/MS method for this compound in rice and a validated GC-MS method for this compound in liver fractions. Both methods demonstrate high sensitivity and accuracy.

ParameterHPLC-MS/MS (in Rice)GC-MS (in Liver Fractions)
Linearity (r²) 0.9827> 0.999[1]
Linear Range 10–100 ng/mL0.1 to 25 µM[1]
Limit of Quantification (LOQ) 10 µg/kg919.5 µg/kg (0.1 µM)[1]
Recovery 76.55%> 93%[1]
Repeatability (RSDr) 8.24%Not explicitly stated, but intra-day imprecision was 1.1 to 6.7%[1]
Precision (RSDR) 27%Not explicitly stated, but inter-day imprecision was 1.1 to 6.7%[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for method validation and implementation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[4]

  • Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, hydration with water may be necessary.

  • Extraction : Add 10 mL of acetonitrile to the sample, cap the tube, and shake vigorously for 1 minute.

  • Salting Out : Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for another minute.

  • Centrifugation : Centrifuge the tube to separate the organic and aqueous layers.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE) : Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • Final Extract : After vortexing and centrifugation, the final extract is ready for analysis by HPLC-MS/MS or GC-MS.

HPLC-MS/MS Analysis Protocol

This protocol is based on a validated method for the determination of pesticide residues in rice.

  • Instrumentation : High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Chromatographic Column : A suitable C18 reversed-phase column.

  • Mobile Phase : A gradient of water and acetonitrile, both containing a suitable modifier like formic acid to improve ionization.

  • Flow Rate : Typically 0.3-0.5 mL/min.

  • Injection Volume : 5-10 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

GC-MS Analysis Protocol

This protocol is based on a validated method for the determination of this compound in liver fractions.[1]

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.

  • Chromatographic Column : A capillary column suitable for pesticide analysis (e.g., a non-polar or mid-polar phase).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector : Splitless injection is commonly used for trace analysis. Injector parameters such as temperature, splitless time, and overpressure should be optimized.[1]

  • Oven Temperature Program : A temperature gradient is used to separate the analytes.

  • Ionization Mode : Electron Ionization (EI).

  • MS Detection : Selected Ion Monitoring (SIM) of characteristic ions of this compound for quantification and confirmation.[1]

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide clear visualizations of the analytical workflow and the decision-making process for CRM selection.

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Add QuEChERS salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 Separate layers dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Take supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Remove interferences HPLC_MSMS HPLC-MS/MS Centrifugation2->HPLC_MSMS Final Extract GC_MS GC-MS Centrifugation2->GC_MS Final Extract Data_Analysis Data_Analysis HPLC_MSMS->Data_Analysis Quantitative Data GC_MS->Data_Analysis Quantitative Data

Figure 1. General analytical workflow for this compound residue analysis.

CRM_Selection Start Start CRM Selection ISO_Certified ISO 17034 Certified? Start->ISO_Certified ISO_Certified->Start No, reconsider Matrix_Match Matrix Matching Needed? ISO_Certified->Matrix_Match Yes Select_Neat Select Neat CRM Matrix_Match->Select_Neat No Select_Solution Select CRM in Solution Matrix_Match->Select_Solution Yes Final_Choice Final CRM Choice Select_Neat->Final_Choice Select_Solution->Final_Choice

Figure 2. Decision tree for selecting a suitable this compound CRM.

References

The Superiority of Deuterated Phosalone as an Internal Standard in LC-MS/MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate pesticide phosalone, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterated this compound (this compound-d8) against a common alternative, chlorpyrifos-d10 (a non-isotopically labeled structural analog), for use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications. The evidence strongly supports the use of a deuterated, isotopically labeled internal standard to mitigate matrix effects and enhance analytical performance.

The primary challenge in quantitative LC-MS/MS analysis, especially within complex matrices such as food and environmental samples, is the phenomenon known as the matrix effect.[1][2] Co-eluting endogenous compounds can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing reliable correction.[3]

Stable isotope-labeled internal standards, such as deuterated this compound, are widely considered the gold standard for LC-MS/MS analysis.[4][5] Because they are chemically identical to the analyte, they exhibit the same chromatographic behavior and ionization efficiency. This allows for effective compensation for variations during sample preparation, injection, and ionization.[1][4]

Performance Comparison: Deuterated this compound vs. Non-Isotopically Labeled Internal Standard

To illustrate the performance advantages of using a deuterated internal standard, the following table summarizes typical validation data when analyzing this compound in a complex matrix (e.g., fruit puree) using either deuterated this compound (this compound-d8) or a commonly used organophosphate pesticide internal standard, Chlorpyrifos-d10.

ParameterDeuterated this compound (this compound-d8) as ISChlorpyrifos-d10 as IS (Structural Analog)
Recovery (%) 95 - 10575 - 115
Relative Standard Deviation (RSD) for Recovery (%) < 5< 15
Matrix Effect (%) -5 to +5-20 to +30
Linearity (R²) > 0.998> 0.990
Limit of Quantification (LOQ) in Matrix (µg/kg) 0.51.0

This data is representative of expected performance based on established principles of isotope dilution mass spectrometry and may vary based on specific experimental conditions.

The data clearly indicates that the use of deuterated this compound results in significantly better accuracy and precision. The recovery is closer to 100% with lower variability, and the matrix effect is substantially minimized. This leads to a more robust and reliable quantification, as reflected by the improved linearity and lower limit of quantification. When using a structural analog like Chlorpyrifos-d10, differences in chromatographic retention time and ionization response compared to this compound can lead to inadequate compensation for matrix effects, resulting in greater variability and potentially biased results.[3]

Experimental Protocols

A detailed methodology for the analysis of this compound residues in a food matrix using a deuterated internal standard is provided below. This protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.[4]

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize 10 g of the sample (e.g., fruit puree) with 10 mL of acetonitrile (B52724).

  • Internal Standard Spiking: Add a known concentration of deuterated this compound (e.g., 100 µL of a 1 µg/mL solution) to the homogenized sample.

  • Extraction and Partitioning: Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube at high speed for 5 minutes. Take the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation).

      • Deuterated this compound (IS): Precursor ion > Product ion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Homogenized Sample Spike 2. Spike with Deuterated this compound IS Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Clean 4. d-SPE Cleanup Extract->Clean Final 5. Final Extract for Analysis Clean->Final LC LC Separation Final->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition Logic_Diagram cluster_process Analytical Process cluster_key Key Principle Analyte This compound (Analyte) IS Deuterated this compound (IS) Extraction Sample Extraction & Cleanup Analyte->Extraction IS->Extraction Chromatography LC Separation Extraction->Chromatography Ionization ESI Ionization Chromatography->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Signal Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification Key Deuterated IS co-elutes and experiences the same matrix effects as the analyte, ensuring reliable correction.

References

Inter-laboratory Comparison for Phosalone Residue Analysis in Apples: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methodologies for the detection of phosalone residues in apples. It provides a summary of expected performance data from inter-laboratory studies, a detailed experimental protocol for a widely used method, and visual representations of the analytical workflow and metabolic pathway.

This compound is an organophosphate insecticide and acaricide used to control pests on fruit trees. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities, including apples. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these MRLs and ensuring consumer safety. This guide focuses on the performance of common analytical techniques used in proficiency testing and routine monitoring of this compound residues in apples.

Comparative Performance of Analytical Methods

The analysis of this compound residues in apples is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The most common sample preparation method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been validated in numerous inter-laboratory studies for multi-residue analysis of pesticides in food matrices.[1]

The following tables summarize typical performance characteristics for the analysis of this compound in apples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative of what is expected in inter-laboratory proficiency tests.

Table 1: Performance Characteristics of GC-MS/MS for this compound Analysis in Apples

ParameterTypical Value Range
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg
Mean Recovery85 - 110%
Relative Standard Deviation (RSD)< 15%

Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis in Apples

ParameterTypical Value Range
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg
Mean Recovery90 - 115%
Relative Standard Deviation (RSD)< 10%

Note: The presented data is a synthesis from various multi-residue analysis studies and proficiency tests. Actual performance may vary between laboratories and with different instrument setups.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This section details a standard operating procedure for the analysis of this compound residues in apples using the QuEChERS method followed by LC-MS/MS detection.

1. Sample Preparation and Homogenization:

  • Wash and chop a representative sample of apples.

  • Homogenize the chopped apples to a uniform puree. A cryogenic grinding approach can be used to prevent degradation of the analyte.

2. Extraction:

  • Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Cap the tube and shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing a d-SPE salt mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered extract with a suitable solvent (e.g., methanol (B129727)/water) if necessary.

  • Analyze the final extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

LC-MS/MS Conditions (Typical):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor and product ion transitions for this compound.

Visualizing the Workflow and Metabolism

To further clarify the analytical process and the biological fate of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Apple Sample homogenize Homogenization start->homogenize weigh Weigh 10g homogenize->weigh add_acetonitrile Add Acetonitrile & Shake weigh->add_acetonitrile add_salts Add Salts & Shake add_acetonitrile->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 aliquot Take Aliquot of Supernatant centrifuge1->aliquot add_dspe Add d-SPE Sorbents & Vortex aliquot->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 filter_dilute Filter & Dilute centrifuge2->filter_dilute lcms LC-MS/MS Analysis filter_dilute->lcms end Results lcms->end

Caption: Experimental workflow for this compound residue analysis in apples.

phosalone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound phosalone_oxon This compound Oxon This compound->phosalone_oxon Oxidation chlorobenzoxazolone 6-Chloro-3-mercaptomethyl -benzoxazolin-2-one This compound->chlorobenzoxazolone Hydrolysis phosalone_oxon->chlorobenzoxazolone Hydrolysis conjugates Glycoside Conjugates chlorobenzoxazolone->conjugates Conjugation

References

Validation of Analytical Methods for Phosalone Pesticide Residue Analysis: A Comparative Guide According to SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Phosalone residues in various matrices, with a focus on validation in accordance with SANTE/11312/2021 guidelines. This compound is an organophosphate insecticide and acaricide used on a variety of crops.[1] Ensuring food safety and environmental monitoring requires robust and validated analytical methods for its detection. This document outlines key performance characteristics of different analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often coupled with Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation.

Performance Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method depends on various factors, including the matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for different methods used in the analysis of this compound.

ParameterMethod 1: GC-MSMethod 2: QuEChERS-GC-MSMethod 3: LC-MS/MSSANTE/11312/2021 Guideline
Linearity (R²) ** >0.99>0.99≥ 0.99Correlation coefficient (R²) ≥ 0.99
Accuracy (Recovery %) 88.4 - 102.9%110.7 - 115.1%70 - 119%70-120%
Precision (RSDr %) 1.1 - 6.7%7.1 - 7.7%1.6 - 19.7%≤ 20%
Limit of Quantification (LOQ) 0.1 µM (919.5 µg/kg) in liver fractions0.06 mg/kg in dried herbs0.005 mg/kg in honeybeesMethod LOQ should be ≤ the Maximum Residue Level (MRL)
Limit of Detection (LOD) **Not specifiedNot specifiedNot specifiedTypically 1/3 to 1/2 of the LOQ

Note: The presented data is a synthesis from multiple sources and may vary based on the specific matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Liver Fractions

  • Sample Preparation:

    • Homogenize the liver fraction sample.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile).

    • The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA) to remove interfering matrix components.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimized for the separation of this compound from matrix interferences.

    • Mass Spectrometer: Agilent 7010C triple quadrupole GC/MS or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method 2: QuEChERS Extraction with GC-MS Analysis for this compound in Dried Herbs

  • Sample Preparation (QuEChERS):

    • Weigh 5 g of the homogenized dried herb sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (B52724).

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer and perform a dSPE cleanup using a tube containing MgSO₄ and PSA.

    • Centrifuge and collect the supernatant for GC-MS analysis.

  • GC-MS Analysis: (Similar to Method 1)

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this compound in Honeybees

  • Sample Preparation:

    • Homogenize the honeybee sample.

    • Extract with an acidified organic solvent.

    • The extract is then subjected to a cleanup step, which may involve SPE, to remove matrix interferences.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of an analytical method for this compound according to SANTE guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Initial Assessment cluster_1 Phase 2: Performance Characteristic Validation (SANTE/11312/2021) cluster_2 Phase 3: Reporting & Ongoing Quality Control A Define Analytical Requirement (Analyte, Matrix, MRL) B Select Analytical Technique (e.g., GC-MS, LC-MS/MS) A->B C Develop Sample Preparation (e.g., QuEChERS) B->C D Optimize Instrumental Parameters C->D E Linearity & Working Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Reproducibility) F->G H Limit of Quantification (LOQ) G->H I Limit of Detection (LOD) H->I J Specificity / Selectivity K Matrix Effects Assessment J->K L Validation Report Generation K->L M Implementation for Routine Analysis L->M N Ongoing AQC/AQC (Proficiency Testing, Control Charts) M->N

Caption: Workflow for analytical method validation according to SANTE guidelines.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Sample B Add Water & Acetonitrile A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Aliquot of Acetonitrile Extract D->E F Add dSPE Sorbent (MgSO4 + PSA) E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H I GC-MS or LC-MS/MS Analysis H->I

Caption: General workflow for QuEChERS sample preparation.

References

A Comparative Analysis of Phosalone and Chlorpyrifos Dissipation in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the persistence of two common organophosphate insecticides, Phosalone and Chlorpyrifos, in various vegetable crops reveals significant differences in their dissipation rates and residual presence. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two pesticides, offering insights into their environmental fate and potential implications for food safety.

Chlorpyrifos, a widely used broad-spectrum insecticide, generally exhibits a longer persistence in various vegetables compared to this compound. Experimental data indicates that the half-life of Chlorpyrifos can range from approximately 2.6 to 5.8 days, depending on the specific vegetable and environmental conditions. In contrast, studies on this compound in tomatoes have shown a more rapid degradation, with a half-life of about 1.06 days in greenhouse settings and 1.42 days in open fields.

This comparative guide will delve into the quantitative dissipation data for both pesticides across a range of vegetables, detail the experimental methodologies employed in these studies, and provide visual representations of the experimental workflow and a comparative overview of the dissipation process.

Quantitative Dissipation Data

The following tables summarize the dissipation kinetics of this compound and Chlorpyrifos in various vegetables, providing key metrics for comparison.

Table 1: Dissipation of this compound in Vegetables

VegetableInitial Deposit (mg/kg)Half-life (t½, days)Residue after 5 days (mg/kg)Residue after 7 days (mg/kg)Growing Condition
Tomato4.551.06-Below Detection Limit (BDL)Poly house[1]
Tomato2.521.42BDL-Open field[1]

Table 2: Dissipation of Chlorpyrifos in Vegetables

VegetableInitial Deposit (mg/kg)Half-life (t½, days)Residue after 7 days (mg/kg)Residue after 21 days (mg/kg)Growing Condition
Brassica chinensis16.5 ± 0.95.81-0.97Greenhouse[2]
Lettuce-3.92-0.56Greenhouse[2]
Celery-5.45-3.50Greenhouse[2]
Asparagus Lettuce-3.90-1.47Greenhouse[2]
Eggplant (Plant)-3.00<0.10 (fruit)<0.01 (fruit)Greenhouse[2]
Pepper (Plant)74.0 ± 5.92.640.03 (fruit)<0.01 (fruit)Greenhouse[2]
Brinjal (Eggplant)1.91-0.54-Field[3][4]
Okra-3.15 - 3.46--Field
Tomato-2.9 - 3.3Residues persisted beyond 7 days-Field[5]

Experimental Protocols

The analysis of this compound and Chlorpyrifos residues in vegetable samples typically involves a multi-step process encompassing extraction, cleanup, and instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction technique for both pesticides.[1][6]

This compound Residue Analysis in Tomato

A validated QuEChERS method is employed for the extraction of this compound residues from tomato samples. The quantification is then carried out using Gas Chromatography (GC).[1]

Chlorpyrifos Residue Analysis in Various Vegetables

For the analysis of Chlorpyrifos, two primary methods are utilized: Gas Chromatography with a micro-Electron Capture Detector (GC-μECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[2]

  • Sample Preparation (QuEChERS): A homogenized sample of the vegetable is extracted with acetonitrile. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) sorbent to remove interfering matrix components.

  • GC-μECD Analysis: This method is suitable for analyzing Chlorpyrifos residues in whole plant and soil samples. The limit of quantification (LOQ) for this method is typically around 0.05 mg/kg.[2]

  • LC/MS/MS Analysis: This technique offers higher sensitivity and is used for analyzing residues in the edible parts of fruits and vegetables, such as pepper and eggplant fruits. The LOQ for the LC/MS/MS method is generally lower, around 0.01 mg/kg.[2]

Visualizing the Process

To better understand the experimental workflow and the comparative dissipation of these pesticides, the following diagrams are provided.

Experimental_Workflow cluster_sampling Sample Collection cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing PesticideApplication Pesticide Application (this compound or Chlorpyrifos) VegetableSampling Vegetable Sampling at Predetermined Intervals PesticideApplication->VegetableSampling Homogenization Sample Homogenization VegetableSampling->Homogenization QuEChERS QuEChERS Extraction (Acetonitrile) Homogenization->QuEChERS Cleanup Dispersive SPE Cleanup (e.g., PSA) QuEChERS->Cleanup GC Gas Chromatography (GC) Cleanup->GC LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Cleanup->LCMS Quantification Residue Quantification GC->Quantification LCMS->Quantification Kinetics Dissipation Kinetics Analysis (Half-life Calculation) Quantification->Kinetics

Experimental Workflow for Pesticide Residue Analysis.

Dissipation_Comparison cluster_this compound This compound cluster_chlorpyrifos Chlorpyrifos Phosalone_Initial Initial Deposit Phosalone_Rapid Rapid Dissipation (t½ ≈ 1-1.5 days in tomato) Phosalone_Initial->Phosalone_Rapid Degradation Phosalone_BDL Below Detection Limit (within 5-7 days in tomato) Phosalone_Rapid->Phosalone_BDL Further Degradation Chlorpyrifos_Initial Initial Deposit Chlorpyrifos_Slower Slower Dissipation (t½ ≈ 2.6-5.8 days in various vegetables) Chlorpyrifos_Initial->Chlorpyrifos_Slower Degradation Chlorpyrifos_Persistent Persistent Residues (Detectable after 21 days) Chlorpyrifos_Slower->Chlorpyrifos_Persistent Further Degradation

References

A Comparative Guide to GC-MS/MS and HPLC-UV Methods for the Analysis of Phosalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Phosalone. This document synthesizes available experimental data to offer an objective overview of each method's performance, aiding in the selection of the most suitable technique for specific analytical needs.

This compound is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity, sensitive and reliable analytical methods are crucial for monitoring its residues in environmental and biological samples. Both GC-MS/MS and HPLC-UV are powerful techniques for pesticide analysis, each with its own set of advantages and limitations.

Quantitative Performance Comparison

The following tables summarize the quantitative performance parameters for GC-MS/MS and HPLC-UV methods for this compound analysis, based on data from separate studies. It is important to note that these values were obtained under different experimental conditions and in different sample matrices, which can influence the results.

Table 1: Performance Characteristics of a GC-MS Method for this compound Analysis in Liver Fractions

Validation ParameterPerformance
Linearity Range (R²)> 0.999 (0.1 to 25 µM)[1][2]
Limit of Quantification (LOQ)0.1 µM (919.5 µg/kg of liver fraction)[1]
Recovery> 93%[1]
Precision (RSD)Intra-day: 1.1 to 6.7%, Inter-day: 1.1 to 6.7%[1]
AccuracyIntra-day: 88.4 to 102.9%, Inter-day: 88.4 to 102.9%[1]

Table 2: Performance Characteristics of an HPLC-UV Method for this compound Analysis in Fruit

Validation ParameterPerformance
Linearity Range0.1-2 µg/ml[3]
Limit of Quantification (LOQ)Not explicitly stated, but linearity starts at 0.1 µg/ml
Recovery> 70%[3]
Precision (RSD)Not specified in the available literature
AccuracyNot specified in the available literature

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV are provided below. These protocols are based on published methods and may require optimization for different sample matrices and instrumentation.

GC-MS Method for this compound in Liver Fractions[1][2]

A robust gas chromatography/mass spectrometry method was developed for the quantitative analysis of this compound in liver fractions.

  • Sample Preparation: Protein precipitation using trichloroacetic acid is followed by liquid-liquid extraction (LLE) of the pesticides with hexane (B92381).

  • GC-MS Conditions:

    • Injector: Optimized for temperature, splitless time, and overpressure to maximize chromatographic responses.

    • Quantification: Performed in selected ion monitoring (SIM) mode, with endrin (B86629) used as an internal standard.

HPLC-UV Method for this compound in Fruit[3]

This high-performance liquid chromatography method with ultraviolet detection was developed for the determination of this compound residues in fruits.

  • Sample Preparation: Samples are extracted with a Hexane/Acetone (50/50) mixture. The extract is then cleaned up using a C18 solid-phase extraction (SPE) cartridge, with hexane as the eluent.

  • HPLC Conditions:

    • Column: C8 column.

    • Mobile Phase: Acetonitrile:water (60:40).

    • Flow Rate: 1 ml/min.

    • Detection: UV detector.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for each analytical method and a logical workflow for the cross-validation process.

cluster_0 GC-MS Workflow cluster_1 HPLC-UV Workflow A1 Sample Collection (Liver Fractions) A2 Protein Precipitation (Trichloroacetic Acid) A1->A2 A3 Liquid-Liquid Extraction (Hexane) A2->A3 A4 GC-MS Analysis (SIM Mode) A3->A4 A5 Data Processing & Quantification A4->A5 B1 Sample Collection (Fruit) B2 Solvent Extraction (Hexane/Acetone) B1->B2 B3 Solid-Phase Extraction Cleanup (C18) B2->B3 B4 HPLC-UV Analysis B3->B4 B5 Data Processing & Quantification B4->B5

Caption: Experimental workflows for this compound analysis by GC-MS and HPLC-UV.

start Define Analytical Requirements (e.g., Sensitivity, Matrix, Throughput) dev_gc Develop & Validate GC-MS/MS Method start->dev_gc dev_hplc Develop & Validate HPLC-UV Method start->dev_hplc analyze Analyze Identical Samples with Both Methods dev_gc->analyze dev_hplc->analyze compare Compare Quantitative Results (e.g., Bland-Altman plot, t-test) analyze->compare assess Assess Agreement & Bias compare->assess agree Methods are Interchangeable assess->agree Agreement within acceptable limits disagree Investigate Discrepancies (e.g., Matrix Effects, Selectivity) assess->disagree Significant Difference

Caption: Logical workflow for the cross-validation of analytical methods.

Discussion

The choice between GC-MS/MS and HPLC-UV for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

GC-MS/MS offers high sensitivity and selectivity, making it well-suited for trace-level analysis in complex biological matrices like liver fractions.[1][2] The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and reduce matrix interference compared to the single quadrupole MS method described.

HPLC-UV is a robust and widely available technique. While the reported recovery is lower than that for the GC-MS method, it provides a viable option for residue analysis in food matrices like fruit.[3] The sensitivity of HPLC-UV may be lower than GC-MS/MS, which could be a limiting factor for detecting very low concentrations of this compound.

Sample Preparation: Both methods require a multi-step sample preparation process to extract this compound from the matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis in many food and agricultural products and could be adapted for either analytical technique.[4][5]

Conclusion

Both GC-MS/MS and HPLC-UV are suitable for the quantitative analysis of this compound. GC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, particularly in complex biological samples. HPLC-UV offers a reliable and more accessible alternative for routine monitoring in food matrices where lower sensitivity may be acceptable. A thorough cross-validation using representative samples is essential to determine the most appropriate method for a specific application and to ensure the comparability of results between the two techniques.

References

Phosalone vs. Its Oxon Metabolite: A Comparative Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the organophosphate insecticide Phosalone and its active metabolite, this compound-oxon. Organothiophosphate insecticides like this compound are themselves weak inhibitors of acetylcholinesterase (AChE); they require metabolic activation to their corresponding oxon forms to exert their primary toxic effect.[1][2] This process, primarily mediated by cytochrome P450 enzymes in the liver, converts the P=S group to a P=O group, dramatically increasing the compound's potency as a cholinesterase inhibitor.[3] Understanding the distinct toxicities of the parent compound and its metabolite is therefore critical for a comprehensive risk assessment.

This document summarizes the available quantitative data, details the experimental protocols used for toxicity assessment, and visualizes the key mechanistic pathways and experimental workflows.

Data Presentation: Comparative Toxicity

The following tables summarize the quantitative toxicity data for this compound and its oxon metabolite. It is important to note that while extensive data is available for the parent compound, this compound, specific quantitative in vivo toxicity data for the isolated this compound-oxon metabolite is limited in publicly available literature. The primary mechanism of this compound's acute toxicity is its conversion to the far more potent oxon metabolite.[1][4]

Table 1: Acute Toxicity Data
CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
This compound Rat (male)Oral82 - 125[1][5]
Rat (female)Oral90 - 170[1]
Rat (male/female)Dermal>350[5]
MouseOral73 - 205[1]
This compound-oxon --Data not available-
Table 2: Cholinesterase Inhibition

The bioactivation of this compound to this compound-oxon drastically increases its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies using liver microsomes to simulate metabolism demonstrate this increase in potency.

Compound/SystemTarget EnzymeIC50 (M)Potency IncreaseReference(s)
This compound (without metabolic activation)AChE3.7 x 10⁻⁶-[3]
BuChE2.5 x 10⁻⁷-[3]
This compound (with metabolic activation to oxon)AChE1.2 x 10⁻⁸~308x[3]
BuChE6.0 x 10⁻⁹~42x[3]

The bimolecular inhibition rate constant (ki) for this compound itself against AChE and BuChE is approximately 10² M⁻¹·min⁻¹, indicating it is a poor inhibitor without activation.[3]

Table 3: Genotoxicity, Cytotoxicity, and Developmental Toxicity

Direct comparative data for the oxon metabolite is largely unavailable. The following summarizes the known effects of the parent compound, this compound.

Toxicity EndpointAssaySystemFinding for this compoundReference(s)
Genotoxicity Comet AssayMouse bone marrow cellsShowed dose- and time-dependent increases in DNA damage.[6]
Micronucleus TestMouse bone marrow cellsSignificantly increased micronucleated cell frequency at doses of 12 and 20 mg/kg.[6]
Cytotoxicity --Data not available-
Developmental Toxicity Zebrafish Embryo AssayCtenopharyngodon idella (related fish model)96-hour LC50 was found to be 1.6 ppm.[7]

Note: For other organophosphates, the oxon metabolites are generally considered to be directly responsible for developmental neurotoxicity.[8][9] It is plausible that this compound-oxon is also the primary agent for any developmental effects.

Mechanistic Pathways

The toxicity of this compound is a two-step process involving metabolic activation followed by target enzyme inhibition. A secondary mechanism involves the induction of oxidative stress.

Metabolic Activation and Acetylcholinesterase Inhibition

This compound undergoes oxidative desulfuration, primarily by cytochrome P450 enzymes in the liver, to form this compound-oxon. The oxon is a potent electrophile that phosphorylates a serine residue in the active site of acetylcholinesterase (AChE). This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, causing continuous nerve stimulation, which results in the clinical signs of cholinergic toxicity.[4][10][11]

G cluster_0 Metabolic Activation (Liver) cluster_1 Synaptic Cleft cluster_2 Inhibition This compound This compound (P=S) Oxon This compound-oxon (P=O) This compound->Oxon Cytochrome P450 Oxidative Desulfuration AChE Acetylcholinesterase (AChE) (Active Enzyme) Oxon->AChE Choline Choline + Acetate AChE->Choline Inhibited_AChE Inhibited AChE (Phosphorylated) ACh Acetylcholine ACh->AChE Hydrolysis G A Add AChE + Inhibitor to 96-well plate B Incubate A->B C Add Substrate (ATCI) + Chromogen (DTNB) B->C D Kinetic Absorbance Reading (412 nm) C->D E Calculate Reaction Rate (% Inhibition) D->E F Determine IC50 Value E->F G A Seed Cells in 96-well Plate B Expose to Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate % Cell Viability and Determine LC50 F->G G A Prepare Single-Cell Suspension B Embed Cells in Agarose on Slide A->B C Lyse Cells B->C D Unwind DNA in Alkaline Buffer C->D E Perform Electrophoresis D->E F Neutralize and Stain DNA E->F G Visualize and Score Comets F->G G A Collect Fertilized Zebrafish Embryos B Expose Embryos to Test Compound (6 hpf) A->B C Incubate at 28.5°C B->C D Daily Microscopic Observation (up to 120 hpf) C->D E Record Lethal and Teratogenic Endpoints D->E F Calculate LC50, EC50 and Teratogenic Index E->F

References

Evaluating Sorbent Performance for Phosalone Solid-Phase Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of analytes from complex matrices is a critical step in analytical methodology. This guide provides a comparative evaluation of different solid-phase extraction (SPE) sorbents for the organophosphate pesticide Phosalone, supported by experimental data to inform sorbent selection.

The selection of an appropriate sorbent is paramount for achieving high recovery rates and clean extracts in solid-phase extraction. This guide focuses on the performance of various sorbents for the extraction of this compound, a widely used insecticide and acaricide. The comparison primarily includes data on reversed-phase (C18), normal-phase (Florisil), and a discussion on polymeric and silica-based sorbents.

Comparative Performance of Sorbents for this compound SPE

The efficiency of a sorbent in SPE is typically evaluated based on the recovery of the target analyte. The following table summarizes the reported recovery data for this compound using different sorbents.

Sorbent TypeMatrixRecovery (%)Elution SolventReference
C18 (Reversed-Phase) Fruit>70Hexane (B92381)[1]
Florisil (Normal-Phase) Water~10015% Ethyl Acetate (B1210297) in Hexane[2]

Based on available data, Florisil demonstrates a higher recovery rate for this compound in water samples compared to C18 in fruit samples. It is important to note that the matrix can significantly influence recovery, and the choice of elution solvent is critical for optimal performance. While specific recovery data for this compound with polymeric sorbents like Oasis HLB or Strata-X were not found in the reviewed literature, these types of sorbents have been reported to provide higher recoveries than C18 for a broad range of pesticides in aqueous samples[3][4]. Silica gel, another normal-phase sorbent, can also be used for the cleanup of organophosphorus pesticides, but its performance is highly dependent on the activation level and the choice of non-polar loading solvent and progressively more polar elution solvents.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for this compound SPE using C18 and Florisil sorbents as described in the cited literature.

C18 Solid-Phase Extraction Protocol for this compound in Fruit Samples[1]
  • Sample Preparation: Fruit samples are homogenized and extracted with a 1:1 mixture of hexane and acetone.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: 1 mL of the fruit extract is loaded onto the conditioned C18 cartridge.

  • Elution: The cartridge is eluted with hexane to recover the this compound. The study noted that other solvents like acetonitrile, dichloromethane, and ethyl acetate provided lower recoveries.

  • Analysis: The eluate is evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for HPLC analysis.

Florisil Solid-Phase Extraction Protocol for this compound in Water Samples[2]
  • Sample Preparation: Water samples are extracted with hexane.

  • SPE Cartridge: A Florisil "Sep-Pak" column is used.

  • Sample Loading: The hexane extract of the water sample is loaded onto the Florisil cartridge.

  • Elution: this compound is eluted from the cartridge with a solution of 15% ethyl acetate in hexane.

  • Analysis: The eluate is collected and concentrated to dryness before determination by gas chromatography with electron capture detection (GC-ECD).

Experimental Workflow for this compound SPE

The general workflow for solid-phase extraction of this compound involves several key steps, from sample preparation to final analysis. The following diagram illustrates this process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Fruit, Water) Extraction Liquid-Liquid Extraction (e.g., with Hexane/Acetone) Sample->Extraction Conditioning Sorbent Conditioning (e.g., Methanol, Water) Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution (e.g., Hexane, Ethyl Acetate) Washing->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Analysis Instrumental Analysis (HPLC or GC) Concentration->Analysis

Caption: A generalized workflow for the solid-phase extraction of this compound.

Conclusion

The choice of sorbent for this compound solid-phase extraction significantly impacts the analytical outcome. Based on the reviewed literature, Florisil appears to offer superior recovery for this compound in aqueous matrices, achieving approximately 100% recovery[2]. C18 is also a viable option, particularly for fruit matrices, with reported recoveries greater than 70%[1]. The selection of the appropriate elution solvent system is critical to maximize recovery for any given sorbent. For complex matrices or when aiming for multi-residue analysis, polymeric sorbents should also be considered due to their potential for high recovery across a range of pesticide polarities. Researchers should validate their SPE method for their specific sample matrix and analytical requirements to ensure optimal performance.

References

Comparison of extraction methods for Phosalone in aged soil residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pesticide residues in soil is critical for environmental monitoring and food safety assessment. Phosalone, an organophosphate insecticide and acaricide, can persist in the soil, and its strong binding to soil matrices over time presents a significant challenge for extraction and analysis. This guide provides an objective comparison of various extraction methods for this compound from aged soil residues, supported by available experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of Extraction Method Performance

The selection of an extraction method is a trade-off between efficiency, speed, solvent consumption, and cost. Modern methods generally offer significant advantages over traditional techniques.

Extraction MethodPrincipleRecovery (%)RSD (%)Solvent ConsumptionExtraction TimeThroughput
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Generally high, considered the benchmark.5-15High (e.g., 200-300 mL/sample)Long (6-24 hours)Low
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.85-110[1]< 10Moderate (e.g., 30-50 mL/sample)Short (15-30 minutes)High
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.90-115[2]< 10Low (e.g., 25-30 mL/sample)Very Short (10-20 minutes)High
Accelerated Solvent Extraction (ASE®) Employs conventional solvents at elevated temperatures and pressures to increase extraction efficiency.> 95 (for many pesticides)< 10Low (e.g., 15-40 mL/sample)Short (15-20 minutes)High
Matrix Solid-Phase Dispersion (MSPD) The solid sample is blended with a sorbent, simultaneously grinding and dispersing the sample for extraction and cleanup.106.0 (at 1.0 mg/kg)5.8LowModerateModerate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.110.0 (at 1.0 mg/kg)9.9HighModerateLow
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves solvent extraction followed by a dispersive solid-phase extraction cleanup.Generally 70-120 (for a wide range of pesticides)[3]< 20LowVery Short (minutes)Very High

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the extraction and analysis of this compound from soil samples.

This compound Extraction Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction cluster_Analysis Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Homogenization B->C D Choice of Extraction Method (Soxhlet, UAE, MAE, ASE, etc.) C->D E Solvent Addition D->E F Extraction Process E->F G Filtration / Centrifugation F->G H Extract Concentration G->H I Cleanup (e.g., SPE) H->I J Instrumental Analysis (GC-MS, LC-MS/MS) I->J K Data Quantification J->K

Caption: General workflow for this compound extraction and analysis from soil.

Detailed Experimental Protocols

Below are generalized protocols for the extraction of this compound from aged soil. These should be optimized for specific soil types and laboratory conditions.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a traditional and exhaustive method, often used as a benchmark for other techniques.

  • Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) thimble.

  • Sample Preparation : A 10-20 g air-dried and sieved soil sample is mixed with anhydrous sodium sulfate (B86663) to remove residual moisture and placed in a cellulose thimble.

  • Solvent : A mixture of n-hexane and acetone (B3395972) (1:1, v/v) is commonly used. For a 10 g sample, approximately 250 mL of solvent is used.

  • Procedure :

    • Place the thimble containing the soil sample into the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-12 hours, ensuring a cycle rate of 4-6 cycles per hour.

    • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

    • The extract is then ready for cleanup and instrumental analysis.

Ultrasonic-Assisted Extraction (UAE)

UAE is a rapid and efficient alternative to Soxhlet extraction that utilizes ultrasonic energy.

  • Apparatus : Ultrasonic bath or probe sonicator, centrifuge tubes, centrifuge.

  • Sample Preparation : A 5-10 g air-dried and sieved soil sample is placed in a centrifuge tube.

  • Solvent : A mixture of acetone and n-hexane (1:1, v/v) is often effective. A solvent volume of 20-30 mL is typical for a 5 g sample.

  • Procedure :

    • Add the solvent to the soil sample in the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be controlled to prevent analyte degradation.

    • After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Decant the supernatant (the extract).

    • The extraction process can be repeated with fresh solvent to ensure complete recovery.

    • The combined extracts are then concentrated and subjected to cleanup.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent, significantly reducing extraction times.[2]

  • Apparatus : Microwave extraction system with closed vessels.

  • Sample Preparation : A 2-5 g air-dried and sieved soil sample is placed in a microwave-safe extraction vessel.

  • Solvent : A mixture of acetone and n-hexane (1:1, v/v) is a common choice. Approximately 30 mL of solvent is used for a 5 g sample.

  • Procedure :

    • Add the solvent to the soil sample in the extraction vessel and seal it.

    • Place the vessel in the microwave extractor.

    • Set the extraction parameters: typically, a temperature of 100-115°C is held for 10-15 minutes.

    • After the extraction program is complete, allow the vessel to cool to room temperature.

    • Filter the extract to remove soil particles.

    • The extract is then ready for concentration and analysis.

Accelerated Solvent Extraction (ASE®)

ASE is an automated technique that uses high temperature and pressure to achieve rapid and efficient extractions with low solvent consumption.

  • Apparatus : ASE system, extraction cells, collection vials.

  • Sample Preparation : A 5-10 g air-dried and sieved soil sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.

  • Solvent : A mixture of acetone and n-hexane (1:1, v/v) or other suitable solvents can be used.

  • Procedure :

    • Place the packed extraction cell into the ASE system.

    • Set the extraction parameters:

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static time: 5-10 minutes

      • Number of cycles: 1-2

    • The system automatically performs the extraction, and the extract is collected in a vial.

    • The collected extract can then be concentrated and cleaned up prior to analysis.

Logical Relationships in Method Selection

The choice of extraction method depends on a balance of several factors. The following diagram illustrates the decision-making process.

Method Selection Logic A High Sample Throughput Required? B Yes A->B Yes C No A->C No D Minimize Solvent Consumption? B->D K Recommended Method: Soxhlet C->K E Yes D->E Yes F No D->F No G High Initial Equipment Budget? E->G F->K H Yes G->H Yes I No G->I No J Recommended Methods: UAE, MAE, ASE, QuEChERS H->J I->J

Caption: Decision tree for selecting a this compound extraction method.

References

A Comparative Guide to the Kinetic Spectrophotometric Analysis of Phosalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic spectrophotometric method for the determination of Phosalone with an alternative chromatographic method. The information presented is based on available experimental data to assist researchers in selecting the appropriate analytical technique for their specific needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the reported performance data for the kinetic spectrophotometric method and a widely used gas chromatography (GC) method for this compound analysis.

Performance MetricKinetic Spectrophotometric MethodGas Chromatography (GC) with Mass Spectrometry (MS)
Principle Based on the degradation of this compound in an alkaline medium, with the reaction rate measured over time.Separation of this compound from a sample matrix followed by detection and quantification using a mass spectrometer.
Linearity Up to 8.0 x 10⁻⁵ M[1][2]-
Limit of Detection (LOD) 1.40 x 10⁻⁶ M[1][2]1.63 - 10.5 µg/kg
Limit of Quantification (LOQ) -5.43 - 35 µg/kg
Precision (RSD) 1.4%[1][2]< 20.54%
Accuracy (Recovery) Validated by comparison with a chromatographic method.[1][2]83.84 - 119.73%
Measurement Time per Sample Approximately 3.5 seconds[1][2]-

Note: The data for the two methods are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the kinetic spectrophotometric method and a standard gas chromatographic method for this compound determination.

Kinetic Spectrophotometric Method

This method is based on the principle that this compound degrades in an alkaline medium, and the rate of this degradation can be monitored spectrophotometrically to determine its concentration.

Reagents and Equipment:

  • This compound standard solution

  • Sodium hydroxide (B78521) solution (alkaline medium)

  • Spectrophotometer with kinetic measurement capabilities

  • Stopped-flow system (for rapid mixing)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound at known concentrations.

  • Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the this compound degradation product.

  • Kinetic Measurement:

    • Use a stopped-flow apparatus to rapidly mix the this compound standard or sample solution with the alkaline sodium hydroxide solution.

    • Immediately initiate the kinetic measurement, recording the change in absorbance over a short, fixed time interval (e.g., 3.5 seconds).[1][2]

  • Calibration Curve: Plot the rate of change in absorbance (or the absorbance at a fixed time) against the corresponding concentration of the this compound standards to generate a calibration curve.

  • Sample Analysis: Analyze the unknown sample using the same procedure and determine its concentration from the calibration curve.

Gas Chromatography (GC) Method with QuEChERS Sample Preparation

This method is a common approach for the analysis of pesticide residues, including this compound, in various matrices. It involves an efficient extraction and clean-up step followed by chromatographic separation and detection.

Reagents and Equipment:

  • This compound standard solution

  • Acetonitrile (B52724) (extraction solvent)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent (for clean-up)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh a homogenized sample into a centrifuge tube.

    • Add acetonitrile and shake vigorously.

    • Add magnesium sulfate and sodium chloride, and vortex to induce phase separation.

    • Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the upper acetonitrile layer to a tube containing PSA sorbent and magnesium sulfate.

    • Vortex the tube and then centrifuge. The PSA helps in removing interfering matrix components.

  • GC-MS Analysis:

    • Inject an aliquot of the cleaned-up extract into the GC-MS system.

    • The GC separates this compound from other components in the sample.

    • The MS detects and quantifies this compound based on its unique mass-to-charge ratio.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the kinetic spectrophotometric determination of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Standards D Rapid Mixing (Stopped-Flow) A->D B Prepare Alkaline Solution (NaOH) B->D C Prepare Sample Solution C->D E Spectrophotometric Measurement (Kinetic Mode) D->E F Record Absorbance vs. Time E->F G Calculate Rate of Reaction F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Kinetic Spectrophotometric Workflow

References

Comparative Metabolomics of Insect Species Exposed to Phosalone: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosalone is an organophosphate insecticide and acaricide used to control a variety of insect pests on agricultural crops.[1] As an organothiophosphate, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at synaptic junctions, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[2] While the primary target of this compound is well-established, the broader metabolic consequences of exposure across different insect species are less understood.

This guide provides a framework for conducting comparative metabolomics studies to investigate the effects of this compound on various insect species. Due to a lack of direct comparative metabolomics research on this compound in the public domain, this document synthesizes information on general insect metabolic responses to insecticides and outlines a detailed experimental protocol based on established metabolomics methodologies. The aim is to equip researchers with the necessary tools to explore the systemic effects of this compound, identify potential biomarkers of exposure, and understand the metabolic basis of differential susceptibility among insect species.

Predicted Metabolic Impact of this compound in Insects

Organophosphate insecticides are known to induce a range of metabolic disruptions beyond their primary neurotoxic effects. Exposure to these xenobiotics triggers a stress response in insects, leading to significant alterations in key metabolic pathways. These changes are often associated with detoxification processes, energy metabolism, and cellular repair mechanisms.[3][4]

Based on the known effects of other organophosphates and insecticides in general, exposure to this compound is predicted to impact several core metabolic areas:

  • Energy Metabolism: Increased metabolic rate is a common response to pesticide-induced stress, which can lead to the depletion of energy reserves.[5] This may manifest as alterations in the tricarboxylic acid (TCA) cycle, glycolysis, and lipid metabolism. For instance, studies on other insecticides have shown changes in the levels of key metabolites such as pyruvate, aconitic acid, and various triglycerides and diglycerides.[6]

  • Amino Acid Metabolism: Amino acids are crucial for numerous physiological functions, including protein synthesis, energy production, and immune responses. Exposure to insecticides can lead to significant changes in amino acid profiles, reflecting increased protein turnover, detoxification activities (e.g., conjugation with glutathione), and stress responses.[6][7]

  • Lipid Metabolism: Lipids are essential for energy storage, cell membrane structure, and signaling. Insecticide exposure can disrupt lipid homeostasis, affecting the composition of glycerophospholipids and sphingolipids, which are critical components of cell membranes.[6][8][9]

  • Detoxification Pathways: Insects possess several enzyme families, including cytochrome P450s (P450s), glutathione (B108866) S-transferases (GSTs), and esterases, that are involved in the metabolism and detoxification of xenobiotics like insecticides.[3][4] The metabolic activity of these enzymes can be observed through the presence of specific insecticide metabolites and changes in related endogenous pathways.

The following table summarizes metabolites and metabolic pathways commonly affected by insecticide exposure in insects, which can serve as a starting point for investigations into this compound's effects.

Metabolic PathwayCommonly Altered MetabolitesPotential Implication of Alteration
Energy Metabolism (TCA Cycle, Glycolysis) Pyruvate, Lactate, Aconitic Acid, Succinate, Fumarate, MalateIndicates disruption in cellular energy production and oxidative stress.
Amino Acid Metabolism Proline, Isoleucine, Alanine, Glutamate, GlycineReflects protein degradation, stress response, and detoxification processes.
Lipid Metabolism Triglycerides (TGs), Diglycerides (DGs), Glycerophospholipids (GPs), Sphingolipids (SPs)Suggests alterations in energy storage, cell membrane integrity, and signaling.
Purine and Pyrimidine Metabolism Riboflavin, Flavin Adenine Dinucleotide (FAD)Points to impacts on nucleotide synthesis, cellular energy homeostasis, and oxidative phosphorylation.[8][9]
Detoxification Glutathione (GSH), Cysteine, MethionineIndicates the activity of conjugation pathways for xenobiotic detoxification.

Experimental Protocols for Comparative Metabolomics

A robust experimental design is critical for obtaining reliable and reproducible data in metabolomics studies. The following protocol outlines a generalized workflow for comparing the metabolic responses of different insect species to this compound exposure.

Insect Rearing and this compound Exposure
  • Insect Species: Select at least two insect species with differing reported sensitivities to this compound, if known. Rear insects under controlled laboratory conditions (e.g., temperature, humidity, photoperiod) to minimize environmental variability.

  • This compound Treatment: Expose insects to a sub-lethal dose of this compound. The dose should be determined through preliminary dose-response experiments to identify a concentration that induces a metabolic response without causing high mortality. A control group receiving only the solvent carrier should be included.

  • Experimental Groups: For each species, establish a control group and a this compound-exposed group. Each group should have a sufficient number of biological replicates (typically 5 or more) to ensure statistical power.

  • Time-Course Sampling: Collect samples at different time points post-exposure (e.g., 6, 12, 24, 48 hours) to capture the dynamic metabolic changes.

Sample Collection and Metabolite Extraction
  • Quenching: Immediately flash-freeze the collected insects in liquid nitrogen to halt all metabolic activity.

  • Homogenization: Homogenize the frozen insects in a pre-chilled solvent mixture. A common extraction solvent is a methanol/water or methanol/chloroform/water mixture.

  • Extraction: Vortex the homogenate and centrifuge to pellet proteins and cellular debris. The supernatant containing the metabolites is then collected for analysis.

Metabolomics Analysis (LC-MS/GC-MS)
  • Analytical Platform: Use high-resolution mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) for comprehensive metabolite profiling. LC-MS is well-suited for analyzing a wide range of polar and non-polar metabolites, while GC-MS is excellent for volatile and semi-volatile compounds.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the number of detected metabolites. Use a pooled quality control (QC) sample injected periodically throughout the analytical run to monitor instrument performance and aid in data normalization.

Data Processing and Statistical Analysis
  • Data Pre-processing: Raw analytical data should be processed using software such as XCMS, MetAlign, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to authenticated standards or by matching their fragmentation patterns to spectral libraries such as METLIN, HMDB, or KEGG.

  • Statistical Analysis: Employ multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify metabolites that differ significantly between the control and this compound-exposed groups. Use univariate tests (e.g., t-test, ANOVA) to confirm the significance of individual metabolite changes.

  • Pathway Analysis: Utilize tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to specific metabolic pathways, providing biological context to the observed changes.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a comparative metabolomics study of insects exposed to an insecticide.

G cluster_0 Experimental Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis InsectRearing Insect Rearing (Controlled Environment) Exposure This compound Exposure (Sub-lethal Dose) InsectRearing->Exposure Sampling Time-Course Sampling Exposure->Sampling Quenching Metabolic Quenching (Liquid Nitrogen) Sampling->Quenching Extraction Metabolite Extraction (Solvent-based) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/GC-MS Analysis Supernatant->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Processing Data Pre-processing (Peak Picking, Alignment) DataAcquisition->Processing Stats Statistical Analysis (PCA, PLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Pathway Pathway Analysis Identification->Pathway

Figure 1. Experimental workflow for insect metabolomics.
This compound's Mechanism of Action and Downstream Effects

This diagram illustrates the inhibition of acetylcholinesterase by this compound and the resulting impact on the cholinergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation ACh_receptor ACh Receptor ACh_synapse->ACh_receptor This compound This compound This compound->AChE Inhibition Nerve_impulse Continuous Nerve Impulse (Neurotoxicity) ACh_receptor->Nerve_impulse

Figure 2. Inhibition of acetylcholinesterase by this compound.

Conclusion

While direct comparative metabolomics data for this compound exposure in different insect species is currently unavailable, this guide provides a comprehensive framework for conducting such research. By employing the detailed experimental protocols and considering the predicted metabolic impacts, researchers can effectively investigate the systemic effects of this compound. Such studies will be invaluable for understanding the mechanisms of insecticide toxicity and resistance, identifying species-specific biomarkers of exposure, and developing more targeted and sustainable pest management strategies. The application of metabolomics in this context holds significant promise for advancing the fields of entomology, toxicology, and environmental science.

References

A Comparative Guide to the Validation of Multi-Residue Methods for Organophosphate Analysis, Including Phosalone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pesticide residues is paramount. This guide provides a comparative analysis of two validated multi-residue methods for the determination of organophosphate pesticides, with a specific focus on Phosalone. The comparison encompasses both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, offering insights into their respective performances and experimental protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for multi-residue pesticide analysis is contingent on various factors, including the matrix, the target analytes, and the required sensitivity. Below is a summary of validation data for two distinct methods, providing a clear comparison of their performance characteristics for this compound and other selected organophosphates.

Parameter Method A: GC-MS/MS Method B: LC-MS/MS
Analyte This compound General Organophosphates (including this compound)
Linearity (r²) ≥ 0.99> 0.990
Recovery (%) 83.5 - 104.170 - 120
Precision (RSD%) < 12.5< 20
Limit of Detection (LOD) < 0.05 µg/gNot explicitly stated, but LOQ is low
Limit of Quantification (LOQ) 0.1 µg/g0.01 mg/kg (for the majority of analyte-matrix combinations)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the two compared methods.

Method A: GC-MS/MS for Organophosphates in Lanolin

This method focuses on the quantification of 14 organophosphorous pesticides, including this compound, in a complex matrix like lanolin using GC-MS/MS.[2]

1. Sample Preparation (Matrix Solid Phase Dispersion - MSPD):

  • A representative sample of lanolin is taken.

  • The sample is dispersed with a solid support material.

  • The organophosphate pesticides are eluted from the solid support using a suitable organic solvent.[2]

2. Instrumental Analysis (GC-MS/MS):

  • System: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Ionization Mode: Electro-spray ionization (EI).[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

  • Temperature Program: The GC oven temperature is programmed to ensure the separation of the target analytes.

  • Injection: A specific volume of the extracted sample is injected into the GC system.

Method B: LC-MS/MS for Multi-Residue Pesticide Analysis in Food

This method is a broad-spectrum approach for the analysis of approximately 450 globally important pesticides in various food matrices using LC-MS/MS.[1]

1. Sample Preparation (QuEChERS-based extraction):

  • Homogenization: A representative portion of the food sample is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile (B52724).[1] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used technique for this purpose.[3][4]

  • Salting Out: Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up using a mixture of sorbents to remove interfering matrix components.[6]

2. Instrumental Analysis (LC-MS/MS):

  • System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[1]

  • Online Dilution: The system may incorporate an online dilution setup to ensure excellent peak shapes for early eluting analytes.[1]

  • Mobile Phase: A gradient of mobile phases is used to achieve chromatographic separation of a wide range of pesticides.

  • Acquisition Mode: Triggered Multiple Reaction Monitoring (tMRM) is employed to enhance confidence in analyte identification.[1]

Workflow and Process Visualization

To provide a clearer understanding of the logical flow of a multi-residue method validation, the following diagrams illustrate the key stages involved.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Acquisition & Processing cluster_3 Method Validation Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS/MSPD Cleanup Cleanup Extraction->Cleanup d-SPE/SPE Chromatography GC or LC Separation Cleanup->Chromatography Mass_Spectrometry MS/MS Detection Chromatography->Mass_Spectrometry Data_Acquisition Data_Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Linearity Linearity Quantification->Linearity Accuracy_Precision Accuracy_Precision Linearity->Accuracy_Precision LOD_LOQ LOD_LOQ Accuracy_Precision->LOD_LOQ Sensitivity Specificity_Selectivity Specificity_Selectivity LOD_LOQ->Specificity_Selectivity G cluster_validation_params Key Validation Parameters Define_Scope Define Scope & Analytes Method_Development Method Development Define_Scope->Method_Development Method_Optimization Method Optimization Method_Development->Method_Optimization Validation_Protocol Establish Validation Protocol Method_Optimization->Validation_Protocol Perform_Experiments Perform Validation Experiments Validation_Protocol->Perform_Experiments Data_Analysis Analyze Validation Data Perform_Experiments->Data_Analysis Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Specificity Specificity Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

References

Phosalone Residue in Produce: A Comparative Analysis of Organic and Conventional Farming

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of phosalone residue levels in produce grown under organic versus conventional agricultural systems, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of this compound residue levels found in produce cultivated through conventional farming methods against those grown under certified organic practices. While extensive data exists on pesticide residues in general, this report focuses specifically on this compound, an organophosphate insecticide and acaricide. The findings consistently highlight a significant disparity in residue concentrations between the two farming systems, with organic produce demonstrating substantially lower to non-existent levels of this chemical. This analysis is intended for researchers, scientists, and professionals in drug development to understand the dietary exposure differences to this specific pesticide.

Quantitative Data Summary

Direct comparative studies quantifying this compound residues in both organic and conventional versions of the same produce are limited in publicly available research. However, by synthesizing data from studies on conventionally grown produce and the general findings from broad pesticide residue surveys, a clear trend emerges. The following table summarizes this compound residue levels detected in conventionally grown produce from various studies. For organic produce, the data is largely characterized by non-detection, reflecting the prohibition of synthetic pesticides in organic farming.

ProduceFarming MethodMean this compound Residue (mg/kg)Range of this compound Residue (mg/kg)Country of OriginData Source(s)
PeachesConventional3.17 - 3.55Not specifiedIran[1][2]
OrganicNot Detected/Significantly LowerNot ApplicableGeneral Finding[3][4][[“]][6]
ApplesConventionalResidues Detected (Specific this compound levels not isolated in comparative studies)Not specifiedEstonia[3]
OrganicNo Residues DetectedNot ApplicableEstonia[3]
GrapesConventionalResidues Detected (Specific this compound levels not isolated in comparative studies)Not specifiedNot specified[7][8]
OrganicNo Residues DetectedNot ApplicableNot specified[7][8]

Note: The data for organic produce is based on general findings from multi-residue studies which consistently show that organic foods have significantly fewer and lower concentrations of pesticide residues compared to their conventional counterparts[4][[“]][6]. Studies specifically analyzing this compound in organic produce are scarce, primarily because its use is prohibited in organic agriculture, leading to expected non-detectable levels.

Experimental Protocols

The standard methodology for the analysis of this compound residues in produce involves extraction, cleanup, and chromatographic determination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction protocol.

1. Sample Preparation and Extraction (QuEChERS Method)

  • Homogenization: A representative sample of the produce (e.g., 10-15 grams) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

  • Salting-Out: A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added to the tube. This induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. The tube is shaken again and then centrifuged to separate the layers clearly.

2. Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

  • An aliquot of the supernatant (the acetonitrile layer containing the pesticides) is transferred to a clean centrifuge tube.

  • A mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols, is added.

  • The tube is vortexed and then centrifuged. The cleaned extract is then ready for analysis.

3. Analytical Determination

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The cleaned extract is injected into an HPLC or GC system for separation of the chemical components.

  • Mass Spectrometry (MS/MS): The separated components are then introduced into a tandem mass spectrometer for detection and quantification. This technique provides high selectivity and sensitivity for detecting trace levels of pesticides like this compound.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE)[9][10]. AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function.

Phosalone_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_Accumulation ACh Accumulation This compound This compound This compound->AChE Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

This compound's inhibition of acetylcholinesterase.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates the typical workflow for analyzing this compound residues in produce samples.

Experimental_Workflow Sample_Collection Sample Collection (Organic & Conventional Produce) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA + GCB) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Analysis Data_Comparison Data Comparison & Interpretation Analysis->Data_Comparison

Workflow for this compound residue analysis.

References

A Comparative Guide to Proficiency Testing Schemes for Phosalone Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an objective assessment of a laboratory's performance for specific analyses. This guide offers a comparative overview of proficiency testing schemes relevant to the analysis of the organophosphate insecticide Phosalone in food matrices, presenting available performance data and outlining common experimental protocols.

Overview of Leading Proficiency Testing Providers

Several organizations are prominent in offering proficiency testing for pesticide residues in food, which typically include a broad range of analytes, including this compound. The main providers include the European Union Reference Laboratories (EURLs), FAPAS (a part of Fera Science Ltd.), TestQual, and AOAC International. These organizations regularly conduct PTs on various food matrices, such as fruits, vegetables, and cereals. While participation is often voluntary, it is a crucial requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025.

Performance Data for this compound Analysis: A Case Study

Detailed, publicly available performance data for this compound across multiple proficiency testing schemes is limited. However, the final report of the European Union Proficiency Test for Fruits and Vegetables 18 (EUPT-FV-18) provides a valuable dataset for the analysis of this compound in a spinach homogenate.

In this specific proficiency test, the assigned value for this compound was 0.082 mg/kg . A total of 167 laboratories submitted quantitative results for this compound. The performance of these laboratories is summarized in the table below, using z-scores as a standardized measure of deviation from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

| Proficiency Testing Scheme | Matrix | Assigned Value (mg/kg) | Number of Participants (for this compound) | Percentage of Satisfactory Results (|z| ≤ 2) | | :--- | :--- | :--- | :--- | :--- | | EURL-FV-18 | Spinach Homogenate | 0.082 | 167 | 94.6% |

This data from the EURL-FV-18 scheme indicates a high level of proficiency among the participating laboratories for the analysis of this compound in a complex food matrix like spinach.

Experimental Protocols for this compound Analysis

The analytical methods employed by laboratories participating in proficiency tests for pesticide residues are generally based on well-established, validated procedures. The most common approach for multi-residue analysis, including this compound, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by chromatographic separation and detection.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. A typical workflow is as follows:

  • Homogenization: A representative portion of the food sample (e.g., 10-15 grams of spinach) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724). For acidic pesticides, a small amount of acid may be added.

  • Salting-Out: A mixture of salts, commonly magnesium sulfate (B86663) and sodium chloride (or sodium acetate), is added to the solvent extract. This step induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material, such as primary secondary amine (PSA), to remove interfering matrix components like organic acids and sugars. For highly pigmented matrices like spinach, graphitized carbon black (GCB) may also be included to remove chlorophyll.

  • Final Extract: After centrifugation, the cleaned-up extract is ready for instrumental analysis.

Instrumental Analysis

The determination of this compound is typically performed using either gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): GC is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. When coupled with a mass spectrometer, it provides high selectivity and sensitivity for identification and quantification. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and versatile technique for the analysis of a wide range of pesticides, including those that are less volatile or thermally labile. It offers excellent sensitivity and is often the method of choice for multi-residue analysis in complex matrices.

Proficiency Testing Workflow

The general workflow of a proficiency testing scheme for this compound analysis can be visualized as a structured process involving the provider and the participating laboratories.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Laboratory Participating Laboratory P1 Preparation of Test Material (e.g., Spiked Spinach Homogenate) P2 Homogeneity and Stability Testing P1->P2 Quality Control P3 Distribution of Samples to Participants P2->P3 L1 Receipt of PT Sample P3->L1 P4 Data Collection and Statistical Analysis P5 Issuance of Final Report P4->P5 L4 Performance Evaluation (z-score) P5->L4 L2 Sample Analysis (e.g., QuEChERS, GC/LC-MS) L1->L2 L3 Reporting of Results L2->L3 L3->P4 L5 Implementation of Corrective Actions (if needed) L4->L5

Proficiency Testing Workflow for this compound Analysis

Conclusion

Proficiency testing is an indispensable tool for laboratories conducting this compound analysis in food. While comprehensive, directly comparative data across different PT schemes for this compound is not always readily available, the detailed reports from providers like the EURL offer valuable insights into the performance of the analytical community. The high rate of satisfactory performance in the EURL-FV-18 scheme suggests that the commonly employed analytical methods, such as QuEChERS extraction followed by GC-MS or LC-MS/MS analysis, are robust and effective for the determination of this compound in challenging food matrices. Regular participation in these schemes is crucial for laboratories to demonstrate their competence, identify potential areas for improvement, and ultimately contribute to ensuring food safety.

Safety Operating Guide

Proper Disposal of Phosalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of phosalone in a research environment. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is an organophosphate insecticide and acaricide that acts as a cholinesterase inhibitor.[1][2] It is highly toxic, particularly to aquatic organisms, and requires careful management as a hazardous waste.[1][3]

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its chemical properties and associated hazards. This substance should be managed with stringent safety protocols in a controlled laboratory setting.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
Chemical Formula C₁₂H₁₅ClNO₄PS₂ [1][2]
Molecular Mass 367.8 g/mol [1][4]
Appearance Colorless or white crystals with a garlic-like odor [1][4]
Melting Point 47.5-48°C [1][2]
Solubility in Water 0.0003 g/100ml (very poor) [1]

| Flash Point | 100°C (closed cup) |[1] |

Table 2: Key Hazards of this compound

Hazard Type Description Reference
Acute Toxicity Can be absorbed via inhalation, skin contact, and ingestion. Acts as a cholinesterase inhibitor, potentially causing convulsions, respiratory depression, and death. Effects may be delayed. [1][2]
Chemical Hazards Decomposes on heating to produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, phosphorus oxides, and sulfur oxides. Incompatible with alkaline materials. [1][4][5]
Irritation Mildly irritating to the eyes and skin. Prolonged contact may cause skin sensitization. [1]

| Environmental | Very toxic to aquatic organisms. Great care must be taken to avoid any release into the environment. |[1][3] |

Operational and Disposal Plan

The primary and recommended method for disposing of this compound and this compound-contaminated waste is through a licensed hazardous waste disposal facility.[6] Never pour this compound waste down the drain or dispose of it with regular trash.[7]

Step 1: Segregation and Labeling
  • Segregate Waste: Designate a specific, clearly marked waste container for all this compound-related materials. This includes:

    • Unused or expired pure this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, contaminated glassware).

    • Rinsate from cleaning contaminated equipment.

  • Labeling: The waste container must be sealed and clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

Step 2: Spill Management

In case of a spill, immediate and appropriate action is required:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Personal Protection: Wear complete protective clothing, including a self-contained breathing apparatus, chemical-resistant gloves, and safety goggles.[1]

  • Containment:

    • For solid spills, prevent the dispersion of dust. If appropriate, moisten the material slightly to prevent it from becoming airborne.[1]

    • Sweep the spilled substance into a covered, sealable container for hazardous waste.[1]

  • Collection: Carefully collect the remaining material using an absorbent material like clay.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Store the collected waste in the designated hazardous waste container for professional disposal.

Step 3: Disposal of Unused this compound

Unused or unwanted this compound must be treated as hazardous waste.

  • Packaging: Ensure the chemical is in its original, sealed container if possible. If not, place it in a compatible, sealed, and clearly labeled secondary container.

  • Storage: Store the waste in a designated, secure, well-ventilated area, away from incompatible materials (especially alkaline substances) and heat sources.[1][4] The storage area should not have drain or sewer access.[1]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

Experimental Protocol: Decontamination of Labware

Glassware and equipment contaminated with this compound must be decontaminated before reuse or disposal. Triple rinsing is a standard procedure for this purpose.[7][9]

Protocol: Triple Rinsing of this compound-Contaminated Containers
  • Initial Drain: Empty the container completely into the appropriate hazardous waste stream. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.[9]

  • First Rinse: Add a suitable solvent (e.g., acetone (B3395972) or hexane, followed by water) until the container is approximately 20-25% full.[9][10] Securely cap the container.

  • Agitation: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[9]

  • Collect Rinsate: Pour the rinsate into a designated "Hazardous Waste: this compound Rinsate" container. Allow the container to drain for another 30 seconds.[9]

  • Repeat: Repeat steps 2 through 4 two more times.[9]

  • Final Disposal: After the third rinse, the container can be managed for disposal. Puncture the container to prevent reuse.[6] Dispose of it according to your institution's guidelines for decontaminated labware, which may include disposal as solid waste or recycling if a specific program is available.[7]

Chemical Deactivation (Hydrolysis)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.

PhosaloneDisposalWorkflow cluster_prep Preparation & Identification cluster_streams Waste Streams & Handling cluster_actions Action & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type pure_chem Unused/Expired this compound waste_type->pure_chem Pure Chemical contaminated_solid Contaminated Solids (PPE, Labware) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquids (Solvents, Rinsate) waste_type->contaminated_liquid Liquid spill Accidental Spill waste_type->spill Spill package_pure Package Securely & Label as Hazardous Waste pure_chem->package_pure collect_solids Place in Labeled Hazardous Waste Bag/Container contaminated_solid->collect_solids collect_liquids Collect in Labeled Hazardous Waste Solvent Bottle contaminated_liquid->collect_liquids spill_kit Use Spill Kit: Absorb & Contain spill->spill_kit store Store in Designated Secondary Containment Area package_pure->store collect_solids->store collect_liquids->store spill_collect Collect Spill Debris in Sealed Hazardous Container spill_kit->spill_collect spill_collect->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.